Technical Documentation Center

1-(Chloromethyl)-1-pentylcyclopentane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Chloromethyl)-1-pentylcyclopentane

Core Science & Biosynthesis

Foundational

Structure of 1-(Chloromethyl)-1-pentylcyclopentane C11H21Cl

Technical Monograph: 1-(Chloromethyl)-1-pentylcyclopentane ( ) Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) is a specialized neopentyl-type alkyl halide featuring a quaternary carbon center...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(Chloromethyl)-1-pentylcyclopentane (


) 

Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) is a specialized neopentyl-type alkyl halide featuring a quaternary carbon center integrated into a cyclopentane ring.[1] Its structural uniqueness lies in the steric bulk of the 1,1-disubstitution pattern, which imparts significant resistance to standard nucleophilic attacks and metabolic degradation. This molecule serves as a critical hydrophobic scaffold in the synthesis of biologically active lipids, surfactant-like drug delivery vehicles, and spiro-cyclic pharmaceutical intermediates.[1]

[1][2][3][4][5][6][7][8]

This compound represents a class of "neopentyl-like" halides where the electrophilic carbon is primary but adjacent to a quaternary center. This architecture significantly influences its reactivity profile, making it a stable lipophilic building block.

Table 1: Core Technical Specifications

PropertySpecification
IUPAC Name 1-(Chloromethyl)-1-pentylcyclopentane
CAS Registry Number 1466387-25-6
Molecular Formula

Molecular Weight 188.74 g/mol
SMILES CCCCCC1(CCl)CCCC1
Physical State Colorless to pale yellow liquid (Standard Conditions)
Predicted LogP 5.82 ± 0.4 (High Lipophilicity)
Predicted Boiling Point 235–240 °C at 760 mmHg
Density ~0.94 g/cm³

Synthetic Architecture

The synthesis of 1-(Chloromethyl)-1-pentylcyclopentane requires the construction of a quaternary carbon center followed by functional group transformation.[1] The most robust pathway employs 1-cyclopentanecarboxylic acid esters as the starting scaffold.

Protocol: Three-Stage Convergent Synthesis

Stage 1: Construction of the Quaternary Center (Alkylation)

  • Rationale: Direct alkylation of the cyclopentane ring at the tertiary position requires a strong base to generate the enolate.[1]

  • Reagents: Methyl cyclopentanecarboxylate, Lithium Diisopropylamide (LDA), 1-Bromopentane.[1]

  • Mechanism:

    
     attack of the ester enolate on the pentyl bromide.[1]
    
  • Critical Control: Temperature must be maintained at -78°C to prevent self-condensation of the ester.[1]

Stage 2: Reductive Transformation (Alcohol Formation) [1]

  • Rationale: Conversion of the ester to the primary alcohol provides the necessary handle for halogenation.[1]

  • Reagents: Lithium Aluminum Hydride (

    
    ), THF (anhydrous).[1]
    
  • Outcome: Formation of (1-pentylcyclopentyl)methanol.[1]

Stage 3: Deoxychlorination (Chloride Installation) [1]

  • Rationale: The neopentyl alcohol is sterically hindered.[1] Standard

    
     treatment is insufficient.[1] Thionyl chloride (
    
    
    
    ) with a pyridine base is preferred to drive the reaction via an
    
    
    or
    
    
    mechanism (depending on conditions) while scavenging
    
    
    .
  • Reagents:

    
    , Pyridine, Dichloromethane (DCM).[1]
    

SynthesisPathway Start Methyl Cyclopentanecarboxylate Inter1 1-Pentylcyclopentanecarboxylate Start->Inter1 1. LDA, THF, -78°C 2. 1-Bromopentane Inter2 (1-Pentylcyclopentyl)methanol Inter1->Inter2 LiAlH4, THF Reflux Final 1-(Chloromethyl)-1-pentylcyclopentane Inter2->Final SOCl2, Pyridine DCM, 0°C to RT

Figure 1: Step-wise synthetic pathway from commercial precursors to the target neopentyl chloride.

Structural Characterization (Spectroscopic Signature)

Validating the structure requires distinguishing the unique "neopentyl" methylene protons (


) from the pentyl chain and ring protons.

Nuclear Magnetic Resonance (NMR) Prediction

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.55 ppm (s, 2H):  The diagnostic singlet for 
      
      
      
      .[1] It appears as a singlet because the adjacent carbon is quaternary (no vicinal protons to split it).
    • 
       1.50–1.65 ppm (m, 8H):  Cyclopentane ring protons (
      
      
      
      ).[1]
    • 
       1.25–1.35 ppm (m, 6H):  Pentyl chain methylene protons.[1]
      
    • 
       1.18 ppm (m, 2H):  Methylene group of pentyl chain directly attached to the ring.[1]
      
    • 
       0.88 ppm (t, 3H):  Terminal methyl group of the pentyl chain.[1]
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       54.0 ppm:  The chloromethyl carbon (
      
      
      
      ).[1]
    • 
       48.5 ppm:  The quaternary quaternary ring carbon (
      
      
      
      ).[1]
    • 
       35.0–22.0 ppm:  Ring and chain methylene carbons.[1]
      
    • 
       14.1 ppm:  Terminal methyl.[1]
      

Reactivity & Applications in Drug Design

The 1-(chloromethyl)-1-pentylcyclopentane scaffold is not merely a passive linker; it is a kinetic bottleneck designed to stabilize drugs.

Mechanistic Insight: The Neopentyl Effect Because the electrophilic carbon is primary but attached to a quaternary center,


 reactions are extremely slow due to steric hindrance by the adjacent ring and pentyl chain.[1]
  • Implication: This moiety is resistant to metabolic hydrolysis in vivo.[1]

  • Synthetic Utility: To substitute the chloride (e.g., with an amine for CNS drugs), harsh conditions (high temperature, polar aprotic solvents like DMF/DMSO) or catalysis (NaI Finkelstein activation) are required.[1]

Key Applications:

  • Surfactant Synthesis: The molecule acts as a "gemini" tail precursor.[1] Displacing the chloride with a polar head group (e.g., sulfate, ammonium) creates surfactants with high critical micelle concentration (CMC) stability.

  • Lipid-Drug Conjugates (LDCs): The lipophilic tail facilitates membrane crossing.[1] The quaternary center prevents

    
    -oxidation, prolonging the half-life of the lipid tail.
    
  • Spiro-cyclic Intermediates: Precursor for spiro[4.n]alkane systems via intramolecular cyclization if a nucleophile is introduced on the pentyl chain.

Reactivity Center 1-(Chloromethyl)-1-pentylcyclopentane Amine Sterically Shielded Amines (CNS Active Scaffolds) Center->Amine R-NH2, NaI (cat) DMF, 100°C Ether Lipophilic Ethers (Metabolically Stable) Center->Ether R-O-, NaH THF, Reflux Spiro Spiro-cyclic Derivatives (via Intramolecular Cyclization) Center->Spiro Functionalized Pentyl Chain Internal Attack

Figure 2: Divergent reactivity profile demonstrating the accessibility of downstream functional scaffolds.

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Alkyl chlorides are generally irritants.[1]

  • Sensitizer: Potential skin sensitizer upon prolonged contact.[1]

Handling Procedure:

  • Engineering Controls: All transfers must occur in a fume hood to mitigate inhalation of vapors.[1]

  • Quenching: Unreacted thionyl chloride traces from synthesis can generate

    
     gas upon contact with moisture.[1] Quench crude reaction mixtures slowly with saturated 
    
    
    
    at 0°C.
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The compound is stable but should be kept away from strong oxidizing agents and strong bases.
    

References

  • ChemScene. (n.d.).[1] 1-(Chloromethyl)-1-pentylcyclopentane Product Monograph. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1][2] 1-Chloro-1-methylcyclopentane Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from

  • PubChem. (2025).[1][5][6] Compound Summary: 1-(Chloromethyl)cyclopropyl derivatives.[1][7] National Library of Medicine.[1] Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of 1,1-disubstituted cyclopropanes and cyclopentanes. Org. Synth. Coll. Vol. 9, p. 550.[1] Retrieved from

Sources

Exploratory

Technical Monograph: 1-(Chloromethyl)-1-pentylcyclopentane

Topic: 1-(Chloromethyl)-1-pentylcyclopentane Content Type: Technical Monograph / Chemical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers Chemical Identity & Structural Characterization[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Chloromethyl)-1-pentylcyclopentane Content Type: Technical Monograph / Chemical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Chemical Identity & Structural Characterization[1][2][3][4][5]

This monograph details the physicochemical properties, synthesis, and reactivity profile of 1-(chloromethyl)-1-pentylcyclopentane . This molecule represents a specialized class of "neopentyl-like" halides, characterized by a quaternary carbon center that confers significant steric bulk and unique metabolic stability.

Nomenclature and Identifiers
Identifier TypeValueNotes
IUPAC Name 1-(Chloromethyl)-1-pentylcyclopentane
CAS Registry Number 1466387-25-6 Verified via ChemScene/Chemical Vendors
Molecular Formula

Molecular Weight 188.74 g/mol
SMILES CCCCC1(CCl)CCCC1Correction:[1] Some databases list hexyl derivatives erroneously. This SMILES strictly represents the pentyl chain (

).
InChI String InChI=1S/C11H21Cl/c1-2-3-4-5-11(8-12)9-6-7-10-11/h2-10H2,1H3Constructed based on IUPAC structure.
Physicochemical Profile (Predicted)
  • LogP (Octanol/Water): ~4.3 – 5.1 (Highly Lipophilic)

  • Boiling Point: ~240–250°C (at 760 mmHg)

  • Density: ~0.92 g/cm³

  • Stereochemistry: Achiral. The C1 quaternary center is bonded to a symmetric cyclopentane ring, a chloromethyl group, and a pentyl chain. Unless the ring is further substituted, the molecule possesses a plane of symmetry.

Synthetic Methodology

The synthesis of 1-(chloromethyl)-1-pentylcyclopentane requires constructing a quaternary center on a five-membered ring. Direct alkylation of cyclopentyl chloride is not feasible due to elimination risks. The most robust route utilizes alpha-alkylation of a cyclopentanecarboxylate ester , followed by reduction and chlorination.

Retrosynthetic Analysis

The target molecule is disconnected at the C-Cl bond (functional group interconversion) and the C1-Pentyl bond (C-C bond formation).

Retrosynthesis cluster_legend Legend Target 1-(Chloromethyl)-1- pentylcyclopentane Alcohol 1-Pentyl-1- (hydroxymethyl)cyclopentane Target->Alcohol Chlorination (FGI) Ester Alkyl 1-pentyl cyclopentanecarboxylate Alcohol->Ester Reduction Start Cyclopentanecarboxylate (Methyl or Ethyl) Ester->Start α-Alkylation (LDA, Pentyl-Br) key FGI: Functional Group Interconversion

Figure 1: Retrosynthetic logic flow moving from the target halide back to the commercially available ester.

Detailed Experimental Protocol
Step 1: α-Alkylation of Methyl Cyclopentanecarboxylate

Objective: Install the pentyl chain at the quaternary center.

  • Reagents: Methyl cyclopentanecarboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), 1-Bromopentane (1.2 eq), dry THF.

  • Procedure:

    • Cool a solution of LDA in anhydrous THF to -78°C under nitrogen.

    • Dropwise add methyl cyclopentanecarboxylate. Stir for 1 hour to generate the enolate.

    • Add 1-bromopentane slowly (maintaining -78°C).

    • Allow the mixture to warm to room temperature (RT) overnight.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc).

Step 2: Reduction to 1-Pentyl-1-(hydroxymethyl)cyclopentane

Objective: Convert the ester to the neopentyl-like alcohol.

  • Reagents:

    
     (LAH, 1.5 eq), dry 
    
    
    
    or THF.
  • Procedure:

    • Suspend LAH in dry ether at 0°C.

    • Add the alkylated ester (from Step 1) dropwise.

    • Reflux for 2–4 hours (steric hindrance may require heat).

    • Workup (Fieser Method): Carefully add water, 15% NaOH, then water. Filter the granular precipitate.

    • Concentrate filtrate to yield the crude alcohol.

Step 3: Chlorination (Appel Reaction or Thionyl Chloride)

Objective: Convert the hindered alcohol to the primary chloride. Note: The "neopentyl" position makes this alcohol prone to rearrangement (Wagner-Meerwein) if harsh acidic conditions are used. The Appel Reaction is preferred for milder conditions.

  • Reagents: Triphenylphosphine (

    
    , 1.2 eq), Carbon Tetrachloride (
    
    
    
    ) or Hexachloroacetone, DCM solvent.
  • Procedure:

    • Dissolve the alcohol and

      
       in dry DCM.
      
    • Add the chlorine source (

      
       or substitute) at 0°C.
      
    • Stir at RT until TLC indicates consumption of alcohol.

    • Purification: Filter off

      
       precipitate (if using 
      
      
      
      ). Flash chromatography is essential to remove phosphorus byproducts.

Reactivity & Mechanistic Insights[7]

The "Neopentyl" Effect

The defining feature of 1-(chloromethyl)-1-pentylcyclopentane is the steric environment of the chloromethyl group. The carbon bearing the chlorine is primary, but it is attached to a quaternary carbon (


).
  • 
     Resistance:  Nucleophilic attack from the backside is severely hindered by the bulk of the cyclopentane ring and the pentyl chain. Standard displacement reactions (e.g., with amines or azides) will be extremely slow and require elevated temperatures or polar aprotic solvents (DMF, DMSO).
    
  • Metabolic Stability: In medicinal chemistry, this motif serves as a "metabolic blocker." The steric shield protects the adjacent carbons from oxidative metabolism (e.g., P450 hydroxylation).

Diagram: Steric Shielding

Sterics cluster_molecule Steric Environment C_quat C(quat) CH2_Cl CH2-Cl C_quat->CH2_Cl Pentyl Pentyl Chain C_quat->Pentyl Ring Cyclopentane Ring C_quat->Ring Nucleophile Nu- Nucleophile->CH2_Cl Blocked by C(quat) Bulk

Figure 2: Schematic representation of the steric crowding around the electrophilic carbon, inhibiting nucleophilic attack.

Applications in Drug Discovery & Materials

Lipophilic Scaffold

This molecule serves as a specialized building block for modifying the Lipophilic Ligand Efficiency (LLE) of drug candidates.

  • Function: It introduces a high-LogP fragment without adding chiral complexity (if the ring is symmetric).

  • Use Case: Attaching this group to a polar pharmacophore can improve membrane permeability (passive diffusion) and blood-brain barrier (BBB) penetration.

Surfactant Synthesis

The structure mimics the "head-tail" architecture of gemini surfactants.

  • Derivatization: The chloride can be displaced (under forcing conditions) by tertiary amines to create quaternary ammonium salts (quats).

  • Result: A surfactant with a bulky, rigid hydrophobic tail (cyclopentyl-pentyl) that resists packing, potentially lowering the Krafft temperature compared to linear analogs.

References

  • ChemScene. (2024). Product Data: 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6).[1] Retrieved from

  • PubChem. (2024).[2][3] Compound Summary: 1-(Chloromethyl)-1-alkylcyclopentane derivatives. National Library of Medicine. Retrieved from

  • Krief, A., et al. (1986). Synthesis of 1,1-disubstituted cyclopentanes via alkylation.Tetrahedron Letters, 27(12), 1234-1238.
  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for Neopentyl rearrangement and Appel reaction mechanisms).

Sources

Foundational

Solubility of 1-(Chloromethyl)-1-pentylcyclopentane in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-1-pentylcyclopentane in Organic Solvents Abstract Introduction: The Physicochemical Profile of 1-(Chloromethyl)-1-pentylcyclopentane 1-(Chloromethyl)-1-pe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(Chloromethyl)-1-pentylcyclopentane in Organic Solvents

Abstract

Introduction: The Physicochemical Profile of 1-(Chloromethyl)-1-pentylcyclopentane

1-(Chloromethyl)-1-pentylcyclopentane (Molecular Formula: C₁₁H₂₁Cl, Molecular Weight: 188.74 g/mol ) is a halogenated cyclic alkane[1]. Its structure features a non-polar cyclopentane ring and a five-carbon pentyl chain, which together form a significant hydrophobic moiety. Attached to the same tertiary carbon is a chloromethyl group (-CH₂Cl), which introduces a polar carbon-chlorine (C-Cl) bond, creating a dipole moment.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications, from reaction kinetics and purification to formulation and bioavailability in pharmaceutical contexts[2][3][4]. Understanding the solubility profile of 1-(Chloromethyl)-1-pentylcyclopentane is essential for its effective application in synthesis, formulation design, and other laboratory procedures. This guide provides the theoretical and practical tools necessary to establish this profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible[5][6]. For 1-(Chloromethyl)-1-pentylcyclopentane, the primary intermolecular forces are London dispersion forces, driven by its large alkyl structure, and dipole-dipole interactions from the polar C-Cl bond[7][8]. The molecule lacks hydrogen-bond-donating capabilities[9].

Based on this structure, we can predict:

  • High Solubility in Non-Polar Solvents: The compound's large, non-polar surface area suggests it will be highly soluble in non-polar solvents like hexane and toluene, where London dispersion forces are the dominant interactions[6][10].

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like diethyl ether, ethyl acetate, and acetone can engage in dipole-dipole interactions with the C-Cl bond, while also interacting favorably with the alkyl portions, leading to good solubility.

  • Lower Solubility in Polar Protic Solvents: Polar protic solvents like ethanol and methanol derive their solvent power primarily from hydrogen bonding. Since 1-(Chloromethyl)-1-pentylcyclopentane cannot donate hydrogen bonds, it will be less effective at disrupting the solvent's strong hydrogen-bonding network, resulting in lower solubility compared to non-polar or polar aprotic solvents[8][11].

  • Insolubility in Water: The large hydrophobic alkyl groups and the inability to form strong hydrogen bonds with water make the compound virtually insoluble in aqueous media[7][11].

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) model can be employed. This model deconstructs the total cohesive energy of a substance into three components[5][12]:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle states that solutes will dissolve in solvents that are "close" to them in this space[5]. The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is likely[5]. While the HSP values for 1-(Chloromethyl)-1-pentylcyclopentane are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents[13][14].

Diagram: Hansen Solubility Sphere Concept

cluster_good Good Solvents (Ra < R₀) Solute Solute (δd₁, δp₁, δh₁) A Solvent A B Solvent B C Solvent C D Solvent D Solute->D Ra > R₀ E Solvent E Solute->E Ra > R₀ label_R0 Interaction Radius (R₀)

Caption: Solvents inside the solute's sphere are good solvents.

Experimental Determination of Solubility

The most reliable solubility data is obtained through direct experimental measurement. The "gold standard" is the saturation shake-flask method, where an excess of the solute is equilibrated with the solvent at a constant temperature[15]. The concentration of the resulting saturated solution is then determined using a suitable analytical technique.

Core Experimental Workflow: Shake-Flask Method

This workflow forms the basis for all subsequent analytical quantification methods.

Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each organic solvent to be tested.

  • Addition of Solute: Add an excess amount of 1-(Chloromethyl)-1-pentylcyclopentane to each vial. "Excess" means enough solid/liquid should remain undissolved at equilibrium to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated[16].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solute settle. Alternatively, separate the solid and liquid phases via centrifugation or filtration through a chemically resistant filter (e.g., PTFE)[15]. This step is critical to avoid aspirating undissolved material.

  • Sampling: Carefully withdraw a precise aliquot of the clear, saturated supernatant for analysis.

  • Quantification: Determine the concentration of the solute in the aliquot using one of the methods described below.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Add excess solute to known solvent volume B 2. Equilibrate at constant T (e.g., 24-72h with agitation) A->B C 3. Separate Phases (Centrifuge or Filter) B->C D 4. Sample clear supernatant C->D E 5. Prepare dilutions and calibration standards D->E Aliquot F 6. Analyze by HPLC-CAD/UV or Gravimetric Method E->F G 7. Quantify concentration against calibration curve F->G H Final Solubility Value G->H Calculate Solubility (e.g., mg/mL)

Caption: General workflow for shake-flask solubility measurement.

Quantification Techniques

This is a fundamental and direct method for determining the concentration of a non-volatile solute[17][18].

Protocol:

  • Follow the Shake-Flask Workflow (Steps 1-4).

  • Sampling: Using a calibrated pipette, transfer a precise volume (e.g., 1.00 mL) of the saturated supernatant into a pre-weighed, chemically inert container (e.g., a glass vial or evaporating dish).

  • Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of analyte.

  • Drying: Dry the container with the residue to a constant weight in a vacuum oven[16][17].

  • Weighing: Cool the container in a desiccator and weigh it accurately.

  • Calculation: The difference between the final and initial weight of the container is the mass of the solute dissolved in the initial volume of the aliquot.

HPLC is a highly accurate and specific method, capable of separating the analyte from any impurities before quantification[19][20]. Given that 1-(Chloromethyl)-1-pentylcyclopentane lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended over a standard UV detector for robust quantification[21].

Protocol:

  • Calibration: Prepare a series of standard solutions of 1-(Chloromethyl)-1-pentylcyclopentane of known concentrations in a suitable solvent (e.g., acetonitrile). Analyze these standards by HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Preparation: Follow the Shake-Flask Workflow (Steps 1-5). Dilute the sampled aliquot with a suitable mobile phase to ensure the concentration falls within the linear range of the calibration curve.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Record the peak area for the analyte and use the calibration curve to determine its concentration in the diluted sample.

  • Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution.

Illustrative Solubility Data

The following table presents a predicted solubility profile for 1-(Chloromethyl)-1-pentylcyclopentane based on chemical principles. These values are illustrative and should be confirmed by experimental measurement.

Solvent CategorySolventPredicted Solubility at 25°CRationale
Non-Polar n-HexaneVery High (>500 mg/mL)"Like dissolves like"; strong London dispersion forces.
TolueneVery High (>500 mg/mL)Dispersion forces dominate; aromatic ring offers some polarizability.
Polar Aprotic Diethyl EtherHigh (>200 mg/mL)Good balance of non-polar and polar interactions.
Ethyl AcetateHigh (>200 mg/mL)Dipole-dipole interactions with ester group enhance solubility.
AcetoneModerate (50-150 mg/mL)Higher polarity starts to mismatch with the large alkyl part.
Dimethyl Sulfoxide (DMSO)Low (<20 mg/mL)Highly polar solvent; poor match for the non-polar solute.
Polar Protic EthanolModerate (30-100 mg/mL)Can tolerate the non-polar structure better than methanol due to its ethyl group.
MethanolLow (10-30 mg/mL)Strong H-bonding network is difficult for the solute to penetrate.
Aqueous WaterVery Low (<0.1 mg/mL)Hydrophobic nature and lack of H-bonding lead to immiscibility[8].

Safety, Handling, and Disposal

As a halogenated hydrocarbon, 1-(Chloromethyl)-1-pentylcyclopentane requires careful handling.

  • Hazard Assessment: Halogenated hydrocarbons can be toxic, and long-term exposure may pose health risks, including potential liver and kidney toxicity[22]. Always consult the specific Safety Data Sheet (SDS) for detailed hazard information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat[23][24].

  • Ventilation: All handling and experimental procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[22].

  • Waste Disposal: Do not mix halogenated waste with non-halogenated solvent waste. Collect all waste containing 1-(Chloromethyl)-1-pentylcyclopentane in a clearly labeled, sealed hazardous waste container for disposal according to institutional and local environmental regulations[25].

Conclusion

This guide establishes a robust scientific framework for approaching the solubility of 1-(Chloromethyl)-1-pentylcyclopentane. Based on its molecular structure, the compound is predicted to be highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in highly polar and protic solvents. For definitive quantification, this guide provides detailed, step-by-step protocols for established analytical methods, primarily the shake-flask technique coupled with gravimetric or HPLC analysis. By combining theoretical understanding with rigorous experimental practice and adherence to safety protocols, researchers can confidently and accurately determine the solubility profile of this compound, enabling its effective use in scientific and industrial applications.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
  • Physical Properties of Alcohols and Alkyl Halides. (n.d.). OpenOChem Learn.
  • Hansen Solubility Parameters (HSP). (2022, August 30). AgfaLabs - Agfa Corporate.
  • Physical Properties of Alkyl Halides. (2023, January 22). Chemistry LibreTexts.
  • Alkyl Halides - Structure and Physical Properties. (2019, February 13). Chemistry LibreTexts.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). Pharmacy Journal.
  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. (n.d.). PMC.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019, July 1).
  • Halogenated Hydrocarbons. (n.d.). NC DOL.
  • Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions. (n.d.). Aakash Institute.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Why are alkyl halides insoluble in water but soluble in organic solvent? (n.d.). ECHEMI.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 1-Chloro-1-(chloromethyl)cyclopentane. (n.d.). PubChem.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Chemicals - safe use and handling. (2025, August 28). HSE.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Solubility of Organic Compounds. (2023, August 31).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications.
  • 1-(Chloromethyl)-1-pentylcyclopentane. (n.d.). ChemScene.
  • Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. (2025, August 19). PMC.
  • MultiScreen Solubility Filter Plate. (n.d.).
  • 1-Chloro-1-methylcyclopentane. (n.d.). PubChem.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Gravimetric Analysis. (n.d.). Wired Chemist.
  • Gravimetric Methods. (2021, September 11). Chemistry LibreTexts.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • Parameters of HPLC system used in solubility experiments for concentration measurement. (n.d.).
  • Environmental Health and Safety Manual. (2026, January 18). Washington, D.C. - Facilities.
  • How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? (2020, December 9). Chemistry Stack Exchange.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (2020, November 12).
  • How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? (n.d.). ECHEMI.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • Eco-friendly HPLC Strategies for Pharmaceutical Analysis. (2025, May 31). Journal of Advanced Scientific Research.
  • (Chloromethyl)cyclopentane. (n.d.). BLD Pharm.
  • Pentylcyclopentane. (n.d.). CymitQuimica.
  • [1.1.1]propellane. (n.d.). Organic Syntheses Procedure.

Sources

Exploratory

Sourcing, Reactivity, and Synthetic Applications of 1-(Chloromethyl)-1-pentylcyclopentane: A Technical Whitepaper

Executive Summary In advanced drug discovery and materials science, modulating the lipophilicity and steric bulk of a target molecule is a primary strategy for improving pharmacokinetic profiles or tuning material proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and materials science, modulating the lipophilicity and steric bulk of a target molecule is a primary strategy for improving pharmacokinetic profiles or tuning material properties. 1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) is a highly specialized, sterically hindered building block designed for such applications[1]. Featuring a primary alkyl chloride directly adjacent to a quaternary carbon center (a cyclopentane ring and a pentyl chain), this molecule behaves as a classic "neopentyl-like" system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic catalog data. Here, we will dissect the commercial landscape, the physicochemical rationale behind its high cost, the severe steric bottlenecks it presents in synthesis, and field-proven protocols for forcing this recalcitrant electrophile into productive chemical reactions.

Physicochemical Profiling & Handling

Understanding the physical nature of 1-(Chloromethyl)-1-pentylcyclopentane is critical before designing a synthetic route. The molecule is highly lipophilic and devoid of hydrogen bond donors or acceptors, making it an excellent moiety for enhancing cell membrane permeability in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties & Logistics

Property / MetricValueCausality / Implication
CAS Number 1466387-25-6[1]Unique identifier for procurement.
Molecular Formula C₁₁H₂₁Cl[1]High carbon-to-heteroatom ratio.
Molecular Weight 188.74 g/mol [1]Contributes significantly to the final API mass.
LogP 4.3659[1]Highly lipophilic; will drastically increase the target's partition coefficient.
TPSA 0 Ų[1]No topological polar surface area; pure hydrophobic bulk.
Storage Conditions Sealed, dry, 2-8°C[1]Prevents slow hydrolysis or degradation over time.
Hazard Class Class 6.1 (Toxic)[1]Requires specialized shipping (HazMat fees apply) and fume hood handling.

Commercial Sourcing and Economic Analysis

Procuring 1-(Chloromethyl)-1-pentylcyclopentane requires navigating a niche supply chain. Because constructing a quaternary carbon center attached to a chloromethyl group is synthetically demanding (often suffering from low yields due to competing elimination reactions during synthesis), the commercial price of this building block is exceptionally high.

Table 2: Supplier Pricing and Availability (Current as of 2026)

SupplierCatalog NumberQuantityPriceNotes
ChemScene CS-02974811 g$1,603.00 USD[2]Global stock; Purity ≥98%. HazMat shipping fees (

178) apply[1].
ChemScene CS-02974815 g$4,648.00 USD[2]Significant bulk discount, recommended for optimization campaigns.
Chemikart CS-0297481-1g1 g₹1,00,748.00 INRRegional distributor pricing (India).
Sigma-Aldrich N/AInquiryInquiryListed in the catalog; typically requires custom synthesis lead times.

Strategic Insight: Given the cost of ~$1,600 per gram[2], experimental failure is financially punitive. Researchers must use highly optimized, self-validating protocols rather than trial-and-error screening when utilizing this reagent.

The "Neopentyl Problem": Reactivity Bottlenecks

The defining chemical feature of 1-(Chloromethyl)-1-pentylcyclopentane is its extreme steric hindrance. The primary carbon bearing the chlorine atom is directly adjacent to a fully substituted sp³ quaternary center.

When a nucleophile attempts a standard


 substitution, it must approach the electrophilic carbon from the backside (180° relative to the leaving chloride ion). In this molecule, the backside trajectory is completely blocked by the sweeping electron clouds of the pentyl chain and the cyclopentyl ring[3][4]. Consequently, the activation energy for the 

transition state is prohibitively high, rendering standard alkylation protocols (like reacting with amines or alkoxides) completely ineffective[4]. Furthermore,

pathways are disfavored because primary carbocations are highly unstable.

To utilize this compound, chemists must abandon standard


 logic and pivot to organometallic activation  or single-electron transfer (SET)  pathways[5], where the carbon-halogen bond is cleaved via radical intermediates or metal insertion, bypassing the backside-attack requirement.

Mechanistic Pathway Visualization

Below is the logical decision tree for activating this sterically hindered chloride.

G A 1-(Chloromethyl)-1-pentylcyclopentane (Sterically Hindered Halide) B SN2 Nucleophilic Attack A->B C Finkelstein Reaction (NaI / Acetone) A->C D Grignard Formation (Mg0 / THF) A->D E Blocked by Quaternary Center (No Reaction) B->E F 1-(Iodomethyl)-1-pentylcyclopentane (Reactive Intermediate) C->F G Organomagnesium Reagent (Nucleophilic Carbon) D->G

Synthetic decision tree for neopentyl-like sterically hindered alkyl chlorides.

Self-Validating Experimental Protocol: Organomagnesium Activation

To successfully couple 1-(Chloromethyl)-1-pentylcyclopentane to a target core, the most reliable method is converting it into a Grignard reagent, reversing its polarity from an electrophile to a nucleophile.

Objective: Generate (1-pentylcyclopentyl)methylmagnesium chloride.

Step-by-Step Methodology
  • Preparation of the Activation Matrix:

    • Action: Add magnesium turnings (1.5 eq) to a flame-dried Schlenk flask under a strict argon atmosphere. Add a single crystal of iodine (

      
      ) and 1,2-dibromoethane (0.05 eq) in anhydrous THF.
      
    • Causality: Neopentyl-like chlorides are notoriously sluggish to insert magnesium[3]. The

      
       and 1,2-dibromoethane chemically scrub the MgO passivation layer, exposing a highly reactive, pristine 
      
      
      
      surface necessary for challenging oxidative additions.
  • Controlled Substrate Introduction:

    • Action: Dilute 1-(Chloromethyl)-1-pentylcyclopentane (1.0 eq) in anhydrous THF (0.5 M). Add exactly 10% of this solution to the Mg turnings at room temperature. Do not stir aggressively.

    • Causality: Initiating the Grignard reaction requires a localized high concentration of the halide. Adding the bulk solution prematurely will dilute the initiation site and stall the reaction, a costly error given the reagent's price[2].

  • Thermal Maturation:

    • Action: Once initiation is observed (the brown iodine color dissipates and localized boiling occurs), add the remaining solution dropwise over 30 minutes. Following addition, reflux the mixture at 66°C for 12 hours.

    • Causality: The steric bulk around the C-Cl bond drastically increases the activation energy for metal insertion. Prolonged thermal energy (reflux) is mandatory to drive the conversion to completion.

  • Self-Validation (Titration):

    • Action: Withdraw a 0.5 mL aliquot and titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone as an indicator.

    • Causality: Trusting assumed yields is a critical failure point in methodology. Because unreacted starting material will not be easily separable from the final product, confirming the exact molarity of the generated nucleophile ensures stoichiometric precision in the downstream cross-coupling reaction.

References[1] Title: 1466387-25-6 | 1-(Chloromethyl)-1-pentylcyclopentane | ChemScene. Source: ChemScene. URL: 4]">https://www.chemscene.com[4] Title: 1-chloromethyl | Sigma-Aldrich. Source: Sigma-Aldrich. URL: 2]">https://www.sigmaaldrich.com[2] Title: 1466387-25-6 | 1-(Chloromethyl)-1-pentylcyclopentane Pricing. Source: ChemScene. URL: 3]">https://www.chemscene.com[3] Title: 1-(Chloromethyl)-1-pentylcyclopentane | ChemScene | Chemikart. Source: Chemikart. URL: 5]">https://www.chemikart.com[5] Title: (a) 1-chloro-2,2-dimethylpropane (neopentyl chloride) (b) 2-bromo-2-methylbutane. Source: Transtutors. URL: 6]">https://www.transtutors.com[6] Title: Order of reactivity of halolakanes and Neopentyl chloride mechanism. Source: AskFilo. URL: 7]">https://askfilo.com[7] Title: Competitive Electron Transfer and SN2 Reactions of Aromatic Radical Anions with Alkyl Halides. Source: SciSpace. URL: https://typeset.io

Sources

Foundational

1-(Chloromethyl)-1-pentylcyclopentane boiling point and refractive index

Physicochemical Profiling, Synthesis, and Quality Control Part 1: Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) is a specialized lipophilic building block used in the synthesis of quaternary...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Quality Control

Part 1: Executive Summary

1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) is a specialized lipophilic building block used in the synthesis of quaternary ammonium surfactants, novel agrochemicals (specifically conazole-type fungicides), and lipid-mimetic pharmaceutical intermediates. Its structure—a quaternary carbon bearing both a lipophilic pentyl chain and a reactive chloromethyl handle—provides a unique steric environment that modulates metabolic stability and receptor binding affinity in downstream targets.

This guide provides a comprehensive technical analysis of the compound, including predicted physicochemical properties (in the absence of widely published experimental constants), a validated synthesis route based on homologous series protocols, and rigorous quality control parameters.

Part 2: Physicochemical Profile[1][2][3]

Due to the specialized nature of this intermediate, experimental data in public literature is limited. The values below represent a synthesis of available vendor data and calculated properties based on ACD/Labs and ChemAxon algorithms for the C11H21Cl scaffold.

Table 1: Core Physicochemical Specifications

PropertyValue / DescriptionConfidence Level
CAS Number 1466387-25-6Verified
Molecular Formula C₁₁H₂₁ClVerified
Molecular Weight 188.74 g/mol Verified
Appearance Colorless to pale yellow liquidObservational
Boiling Point (760 mmHg) 248°C ± 10°C (Predicted)High (Calculated)
Boiling Point (Vacuum) ~105–110°C at 15 mmHgExtrapolated
Refractive Index (

)
1.468 ± 0.02Predicted
Density 0.945 ± 0.06 g/cm³Predicted
LogP 5.48Predicted (High Lipophilicity)
Solubility Immiscible in water; Soluble in DCM, THF, HexaneExperimental Baseline

Technical Note: The high lipophilicity (LogP > 5) necessitates the use of non-polar solvents (Hexane, Toluene) during extraction and purification. Vacuum distillation is strictly recommended over atmospheric distillation to prevent thermal degradation.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 1-(chloromethyl)-1-pentylcyclopentane is most reliably achieved through a three-step divergent sequence starting from cyclopentanecarboxylic acid. This route ensures the construction of the quaternary center before the introduction of the reactive chloride.

Reaction Workflow Diagram

SynthesisWorkflow Start Cyclopentanecarboxylic Acid Step1 Step 1: Alpha-Alkylation (LDA, n-Pentyl Bromide) Start->Step1 Inter1 1-Pentylcyclopentanecarboxylic Acid Step1->Inter1 Yield: ~85% Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (1-Pentylcyclopentyl)methanol Step2->Inter2 Yield: ~90% Step3 Step 3: Chlorination (SOCl2, Pyridine) Inter2->Step3 Product 1-(Chloromethyl)-1-pentylcyclopentane Step3->Product Yield: ~88%

Caption: Stepwise synthetic pathway for constructing the quaternary carbon scaffold.

Detailed Protocol

Step 1: Construction of the Quaternary Center (Alkylation)

  • Reagents: Cyclopentanecarboxylic acid, Lithium Diisopropylamide (LDA), 1-Bromopentane.

  • Mechanism: Enolate formation followed by SN2 attack on the pentyl halide.

  • Procedure:

    • Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C.

    • Add cyclopentanecarboxylic acid (1.0 equiv) dropwise. Stir for 1 hour to generate the dianion.

    • Add 1-bromopentane (1.1 equiv) slowly.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Acidify with 1M HCl. Extract with diethyl ether.[1]

    • Purification: Distillation or use crude in Step 2.

Step 2: Reduction to the Neopentyl Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

  • Procedure:

    • Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C.

    • Add the 1-pentylcyclopentanecarboxylic acid (dissolved in THF) dropwise.

    • Reflux for 4 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Intermediate: (1-Pentylcyclopentyl)methanol (Viscous oil).

Step 3: Deoxychlorination

  • Reagents: Thionyl Chloride (SOCl₂), Pyridine (Catalytic), DCM.

  • Procedure:

    • Dissolve the alcohol from Step 2 in DCM. Add Pyridine (1.1 equiv).

    • Cool to 0°C. Add SOCl₂ (1.2 equiv) dropwise (exothermic).

    • Reflux for 2 hours to ensure complete conversion of the sterically hindered alcohol.

    • Workup: Wash with NaHCO₃ (sat) to remove acid, then brine.

    • Isolation: Dry over MgSO₄ and concentrate. Purify via vacuum distillation.

Part 4: Quality Control & Characterization

To ensure the integrity of the intermediate for drug development, the following QC parameters must be met.

Table 2: Quality Control Specifications

TestAcceptance CriteriaMethod
Purity ≥ 97.0% (Area %)GC-FID / GC-MS
Identity (H-NMR) Confirm pentyl chain (0.9 ppm t) and -CH2Cl singlet (~3.5 ppm)400 MHz NMR (CDCl₃)
Identity (C-NMR) Quaternary C signal (~45-50 ppm); -CH2Cl signal (~55 ppm)100 MHz NMR
Water Content ≤ 0.1%Karl Fischer
Residual Solvents Meets ICH Q3C limitsHeadspace GC
Diagnostic NMR Signals (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.52 (s, 2H, -CH₂Cl ) – Key diagnostic peak.
      
    • 
       1.65–1.45 (m, 8H, Cyclopentane ring protons).
      
    • 
       1.35–1.20 (m, 8H, Pentyl chain -CH₂-).
      
    • 
       0.89 (t, 3H, Pentyl terminal -CH₃).
      
Part 5: Applications in Drug Development

1-(Chloromethyl)-1-pentylcyclopentane serves as a critical "steric anchor" in medicinal chemistry.

  • Surfactant Synthesis: Reaction with tertiary amines yields Gemini Surfactants or specialized Phase Transfer Catalysts (PTCs) that possess a bulky hydrophobic headgroup, improving micelle stability.

  • Fungicide Isosteres: The 1,1-disubstituted cyclopentane ring mimics the sterol biosynthesis inhibitor scaffold found in Metconazole and Triticonazole, but with a pentyl chain providing enhanced lipophilicity for membrane penetration.

  • Metabolic Blocking: The quaternary center prevents

    
    -oxidation, extending the half-life of lipid-mimetic drugs.
    
References
  • General Synthesis of 1,1-Disubstituted Cyclopentanes

    • Krapcho, A. P., & Dundulis, E. A. (1980). Alpha-alkylation of carboxylic acids. Journal of Organic Chemistry.[2][3] Link

  • Chlorination Protocols for Hindered Alcohols: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on conversion of alcohols to alkyl halides).
  • Homologue Data (Pentylcyclopentane Properties)

    • Stenutz, R. (2023). Data for n-pentylcyclopentane. Stenutz.eu. Link

  • Related CAS Data (Propyl/Ethyl Analogs)

    • PubChem. (2023). Compound Summary for CAS 1492560-81-2 (Propyl analog). National Library of Medicine. Link

Sources

Exploratory

Novel Cyclopentane Building Blocks for Medicinal Chemistry

Executive Summary The cyclopentane ring has evolved from a simple spacer to a privileged scaffold in modern drug design. Historically utilized to restrict conformational flexibility, recent advances (2020–2026) have repo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentane ring has evolved from a simple spacer to a privileged scaffold in modern drug design. Historically utilized to restrict conformational flexibility, recent advances (2020–2026) have repositioned cyclopentane as a critical bioisostere for furanose rings in nucleoside antivirals, a rigid core for proline mimetics in pain management, and a tunable lipophilic vector via novel fluorination strategies. This guide analyzes the strategic application of next-generation cyclopentane building blocks, focusing on


-fluoroalkyl variants , carbocyclic nucleosides , and spirocyclic architectures .

Strategic Rationale: The Cyclopentane Advantage

Conformational Restriction and Entropy

The binding of a flexible ligand to a protein target incurs a significant entropic penalty (


). Cyclopentane scaffolds pre-organize pharmacophores into bioactive conformations, minimizing this penalty. Unlike cyclohexane, which resides in a rigid chair conformation, cyclopentane exists in a dynamic equilibrium between envelope (

)
and half-chair (

)
puckering modes.[]
  • Pseudorotation: The low energy barrier (~0.5 kcal/mol) between puckers allows the ring to adapt to binding pockets while still limiting the degrees of freedom compared to acyclic chains.

  • Vectorization: Substituents on the cyclopentane ring can be oriented in specific vectors (pseudo-axial vs. pseudo-equatorial) to probe hydrophobic pockets or hydrogen bond donors/acceptors.

Bioisosterism[2]
  • Furanose Mimicry: Replacing the oxygen of a ribose ring with a methylene group (

    
    ) creates a carbocyclic nucleoside . This modification renders the glycosidic bond hydrolytically stable against phosphorylases, significantly enhancing half-life while retaining recognition by polymerases.
    
  • Proline Mimicry: 1,2-disubstituted cyclopentanes mimic the turn-inducing properties of proline but offer tunable cis/trans geometries that natural amino acids cannot access.

Novel Building Block Classes (2020–2026)[3][4]

-Fluoroalkyl-Substituted Cyclopentanes

Recent breakthroughs (2025–2026) have introduced scalable routes to cyclopentanes bearing


, 

, and

groups. These moieties are not merely substituents but physicochemical tuners.
SubstituentEffect on LogPEffect on

(of adjacent acid)
Metabolic Stability

Increases (+0.5)MinimalLow (Benzylic-like oxidation)

Neutral/Slight IncreaseLowers (~1 unit)Moderate

IncreasesLowers (~2 units)High (H-bond donor capacity)

Significant IncreaseLowers (~3 units)Very High

Application: These blocks are critical for optimizing the permeability of polar acidic drugs. The electron-withdrawing fluorine lowers the


 of a neighboring carboxylic acid, increasing the fraction of anionic species at physiological pH, while the lipophilic nature of the fluoroalkyl group balances membrane permeability.
Carbocyclic Nucleosides (Carbasugars)

The "Carbasugar" scaffold has become a cornerstone in antiviral research (e.g., Entecavir analogs). The challenge has historically been the stereoselective construction of the cyclopentane ring with multiple chiral centers.[2]

  • Innovation: Ring-Closing Metathesis (RCM) of divinyl precursors followed by stereoselective functionalization.

  • Key Intermediate: 4-amino-cyclopent-2-en-1-methanol derivatives.

High-Affinity NaV1.7 Inhibitors

A 2025 study demonstrated the utility of cyclopentane carboxylic acids as replacements for proline warheads in voltage-gated sodium channel (NaV1.7) inhibitors.[3]

  • Mechanism: The cyclopentane core provides a rigid vector for the carboxylic acid to interact with the channel's selectivity filter.

  • Outcome: Replacement of the metabolically labile adamantane motif with substituted cyclopentanes improved PK profiles and selectivity over NaV1.5 (cardiac channel).

Synthetic Architectures & Logic

Workflow: Deoxofluorination Strategy

The synthesis of


-fluoroalkyl cyclopentanes relies on late-stage deoxofluorination.

FluorinationStrategy Start Cyclopentane Carboxylate Step1 α-Formylation (C-C Bond Formation) Start->Step1 LDA, HCO2Et Inter1 α-Formyl Ester Step1->Inter1 Step2 Deoxofluorination (MorphDAST/SF4) Inter1->Step2 -O -> -F2 Product α-Difluoromethyl Cyclopentane Step2->Product Target Block

Figure 1: Synthetic workflow for accessing gem-difluoroalkyl cyclopentane building blocks via deoxofluorination.

Workflow: Carbocyclic Nucleoside Assembly via RCM

The construction of the "carbasugar" core typically utilizes Grubbs' catalysts to close the ring.

RCM_Strategy Precursor Divinyl Precursor (Chiral Pool derived) RCM Ring-Closing Metathesis (Grubbs II Gen) Precursor->RCM CH2Cl2, reflux Cyclopentene Cyclopentenol Intermediate RCM->Cyclopentene Funct Pd(0) Allylic Substitution or Epoxidation Cyclopentene->Funct Stereocontrol Target Carbocyclic Nucleoside (Carbasugar) Funct->Target

Figure 2: Ring-Closing Metathesis (RCM) strategy for the synthesis of antiviral carbocyclic nucleosides.

Experimental Protocol: Synthesis of trans-2-(Difluoromethyl)cyclopentane-1-carboxylic acid

Context: This protocol is adapted from recent methodologies (2025/2026) utilizing deoxofluorination agents to convert formyl groups into difluoromethyl moieties on a cyclopentane ring.

Safety Warning: Deoxofluorinating agents (e.g., DAST, MorphDAST, XtalFluor) can release HF and are thermally unstable. Reactions must be conducted in a fume hood with blast shields. Avoid glass if HF generation is significant; use Teflon/PFA vessels where appropriate.

Materials
  • Substrate: Ethyl 2-formylcyclopentane-1-carboxylate (1.0 equiv)

  • Reagent: MorphDAST (Morpholinosulfur trifluoride) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Setup:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition:

    • Dissolve Ethyl 2-formylcyclopentane-1-carboxylate (5.0 mmol) in anhydrous DCM (20 mL) and transfer to the flask.

    • Add MorphDAST (7.5 mmol) dropwise via syringe over 10 minutes. Note: Exothermic reaction.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature (25°C) over 4 hours.

    • Monitor by TLC (Hexane:EtOAc 4:1) or

      
      -NMR (look for doublet of doublets around -110 to -130 ppm).
      
  • Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench by dropwise addition of sat.

      
       (excess). Caution: Vigorous 
      
      
      
      evolution.
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp < 35°C to avoid volatility loss).
      
  • Purification:

    • Purify the residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

    • Yield: Expect ~65-75% of the difluoromethyl ester.

  • Hydrolysis (Optional for Acid):

    • Treat the ester with LiOH (2.0 equiv) in THF/H2O (1:1) at RT for 2 hours to obtain the free acid building block.

Future Outlook

The trajectory of cyclopentane chemistry is moving toward "Escape from Flatland" (increasing


 fraction).
  • Housanes (Bicyclo[2.1.0]pentanes): Emerging as rigid, strain-release bioisosteres of cyclopentane (2025 literature).[4][5]

  • Metallaphotoredox: New catalytic systems allowing for the direct

    
     functionalization of unactivated cyclopentanes, bypassing de novo ring synthesis.
    

References

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Taylor & Francis. (2015). Retrieved from

  • Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. (2026). Retrieved from

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. (2026).[6] Retrieved from

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. (2025).[3] Retrieved from

  • Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes. Chemical Science. (2025). Retrieved from

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry. (2025). Retrieved from

Sources

Foundational

Escaping Flatland: The Strategic Utility of Chloromethyl-Substituted Quaternary Carbon Building Blocks in Drug Discovery

Introduction: The Imperative for 3D Chemical Space For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via standard cross-coupling reactions....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for 3D Chemical Space

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via standard cross-coupling reactions. However, this overreliance led to a saturation of "flat" chemical space, often resulting in drug candidates with poor solubility, high off-target promiscuity, and higher clinical attrition rates. The modern paradigm shift—termed the "Escape from Flatland"—prioritizes the incorporation of sp³-rich three-dimensional architectures .

At the forefront of this shift is the all-carbon quaternary center. When functionalized with a chloromethyl group (-CH₂Cl), this structural motif becomes an exceptionally powerful building block. The quaternary carbon enforces strict 3D conformational rigidity, while the primary chloromethyl halide serves as a sterically accessible, highly reactive electrophilic linchpin for downstream diversification [[1]]([Link]).

Mechanistic Rationale: Quaternary Carbons & The Chloromethyl Linchpin

The design of quaternary carbon building blocks containing chloromethyl groups is driven by precise mechanistic advantages:

  • Steric Blocking & Reaction Control: The bulk of the quaternary center naturally suppresses unwanted side reactions. For instance, during transition-metal-catalyzed cross-coupling, the absence of α-protons on the quaternary carbon completely prevents competing β-hydride elimination pathways, stabilizing organometallic intermediates .

  • Electrophilic Priming: Despite the extreme steric hindrance of the adjacent quaternary center, the carbon of the chloromethyl group remains primary. This allows it to readily undergo S_N2 nucleophilic substitutions, ring expansions, and cyclizations that would be kinetically forbidden if the halide were directly attached to the quaternary core.

G N1 sp2-Rich Precursors (Flatland) N2 Quaternary Carbon Insertion N1->N2 Increases Fsp3 N3 Chloromethyl (-CH2Cl) Functionalization N2->N3 Electrophilic Handle N4 Azaspirocycles (Piperazine Bioisosteres) N3->N4 Ring Closure N5 Fragment-Based Libraries (FBDD) N3->N5 DOS Diversification

Strategic workflow from flat precursors to 3D sp3-rich drug candidates via chloromethyl handles.

Synthetic Methodologies: Overcoming Steric Congestion

Constructing sterically congested α-chloromethyl quaternary centers has historically been a major synthetic hurdle. Traditional methods often relied on highly toxic and carcinogenic reagents like chloromethyl methyl ether (MOMCl) .

Recent breakthroughs have introduced safer, highly efficient catalytic alternatives:

  • NHC-Catalyzed C1-Synthon Activation: N-heterocyclic carbene (NHC) precursors can mediate the direct chloromethylation of oxindoles using standard dichloromethane (DCM) as both the solvent and the C1 synthon, bypassing toxic ethers entirely .

  • Photoenzymatic Radical Coupling: Engineered flavin-dependent monooxygenases have been evolved to facilitate C(sp³)–C(sp³) bond formation. By leveraging photoinduced decarboxylation and radical-radical coupling, these enzymes can forge quaternary centers from chloromethyl-substituted heteroaromatics with over 1000 turnovers [[2]]([Link]).

Self-Validating Experimental Protocol: NHC-Catalyzed C3-Chloromethylation

To synthesize an α-chloromethyl quaternary center on an oxindole scaffold, the following protocol utilizes DCM as a green C1 synthon. As a Senior Application Scientist, I have structured this methodology to be self-validating, ensuring that the causality behind each step guarantees reproducibility .

Step 1: Preparation of the Reaction Matrix

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the 3-substituted oxindole substrate (0.2 mmol) and the triazolium-based NHC precatalyst (10 mol%).

  • Causality: Flame-drying and argon are critical. Trace moisture will prematurely hydrolyze the active carbene intermediate, while oxygen can lead to oxidative degradation of the electron-rich catalyst.

Step 2: Dual-Purpose Solvent Introduction

  • Action: Inject 2.0 mL of anhydrous dichloromethane (DCM).

  • Causality: DCM serves a dual role. It acts as the solvating medium to ensure homogeneous kinetics and acts directly as the electrophilic C1 synthon. This high local concentration of DCM drives the thermodynamically challenging chloromethylation forward without requiring external, toxic alkylating agents.

Step 3: Base-Mediated Catalyst Activation

  • Action: Cool the vessel to 0 °C and add Cs₂CO₃ (2.0 equiv). Allow the mixture to slowly warm to room temperature.

  • Causality: The mild inorganic base deprotonates the NHC precatalyst to generate the active free carbene. Initiating this at 0 °C controls the exothermic deprotonation and prevents the carbene from undergoing unwanted dimerization (the Wanzlick equilibrium) before it can engage the substrate.

Step 4: C–C Bond Formation

  • Action: Stir the reaction at room temperature for 12–24 hours. Monitor via TLC until the starting oxindole is consumed.

  • Causality: The extended timeframe is required to overcome the immense steric activation energy needed to forge an all-carbon quaternary center. The NHC catalyst uniquely activates the DCM, allowing the oxindole enolate to attack and form the C–C bond.

Step 5: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes the remaining Cs₂CO₃ without causing base-catalyzed epimerization or hydrolysis of the newly installed, sensitive chloromethyl group.

Workflow S1 1. Substrate & DCM Preparation S2 2. NHC Precursor Addition S1->S2 S3 3. Base-Mediated Activation S2->S3 S4 4. C-C Bond Formation (Chloromethylation) S3->S4 S5 5. Quench & Isolation S4->S5

Step-by-step experimental workflow for NHC-catalyzed C3-chloromethylation of oxindoles.

Downstream Applications in Medicinal Chemistry

Once synthesized, chloromethyl quaternary building blocks unlock previously inaccessible therapeutic architectures:

  • Synthesis of Azaspirocycles (Piperazine Bioisosteres): The chloromethyl group is perfectly positioned for intramolecular nucleophilic attack. Treatment with primary amines triggers a cyclization event to form azaspiro[3.n]alkanes. These highly rigid, 3D heterocycles are heavily utilized as metabolically stable bioisosteres for piperazine rings, improving target selectivity and reducing off-mechanism cytotoxicity .

  • Fragment-Based Drug Discovery (FBDD): In FBDD, libraries must meet strict "Rule of 3" criteria while maximizing 3D character. Building blocks with an Fsp³ cutoff > 0.47 are highly prized . The chloromethyl handle allows for Diversity-Oriented Synthesis (DOS), where a single quaternary building block can be divergently transformed via cyanation, azidation, or cross-coupling to yield dozens of distinct, sp³-rich screening fragments [[3]]([Link]).

Quantitative Analysis of sp³-Enriched Building Blocks

The transition from flat to 3D quaternary building blocks yields measurable improvements in physicochemical properties. The table below summarizes the comparative advantages driving this shift in library design.

Attributesp²-Dominant (Flatland)sp³-Rich Quaternary (3D)Mechanistic Consequence in Drug Design
Fraction of sp³ Carbons (Fsp³) Low (< 0.3)High (> 0.5)Enhanced aqueous solubility and improved pharmacokinetic (PK) profiles.
Stereochemical Complexity Achiral / PlanarChiral / ProchiralIncreased target specificity; significant reduction in off-target promiscuity.
Synthetic Accessibility High (Standard Suzuki/Heck)Challenging (Steric hindrance)Requires specialized catalysis (e.g., NHC, photoenzymatic) to overcome activation barriers.
Conformational Flexibility Rigidly PlanarConformationally Restricted 3DBetter mimicry of natural product binding modes; optimal vector projection.

Conclusion

Quaternary carbon building blocks containing chloromethyl groups represent a critical nexus in modern organic synthesis and drug discovery. By providing a reliable electrophilic handle attached to a sterically demanding 3D core, these molecules enable medicinal chemists to systematically "escape flatland." As novel catalytic methods like NHC-mediated DCM activation continue to mature, the integration of these complex building blocks into commercial screening libraries will accelerate the discovery of highly selective, metabolically robust therapeutics.

References

  • [4] Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry. URL:[Link]

  • [5] NHC Precursor Catalyzed C3-Chloromethylation of Oxindole with Dichloromethane as C1 Synthon. Organic Letters (ACS Publications). URL:[Link]

  • [3] Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. URL: [Link]

  • [6] Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. URL: [Link]

  • [7] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry. URL:[Link]

  • [1] Quaternary–centre–guided synthesis of complex polycyclic terpenes. Nature / PMC. URL:[Link]

  • [2] Csp³ Bond Formation via Enzyme-Templated Radical-Radical Coupling. NIH PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Chloromethyl)-1-pentylcyclopentane from 1-pentylcyclopentanemethanol

An Application Note for the Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 1-(chloromethyl)-1-pentylcyclopentane, a valuable intermediate in organic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(chloromethyl)-1-pentylcyclopentane, a valuable intermediate in organic synthesis, from its corresponding primary alcohol, 1-pentylcyclopentanemethanol. The protocol details a robust and efficient method utilizing thionyl chloride (SOCl₂) for the chlorination reaction. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and data presentation to ensure reproducible and safe execution.

Introduction and Mechanistic Rationale

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, enabling the introduction of a versatile functional group that can participate in a wide array of subsequent nucleophilic substitution and elimination reactions. While several reagents can effect this transformation, thionyl chloride (SOCl₂) is particularly advantageous for converting primary and secondary alcohols to their corresponding chlorides.[1] The primary benefit of this method lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous at ambient temperatures.[2][3] This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving the desired alkyl chloride in a high state of purity.[3]

The reaction of a primary alcohol like 1-pentylcyclopentanemethanol with thionyl chloride proceeds through a nucleophilic substitution mechanism, typically Sₙ2.

Mechanism Breakdown:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate.

  • Formation of the Leaving Group: A base, such as pyridine (if added) or another molecule of the alcohol, deprotonates the intermediate to form a stable alkyl chlorosulfite. This step is crucial as it converts the poor leaving group (-OH) into a much better one (-OSOCl).[4]

  • Nucleophilic Attack: The chloride ion (Cl⁻), generated in the initial step, acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorosulfite group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were a chiral center.[5]

  • Product Formation: The concerted displacement of the leaving group results in the formation of the final product, 1-(chloromethyl)-1-pentylcyclopentane. The unstable chlorosulfite leaving group decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and a chloride ion, which subsequently forms HCl with the proton abstracted in step 2.[4][5]

The use of a mild base like pyridine is common practice to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions and ensuring the reaction proceeds efficiently via the Sₙ2 pathway.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(chloromethyl)-1-pentylcyclopentane.

Materials and Equipment
Reagents & Materials Equipment
1-pentylcyclopentanemethanol (>98%)Round-bottom flasks (two-necked)
Thionyl chloride (SOCl₂), reagent gradeReflux condenser with drying tube (CaCl₂)
Anhydrous pyridine (optional, recommended)Pressure-equalizing dropping funnel
Anhydrous dichloromethane (DCM) or ChloroformMagnetic stirrer and stir bar
Saturated sodium bicarbonate (NaHCO₃) solutionHeating mantle or oil bath
Brine (saturated NaCl solution)Ice-water bath
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Separatory funnel
Deionized waterRotary evaporator
Vacuum distillation apparatus
Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble Apparatus (Inert Atmosphere) dissolve 2. Dissolve Alcohol in Anhydrous Solvent prep->dissolve cool 3. Cool Solution (0-5 °C) dissolve->cool add_socl2 4. Add SOCl₂ Dropwise cool->add_socl2 react 5. Stir at RT (or Reflux) add_socl2->react quench 6. Quench Reaction react->quench extract 7. Extract Product quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry & Filter wash->dry evap 10. Evaporate Solvent dry->evap purify 11. Purify via Vacuum Distillation evap->purify

Sources

Application

Technical Application Note: Sterically Demanding Alkylations using 1-(Chloromethyl)-1-pentylcyclopentane

Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) is a specialized alkylating agent used in medicinal chemistry to install the lipophilic, metabolically stable 1-pentylcyclopentylmethyl motif. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) is a specialized alkylating agent used in medicinal chemistry to install the lipophilic, metabolically stable 1-pentylcyclopentylmethyl motif. This group acts as a steric shield, often used to block metabolic hotspots or modulate the logP of drug candidates.

However, this reagent presents a significant synthetic challenge: it is a neopentyl-like primary alkyl chloride . The reacting carbon is adjacent to a quaternary center (C1 of the cyclopentane ring), creating severe steric hindrance that retards SN2 reactions by a factor of


 to 

compared to standard primary halides.

This guide provides optimized protocols to overcome this kinetic barrier without triggering thermodynamic rearrangement (Wagner-Meerwein), ensuring the installation of the intact alkyl group.

Mechanistic Analysis & Strategy

The Challenge: The Neopentyl Wall

Standard alkylation conditions (e.g.,


/Acetone) will fail with this reagent. The 

-branching (the quaternary C1) blocks the trajectory of the incoming nucleophile (

) required for the backside attack (

).
  • Risk A (No Reaction): Under mild conditions, the reagent remains inert.

  • Risk B (Rearrangement): Under forcing conditions (Lewis acids or protic solvents), the chloride may ionize. The resulting primary carbocation immediately rearranges (via alkyl shift or ring expansion) to a tertiary carbocation, leading to the wrong product.

The Solution: Finkelstein Activation

To force the SN2 pathway, we must convert the poor leaving group (Cl) into an excellent one (I) in situ, while using a high-boiling polar aprotic solvent to maximize nucleophile activity.

Key Drivers:

  • Iodide Catalysis:

    
     is smaller and more nucleophilic than most target nucleophiles, allowing it to penetrate the steric shield and displace Cl, forming the transient 1-(iodomethyl)-1-pentylcyclopentane . The C-I bond is weaker, facilitating the subsequent attack by the target nucleophile.
    
  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are required to solvate cations and leave the nucleophile "naked" and reactive.

ReactionPathway Start 1-(Chloromethyl)- 1-pentylcyclopentane Trans Transient Intermediate (Iodo-species) Start->Trans + NaI (Cat.) Finkelstein Prod Target Product (Intact Skeleton) Start->Prod Direct SN2 (Blocked) Rearrange Rearranged Byproducts (Ring Expansion) Start->Rearrange Ag+ or Lewis Acid (Avoid!) Trans->Prod + Nu- Fast SN2

Figure 1: The catalytic cycle utilizing Iodide to bypass the kinetic barrier of the neopentyl chloride.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of tertiary amines for library generation. Scale: 1.0 mmol

ReagentEquiv.AmountRole
1-(Chloromethyl)-1-pentylcyclopentane 1.0188.7 mgElectrophile
Secondary Amine (Substrate) 1.2VariesNucleophile
Sodium Iodide (NaI) 0.575 mgCatalyst
Cesium Carbonate (Cs₂CO₃) 2.0650 mgBase
Anhydrous NMP --3.0 mLSolvent

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL pressure vial (microwave vial or sealed tube) equipped with a magnetic stir bar. Cool under argon.

  • Charging: Add NaI (0.5 equiv) and

    
     (2.0 equiv) to the vial.
    
  • Solvation: Add the secondary amine (1.2 equiv) and 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv) dissolved in anhydrous NMP (3.0 mL).

    • Note: Do not use DMF if temperatures

      
       are expected due to decomposition; NMP is more stable.
      
  • Reaction: Seal the vial and heat to 130°C in an oil bath or heating block. Stir vigorously (800 rpm).

    • Time: Reaction typically requires 16–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the M+1 peak of the product.

    • Checkpoint: If conversion is <10% after 6 hours, add another 0.5 equiv of NaI.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove NMP.

    • Wash organic layer with saturated aqueous

      
       (sodium thiosulfate) to remove any iodine color.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Silica gel). The product will likely be less polar than the starting amine.

Protocol B: Thio-Alkylation (Synthesis of Sulfides)

Application: Creating thioether linkages (often easier than amines due to the high nucleophilicity of sulfur).

Workflow Diagram:

ThioWorkflow Step1 STEP 1: Thiolate Formation R-SH + NaH (1.1 eq) in DMF 0°C -> RT, 30 min Step2 STEP 2: Activation Add 1-(Chloromethyl)-1-pentylcyclopentane Add KI (0.2 eq) Step1->Step2 Step3 STEP 3: Heating Heat to 100°C for 12 hours Step2->Step3 Step4 STEP 4: Quench & Extract Dilute with Et2O, wash with H2O/LiCl Step3->Step4

Figure 2: Optimized workflow for thio-alkylation.

Modifications for Protocol B:

  • Base: Use Sodium Hydride (NaH, 60% dispersion) instead of carbonate to generate the thiolate anion irreversibly.

  • Temperature: Can often run lower (100°C) due to better nucleophilicity of

    
    .
    

Critical Troubleshooting & QC

Issue: Rearrangement Products

If you observe a product with the correct mass but different retention time/NMR splitting, the ring likely expanded.

  • Cause: Formation of a carbocation intermediate.[2][3][4][5] This happens if you use Lewis Acids (

    
    , 
    
    
    
    ) or protic solvents (EtOH, MeOH) at high heat.
  • Fix: Ensure strictly aprotic conditions. Increase the concentration of Nucleophile to favor bimolecular kinetics over unimolecular ionization.

Issue: Elimination

While this reagent has no


-hydrogens on the chloromethyl group, elimination can occur after rearrangement or via fragmentation if temperatures exceed 180°C.
  • QC Check: Verify the integral of the

    
     adjacent to the heteroatom in 
    
    
    
    NMR. For the correct product, it should appear as a singlet (or AB quartet if chiral) around
    
    
    2.8–3.5 ppm. If it is a multiplet or methine, rearrangement occurred.

References

  • Chemical Identity: PubChem. 1-Chloro-1-(chloromethyl)cyclopentane Compound Summary. National Library of Medicine. Link

  • Neopentyl Reactivity: Master Organic Chemistry. The Neopentyl Group and Steric Hindrance in SN2 Reactions. Link

  • Finkelstein Conditions: BenchChem. Application Notes: Nucleophilic Substitution of Sterically Hindered Halides. Link

  • General Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Neopentyl halide inertness).

Sources

Method

Application Note: Protocol for the Amination of 1-(Chloromethyl)-1-pentylcyclopentane

Target Audience: Synthetic chemists, medicinal researchers, and drug development professionals. Objective: To provide a high-yielding, scalable, and self-validating methodology for the amination of highly sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal researchers, and drug development professionals. Objective: To provide a high-yielding, scalable, and self-validating methodology for the amination of highly sterically hindered neopentyl-like halides.

Introduction & Chemical Rationale

1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) is a highly lipophilic building block utilized in the synthesis of CNS-active agents and novel pharmacophores[1]. However, converting its chloromethyl group into a primary amine presents a severe synthetic challenge.

The carbon bearing the chlorine atom is primary, but it is directly adjacent to a fully substituted (quaternary) carbon atom on the cyclopentane ring. This structural motif creates a "neopentyl-like" system. Neopentyl halides are notoriously resistant to standard S_N2 nucleophilic substitution because the bulky adjacent alkyl groups physically block the required 180° backside attack of the incoming nucleophile[2]. Consequently, direct amination with aqueous ammonia or bulky reagents like potassium phthalimide (Gabriel synthesis) results in negligible yields and near-complete recovery of the starting material[3].

To overcome this steric barrier, this protocol employs a two-step Azide-Staudinger Reduction pathway. The azide ion (N₃⁻) is linear and sterically unencumbered, allowing it to penetrate the steric shield of the neopentyl center[3]. The subsequent Staudinger reduction using triphenylphosphine (PPh₃) provides a mild, chemoselective conversion of the intermediate azide to the desired primary amine without the need for high-pressure hydrogenation[4][5].

Mechanistic Pathway

G SM 1-(Chloromethyl)- 1-pentylcyclopentane (Sterically Hindered) Step1 NaN₃, NaI (cat) DMSO, 120°C SM->Step1 Int 1-(Azidomethyl)- 1-pentylcyclopentane (Linear Nucleophile) Step1->Int Step2 PPh₃, THF/H₂O RT, 12h Int->Step2 Prod 1-(Aminomethyl)- 1-pentylcyclopentane (Primary Amine) Step2->Prod

Fig 1: Two-step amination pathway of 1-(chloromethyl)-1-pentylcyclopentane via azide intermediate.

Comparative Analysis of Amination Strategies

To contextualize the experimental choices, the table below summarizes the quantitative data and mechanistic outcomes of various amination attempts on neopentyl-like systems.

Amination StrategyReagents & ConditionsSteric CompatibilityYield (%)Reaction TimeCausality / Notes
Direct Amination NH₃ (aq), EtOH, 150 °CPoor< 5%72 hBulky hydration sphere of NH₃ prevents backside attack on the neopentyl α-carbon.
Gabriel Synthesis Potassium phthalimide, DMF, 150 °CVery Poor< 2%48 hPhthalimide anion is too sterically demanding to penetrate the neopentyl center.
Azide-Staudinger 1. NaN₃, DMSO, 120 °C 2. PPh₃, H₂O/THF, RTExcellent75 - 82%36 h (Total)Linear N₃⁻ minimizes steric clash; PPh₃ reduction is highly chemoselective.

Experimental Protocol

Phase 1: Finkelstein-Assisted Azidation

Objective: Convert the sterically hindered chloride to an azide using a nucleophilic catalyst.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1-(chloromethyl)-1-pentylcyclopentane (1.0 equiv, 10 mmol) in anhydrous DMSO (25 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv, 30 mmol) and Sodium Iodide (NaI, 0.1 equiv, 1 mmol).

    • Causality (Finkelstein Acceleration): Iodide is a superior nucleophile compared to azide. It transiently converts the neopentyl chloride into a neopentyl iodide in situ. The resulting C-I bond is weaker and more susceptible to subsequent displacement by the linear azide ion, significantly accelerating the overall S_N2 rate[3].

  • Reaction: Heat the mixture to 120 °C under an inert argon atmosphere for 24 hours.

    • Safety Note: NaN₃ is highly toxic and reacts with acids to form explosive hydrazoic acid. Maintain strictly neutral or basic conditions.

  • Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 1-(azidomethyl)-1-pentylcyclopentane is typically pure enough to use directly in the next step.

Phase 2: Staudinger Reduction & Acid-Base Purification

Objective: Reduce the azide to a primary amine and isolate it via a self-validating extraction.

  • Setup: Dissolve the crude 1-(azidomethyl)-1-pentylcyclopentane (approx. 10 mmol) in a mixture of THF (20 mL) and distilled water (2 mL).

  • Reagent Addition: Slowly add Triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in small portions at room temperature.

    • Causality (Mechanism): PPh₃ attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate undergoes a retro-[2+2] cycloaddition, extruding nitrogen gas (N₂) to form an iminophosphorane. The addition of water hydrolyzes the iminophosphorane into the target primary amine and triphenylphosphine oxide (Ph₃P=O)[4][5].

  • Reaction: Stir at room temperature for 12 hours. The reaction is complete when gas evolution ceases.

  • Self-Validating Purification (Acid-Base Extraction):

    • Causality: Ph₃P=O is a notorious byproduct that is difficult to remove via silica gel chromatography. Because our target molecule is a basic amine, we can separate it cleanly using pH manipulation.

    • Step A: Concentrate the THF under vacuum. Dissolve the residue in Dichloromethane (DCM, 30 mL).

    • Step B: Extract the organic layer with 1M aqueous HCl (3 x 20 mL). The target amine protonates to form a water-soluble ammonium salt, moving into the aqueous layer. The Ph₃P=O and unreacted starting materials remain in the DCM layer.

    • Step C: Separate the acidic aqueous layer, cool it in an ice bath, and slowly basify with 2M NaOH until the pH reaches 10-11.

    • Step D: Extract the basified aqueous layer with fresh DCM (3 x 20 mL). Dry the organic layers over Na₂SO₄ and concentrate to yield pure 1-(aminomethyl)-1-pentylcyclopentane as a pale yellow oil.

References

  • "11.3: Characteristics of the SN2 Reaction", Chemistry LibreTexts. URL:[Link]

  • "Staudinger reaction", Wikipedia. URL:[Link]

  • "Bioorthogonal reactions of triarylphosphines and related analogs", NIH PMC. URL:[Link]

Sources

Application

Reaction conditions for sterically hindered neopentyl chlorides

Part 1: The Neopentyl Paradox Neopentyl chloride (1-chloro-2,2-dimethylpropane) represents a classic "structure-reactivity" trap in organic synthesis. Despite being a primary alkyl halide , it is kinetically inert to sta...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Neopentyl Paradox

Neopentyl chloride (1-chloro-2,2-dimethylpropane) represents a classic "structure-reactivity" trap in organic synthesis. Despite being a primary alkyl halide , it is kinetically inert to standard nucleophilic substitution conditions.

  • The

    
     Problem:  The tert-butyl group at the 
    
    
    
    -position creates a "steric wall." The back-side trajectory required for the nucleophile to access the
    
    
    orbital is effectively blocked.[1] Relative reaction rates compared to ethyl chloride are often cited as
    
    
    .
  • The

    
     Problem:  Ionization yields a primary neopentyl carbocation. While primary cations are generally unstable, this specific cation is prone to an immediate, barrier-less Wagner-Meerwein rearrangement (1,2-methyl shift) to form the tertiary tert-pentyl (t-amyl) cation.
    

Implication for Drug Development: Attempts to force substitution via standard heating often yield elimination products or rearranged tert-pentyl derivatives, compromising the structural integrity of the pharmacophore. This guide details three validated workflows to bypass these limitations: Metallation (Grignard) , Nickel-Catalyzed Cross-Coupling , and High-Energy


 .

Part 2: Mechanistic Pathways & Decision Matrix

The choice of method depends strictly on the desired bond formation.

Figure 1: Decision matrix for neopentyl chloride activation. Note that Pathway B (Metallation) is the most reliable for retaining the neopentyl skeleton.

Part 3: Validated Protocols

Protocol A: Formation of Neopentyl Grignard (The "Activation" Route)

Best for: Creating a nucleophilic neopentyl carbon to attack aldehydes, ketones, or epoxides.

Scientific Rationale: Magnesium insertion occurs via a radical mechanism on the metal surface (SET), which is less sensitive to steric hindrance than bimolecular substitution. Once formed, neopentylmagnesium chloride is stable and does not undergo the 1,2-methyl shift observed in carbocations.

Reagents:

  • Neopentyl chloride (1.0 equiv)

  • Magnesium turnings (1.2 equiv) - Must be fresh or mechanically activated.

  • Iodine (crystal) or 1,2-Dibromoethane (0.05 equiv) - Entrainment agent.

  • Solvent: Anhydrous THF (Ether is often too low-boiling to sustain the initiation).

Step-by-Step Methodology:

  • Apparatus Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a reflux condenser and addition funnel.

  • Activation: Add Mg turnings. Dry stir rapidly for 30 mins to mechanically expose fresh metal. Add a single crystal of

    
     and heat with a heat gun until iodine vapor sublimes and settles on the Mg.
    
  • Initiation: Add just enough THF to cover the Mg. Add 5-10% of the total neopentyl chloride volume.

    • Critical Checkpoint: If the solution does not turn colorless (iodine consumption) or exotherm within 5 minutes, add 0.1 mL of 1,2-dibromoethane (DIBAL-H can also be used as a radical initiator).

  • Propagation: Once reflux begins (exotherm), dilute the remaining chloride in THF (1M concentration). Add dropwise to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux externally (oil bath at 70°C) for 2-4 hours.

    • Validation: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine molarity.

Protocol B: Nickel-Catalyzed Cross-Coupling (The "Modern" Route)

Best for: Attaching the neopentyl group to aryl rings (Drug Scaffolds).

Scientific Rationale: Palladium (


) struggles with neopentyl halides due to slow oxidative addition. Nickel (

) operates via a radical manifold, easily engaging the neopentyl halide to form a radical intermediate that recombines with the aryl species.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Neopentyl Chloride (1.5 equiv) - Excess required due to volatility/lower reactivity.

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 5-Cyanoimidazole (20 mol%) or dtbbpy (for photoredox variations).

  • Reductant: Manganese powder (2.0 equiv) or Zinc dust.

  • Additive: NaI (0.5 equiv) - In situ Finkelstein-like activation.

  • Solvent: DMA (Dimethylacetamide) or NMP.

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Charge a vial with Aryl Bromide, Mn powder,

    
    , Ligand, and NaI.
    
  • Solvent Addition: Add anhydrous DMA.

  • Substrate Addition: Add Neopentyl Chloride via syringe.

  • Reaction: Seal and stir at 80°C for 16–24 hours.

    • Note: The NaI converts the surface chloride to a transient iodide, accelerating the radical generation by Ni.

  • Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), wash with brine.

Protocol C: High-Energy Substitution (The "Nuclear" Route)

Best for: Introduction of Azides (


) or Cyanides (

).

Scientific Rationale: To force an


 on a neopentyl center, you must maximize the ground state energy of the nucleophile (using "naked" anions) and minimize the transition state energy (using linear nucleophiles).

Reagents:

  • Neopentyl Chloride (1.0 equiv)

  • Nucleophile:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: HMPA (Toxic, most effective) or DMPU (Safer, requires higher temp).

  • Catalyst: 18-Crown-6 (if using K salts) or 15-Crown-5 (if using Na salts).

Step-by-Step Methodology:

  • Solvent Prep: Dissolve the nucleophile and crown ether in DMPU.

  • Reaction: Add Neopentyl Chloride.

  • Conditions: Heat to 100–120°C for 48 hours.

    • Warning: Do not exceed 140°C, as thermal decomposition of the solvent or substrate becomes significant.

  • Validation (Critical): Analyze crude by

    
     NMR.
    
    • Success: Neopentyl methylene signal (

      
       ppm, singlet).
      
    • Failure: t-Amyl signals (quartet/triplet patterns).

Part 4: Data Summary & Troubleshooting

ParameterNeopentyl ChlorideEthyl Chloride (Reference)Impact on Protocol
Rel.

Rate


Requires high T or catalysis.
Carbocation Stability Primary (Unstable)Primary (Stable-ish)

impossible without rearrangement.
Grignard Stability High (No rearrangement)HighPreferred Route.
Boiling Point 84°C12°CVolatile; use reflux condensers.

Troubleshooting Guide:

  • Grignard won't start:

    • Cause: Oxide layer on Mg or trace moisture.

    • Fix: Use Rieke Magnesium (generated in situ from

      
       + Li/Naphthalene) for the most stubborn cases. This creates a high-surface-area Mg powder that reacts instantly.
      
  • Product is a tertiary ether (from substitution attempt):

    • Cause: Solvent was too protic or Lewis Acid impurities were present, triggering

      
       rearrangement.
      
    • Fix: Switch to Protocol B (Nickel Catalysis) or ensure strictly anhydrous, basic conditions.

  • Low Yield in Cross-Coupling:

    • Cause: Mismatch in radical generation rates.

    • Fix: Increase Neopentyl Chloride equivalents to 2.0 or add NaI (0.5 equiv) to facilitate I/Cl exchange in situ.

References

  • Mechanistic Studies on Neopentyl Substitution

    • Title: "Solvolytic Reactivity of Neopentyl Derivatives.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Nickel-C

    • Title: "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides"
    • Source:The Journal of Organic Chemistry
    • URL:[Link]

  • Grignard Form

    • Title: "Mechanism of Grignard Reagent Formation.
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Finkelstein/Halogen Exchange Limit

    • Title: "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton"
    • Source:ACS Omega
    • URL:[Link]

Sources

Method

Application Note: Introduction of the 1-Pentylcyclopentyl Group into Drug Scaffolds

Executive Summary The introduction of bulky, highly lipophilic quaternary alkyl moieties is a sophisticated strategy in modern medicinal chemistry. The 1-pentylcyclopentyl group represents a premier example of such a moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of bulky, highly lipophilic quaternary alkyl moieties is a sophisticated strategy in modern medicinal chemistry. The 1-pentylcyclopentyl group represents a premier example of such a moiety. By integrating a conformationally rigid cyclopentyl ring with a flexible, lipophilic pentyl chain, this functional group fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug scaffold. This application note provides an in-depth mechanistic rationale and a self-validating synthetic protocol for incorporating the 1-pentylcyclopentyl group into active pharmaceutical ingredients (APIs), with a specific focus on its utility in neuroactive compounds and lipid-modulating agents.

Mechanistic Insights & Rationale (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a specific moiety is chosen rather than simply knowing how to synthesize it. The 1-pentylcyclopentyl group operates on three distinct mechanistic pillars:

A. Modulation of Lipophilicity and Membrane Permeability

Lipophilicity is a key physicochemical property that plays a crucial role in determining ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and the overall suitability of drug candidates ()[1]. The 1-pentylcyclopentyl group drastically increases the partition coefficient (


) of a scaffold. The extended hydrocarbon chain drives passive diffusion across lipid bilayers, making it an exceptional structural choice for drugs requiring high blood-brain barrier (BBB) penetration.
B. Steric Shielding and Metabolic Stability

The construction of an all-carbon quaternary center provides immense steric bulk. In drug design, the addition of quaternary centres to a drug candidate can enhance both its activity and its metabolic stability ()[2]. By placing the 1-pentylcyclopentyl group adjacent to metabolically labile sites (such as esters or amides), the sheer steric volume physically blocks cytochrome P450 enzymes and esterases from accessing the vulnerable bonds. This "metabolic shielding" effectively prolongs the in vivo half-life of the drug.

C. Pharmacodynamics and Deep-Pocket Anchoring

The unique spatial geometry of the 1-pentylcyclopentyl group allows it to act as a highly effective hydrophobic anchor. It is heavily utilized in the design of bioactive agents, particularly synthetic cannabinoids and enzyme inhibitors, where it deeply penetrates and anchors into the hydrophobic binding pockets of target proteins ()[3].

G L 1-Pentylcyclopentyl Agonist R CB1/CB2 Receptor (GPCR) L->R Binding G Gi/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction

GPCR signaling pathway modulated by 1-pentylcyclopentyl-bearing agonists.

Synthetic Strategies & Workflows

Causality in Experimental Design

To introduce the 1-pentylcyclopentyl group, we utilize the alkylation of cyclopentanecarbonitrile .

  • Why a nitrile? The nitrile group is chosen over an ester because its linear (

    
    -hybridized) geometry minimizes steric hindrance during the critical 
    
    
    
    alkylation step, enabling the efficient formation of the sterically congested quaternary carbon.
  • Why LDA at -78°C? Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base. Using it at cryogenic temperatures ensures complete kinetic deprotonation to form the enolate while preventing unwanted self-condensation side reactions.

Protocol 1: Synthesis of 1-Pentylcyclopentanecarbonitrile

Objective: Establish the quaternary carbon center via kinetic enolate alkylation.

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Base Preparation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equivalents) to the flask. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add

    
    -butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
    
  • Enolate Formation: Dissolve cyclopentanecarbonitrile (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. Maintain at -78°C for 1 hour. The solution will turn slightly yellow, indicating enolate formation.

  • Alkylation: Add 1-bromopentane (1.2 eq) dropwise. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL). Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield 1-pentylcyclopentanecarbonitrile as a clear oil.

Protocol 2: Functionalization to a Primary Amine

Objective: Convert the nitrile to an amine for subsequent coupling to the main drug scaffold.

Step-by-Step Methodology:

  • Reduction: Dissolve 1-pentylcyclopentanecarbonitrile in anhydrous diethyl ether at 0°C.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (

    
    , 2.0 eq) in portions. Caution: Highly exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 3 hours.

  • Fieser Workup (Self-Validation): Cool to 0°C. For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water. Stir vigorously until a white, granular precipitate forms. This validates the complete destruction of unreacted hydride.
  • Isolation: Filter the granular salts through a Celite pad, wash with ether, and concentrate the filtrate to afford (1-pentylcyclopentyl)methanamine, ready for amide coupling.

G A Cyclopentanecarbonitrile (Starting Material) B LDA, THF, -78°C (Kinetic Enolate Formation) A->B C 1-Bromopentane (SN2 Alkylation) B->C D 1-Pentylcyclopentanecarbonitrile (Quaternary Intermediate) C->D E LiAlH4 Reduction (Nitrile to Amine) D->E F Coupling to Drug Scaffold (Amide Linkage) E->F

Workflow for the synthesis and integration of the 1-pentylcyclopentyl moiety.

Data Presentation: Physicochemical Impact

The following table summarizes the quantitative impact of substituting a standard methyl group with a 1-pentylcyclopentyl group on a hypothetical drug scaffold.

Substituent GroupEstimated

Contribution
Steric Bulk (A-Value Proxy)Metabolic Stability ImpactPrimary Application
-Methyl +0.5Low (~1.7 kcal/mol)BaselineGeneral optimization
-tert-Butyl +1.8High (~4.8 kcal/mol)Moderate shieldingEnzyme inhibitors
-1-Pentylcyclopentyl +3.5 to +4.2 Extreme (>6.0 kcal/mol) High shielding (Quaternary) GPCR Agonists / CNS Drugs

Note: The massive increase in


 and steric bulk makes the 1-pentylcyclopentyl group ideal for targets requiring deep hydrophobic pocket engagement, though it requires careful monitoring to avoid excessive lipophilicity (which can lead to poor aqueous solubility).

References

  • The influence of lipophilicity in drug discovery and design. ResearchGate.[Link]

  • Quaternary–centre–guided synthesis of complex polycyclic terpenes. PubMed Central (PMC).[Link]

  • Methods related to bioactive agents that convert from anions to molecules (WO2021158573A1).

Sources

Application

Application Note: Advanced Finkelstein Iodination of Sterically Hindered Neopentyl Chlorides

Abstract & Core Directive This guide details the protocol for converting 1-(chloromethyl)-1-pentylcyclopentane to its corresponding iodide. Critical Technical Context: The substrate is a neopentyl-type primary chloride ....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for converting 1-(chloromethyl)-1-pentylcyclopentane to its corresponding iodide.

Critical Technical Context: The substrate is a neopentyl-type primary chloride . Although the leaving group is on a primary carbon, the adjacent position is a quaternary center (C1 of the cyclopentane ring). This creates significant steric hindrance, retarding the


 reaction rate by a factor of 

to

compared to simple primary alkyl chlorides.

Standard Finkelstein conditions (NaI/Acetone @ 56°C) will likely fail or require weeks to reach completion. This protocol utilizes High-Temperature Halogen Exchange (HALEX) conditions using 2-Butanone (Methyl Ethyl Ketone, MEK) or DMF to overcome the activation energy barrier imposed by the neopentyl effect.

Mechanistic Insight & Reaction Design

The Neopentyl Effect

The Finkelstein reaction proceeds via an


 mechanism, requiring the nucleophile (iodide) to attack the 

antibonding orbital of the C-Cl bond from the backside (180° trajectory). In 1-(chloromethyl)-1-pentylcyclopentane, the

-carbon is quaternary. The pentyl chain and the cyclopentane ring bulk effectively shield the backside of the electrophilic carbon.
Strategic Modifications

To drive this equilibrium reaction to completion (


), we employ two driving forces:
  • Solubility Differential: NaI is soluble in the organic phase; NaCl is not.[1][2][3] Precipitation of NaCl drives the equilibrium (Le Chatelier's Principle).[3]

  • Thermal Activation: Replacing Acetone (bp 56°C) with 2-Butanone (MEK, bp 80°C) allows for a 24°C increase in reaction temperature, significantly increasing the rate constant (

    
    ) according to the Arrhenius equation, without solubilizing the NaCl byproduct significantly.
    
Reaction Pathway Diagram

Finkelstein_Mechanism Substrate 1-(Chloromethyl)- 1-pentylcyclopentane (Neopentyl Chloride) TS Transition State [Pentyl/Ring Steric Clash] Substrate->TS + NaI (S_N2 Attack) Product 1-(Iodomethyl)- 1-pentylcyclopentane (Alkyl Iodide) TS->Product Inversion Byproduct NaCl (Precipitate) TS->Byproduct Precipitation Conditions Conditions: NaI (3.0 equiv) Solvent: 2-Butanone (MEK) Temp: 80°C (Reflux) Conditions->TS Thermal Activation

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
1-(Chloromethyl)-1-pentylcyclopentane Substrate>95%Starting material.[4]
Sodium Iodide (NaI) Nucleophile99%, AnhydrousCrucial: Must be oven-dried at 120°C for 4h before use. Wet NaI kills the reaction.
2-Butanone (MEK) SolventACS ReagentHigher boiling point than acetone. Dry over 3Å sieves.
Sodium Thiosulfate (

)
Quench10% aq. solutionRemoves iodine (

) byproduct.
Hexanes/Ethyl Acetate ExtractionHPLC GradeFor workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Sodium Iodide (3.0 equivalents) to the flask. The large excess is vital to push the equilibrium for hindered substrates.

  • Solvent Addition: Add 2-Butanone (MEK) (Concentration: 0.5 M relative to substrate). Stir until NaI is mostly dissolved (some turbidity is normal).

  • Substrate Addition: Add 1-(chloromethyl)-1-pentylcyclopentane (1.0 equiv) via syringe.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the reaction mixture to a vigorous reflux (Internal temp ~80°C).

  • Timeline:

    • Standard Primary Chloride: 2–4 hours.

    • Neopentyl Chloride (Current):24–48 hours required.

  • Monitoring (GC-MS/TLC):

    • Take a 50 µL aliquot, dilute in Hexane.

    • TLC: Alkyl iodides often streak or decompose on silica. Use a non-polar eluent (100% Hexanes). Iodine stains (brown spots) may appear spontaneously.

    • GC-MS: Look for the mass shift (Cl = 35/37 -> I = 127).

Phase 3: Work-up & Purification
  • Filtration: Cool to room temperature. A heavy white precipitate (NaCl) will settle. Filter the mixture through a sintered glass funnel or Celite pad to remove the salts. Rinse the cake with cold MEK.

  • Concentration: Remove the bulk solvent (MEK) via rotary evaporation. Do not heat above 40°C to prevent iodide decomposition.

  • Wash: Dissolve the residue in Hexanes . Wash with:

    • 1x 10%

      
       (aq)  (Removes purple/brown iodine color).
      
    • 1x Water.

    • 1x Brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Storage: Stabilize with Copper turnings (optional) and store in an amber vial at 4°C.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction after 24h Steric barrier too high for MEK.Switch Solvent: Use DMF (Dimethylformamide) at 100°C. Note: NaCl does not precipitate in DMF; the reaction relies solely on excess NaI.
Dark Brown/Purple Color Iodine (

) formation via light/air oxidation.
Wash with Sodium Thiosulfate. Perform reaction in the dark (wrap flask in foil).
Product Decomposition Iodides are thermally unstable.Avoid distillation if possible. If necessary, use high vacuum (<1 mmHg) to keep pot temp <60°C.
Alternative "Forced" Conditions (DMF Protocol)

If the MEK reflux is insufficient, use DMF at 100-110°C .

  • Procedure: Dissolve NaI (4 equiv) in dry DMF. Add substrate.[5] Heat to 100°C for 18h.

  • Workup: Pour into 5x volume of water/ice. Extract with Ether/Hexanes. (DMF is hard to remove; aqueous crash-out is most effective).

Workflow Diagram

Workflow Start Start: Dry NaI (3.0 eq) + Substrate Solvent Add Solvent: 2-Butanone (MEK) (0.5 M Concentration) Start->Solvent Reflux Reflux @ 80°C (24 - 48 Hours) Solvent->Reflux Check QC Check (GC/TLC) Conversion > 95%? Reflux->Check Check->Reflux No (Continue Heating) Workup Filter NaCl -> Evaporate Solvent Redissolve in Hexanes Check->Workup Yes Wash Wash: Na2S2O3 (remove I2) Wash: Water/Brine Workup->Wash Finish Isolate Product Store w/ Cu turnings @ 4°C Wash->Finish

Figure 2: Operational workflow for the synthesis of 1-(iodomethyl)-1-pentylcyclopentane.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Neopentyl Halide Reactivity

    • Streitwieser, A.[6] (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. Link

  • Modified Finkelstein Conditions (Solvent Effects)
  • General Protocol for Hindered Halides: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl iodide synthesis).

Sources

Method

Solvent selection for SN2 reactions with 1-(Chloromethyl)-1-pentylcyclopentane

This Application Note serves as a definitive protocol for optimizing nucleophilic substitution (SN2) reactions on 1-(Chloromethyl)-1-pentylcyclopentane . This substrate presents a classic "neopentyl" steric challenge.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive protocol for optimizing nucleophilic substitution (SN2) reactions on 1-(Chloromethyl)-1-pentylcyclopentane .

This substrate presents a classic "neopentyl" steric challenge. Standard protocols (e.g., Acetone/Reflux) will result in <5% conversion even after 48 hours. This guide details the solvent engineering required to accelerate reaction rates by factors of


 to 

.

Executive Summary

The substrate 1-(Chloromethyl)-1-pentylcyclopentane features a primary electrophilic carbon attached directly to a quaternary center. In physical organic chemistry, this is a neopentyl system . Due to severe steric screening by the cyclopentyl ring and the pentyl chain, the activation energy (


) for backside attack is prohibitively high in standard solvents.

Critical Finding: Successful substitution requires a Dipolar Aprotic Solvent System (DMSO, NMP) or Phase Transfer Catalysis (PTC) . Protic solvents (EtOH, MeOH) will quench nucleophilicity, and standard polar aprotic solvents (Acetone, MeCN) operate at temperatures too low to overcome the steric barrier.

Mechanistic Analysis: The "Neopentyl Cliff"

To select the right solvent, one must understand the failure mode. In an SN2 reaction, the nucleophile must approach the


 orbital of the C-Cl bond at a 

angle.
  • The Barrier: The adjacent quaternary carbon (C1 of the cyclopentane ring) positions the ring carbons and the pentyl chain directly in the approach vector of the nucleophile.

  • The Solution: We cannot change the sterics, so we must increase the ground state energy of the nucleophile . By stripping away the solvation shell (using aprotic solvents), the nucleophile becomes "naked" and highly reactive, compensating for the steric barrier.

Visualization: Steric Blocking & Solvent Strategy

The following diagram illustrates the steric congestion and the logic flow for solvent selection.

SN2_Strategy Substrate 1-(Chloromethyl)-1- pentylcyclopentane Sterics Neopentyl Steric Hindrance (Beta-Branching) Substrate->Sterics Standard_Cond Standard Conditions (Acetone/MeOH) Sterics->Standard_Cond High Activation Energy Strategy Solvent Engineering Strategy Sterics->Strategy Requires Activation Result_Fail FAILURE <5% Yield Rate: k_rel = 1 Standard_Cond->Result_Fail Path_A Path A: Dipolar Aprotic (DMSO, NMP, DMF) Strategy->Path_A Path_B Path B: Phase Transfer (Toluene/H2O + Q+X-) Strategy->Path_B Mechanism_A Desolvation of Nucleophile ('Naked' Anion Effect) Path_A->Mechanism_A Mechanism_B Ion Pair Extraction (Lipophilic Nucleophile) Path_B->Mechanism_B Result_Success SUCCESS >90% Yield Rate: k_rel = ~10^5 Mechanism_A->Result_Success Mechanism_B->Result_Success

Figure 1: Decision logic for overcoming neopentyl steric hindrance via solvent selection.

Solvent Selection Protocol

Tier 1: The "Gold Standard" (DMSO)

Dimethyl sulfoxide (DMSO) is the superior choice for this substrate.

  • Why: It solvates cations (e.g.,

    
    , 
    
    
    
    ) efficiently via its oxygen lone pairs but interacts poorly with anions (nucleophiles). This raises the free energy of the nucleophile.
  • Rate Enhancement: For neopentyl halides, switching from MeOH to DMSO can increase the rate by a factor of

    
     [1].
    
  • Operational Note: Requires temperatures of 80–100°C.

Tier 2: Phase Transfer Catalysis (PTC)

If the product is difficult to separate from high-boiling DMSO, use PTC.

  • System: Toluene (organic phase) + Water (aqueous nucleophile) + Tetrabutylammonium Bromide (TBAB, 10 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the nucleophile into the organic layer where it is poorly solvated (reactive) and close to the lipophilic substrate.

Tier 3: Solvents to AVOID
  • Ethanol/Methanol: Strong H-bonding stabilizes the nucleophile, lowering its energy.[1] Combined with the high steric barrier, the reaction will effectively stop.

  • Acetone: Boiling point (56°C) is too low to surmount the activation energy of a neopentyl system.

Comparative Performance Data (Simulated)

Based on kinetic data for neopentyl tosylates and halides [2].

Solvent SystemTemperatureRelative Rate (

)
Est. Time to 90% Conv.Workup Difficulty
Methanol 65°C (Reflux)1> 1 MonthEasy
Acetone 56°C (Reflux)~502 WeeksEasy
Acetonitrile 82°C (Reflux)~5,00048 HoursMedium
DMF 100°C~500,0004-6 HoursHigh (Water wash)
DMSO 90°C ~1,000,000 2-3 Hours High (Lyophilize/Wash)
Toluene (PTC) 110°C~200,0006-8 HoursLow (Partition)

Experimental Protocols

Protocol A: High-Speed Substitution in DMSO (Recommended)

Objective: Synthesis of 1-(Azidomethyl)-1-pentylcyclopentane (Model Reaction).

Reagents:

  • Substrate: 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add

    
     (1.5 eq) to anhydrous DMSO. Stir for 10 min until mostly dissolved. Note: 
    
    
    
    has limited solubility; a suspension is fine.
  • Addition: Add 1-(Chloromethyl)-1-pentylcyclopentane (1.0 eq) via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) or GC-MS. Expect completion in 3–5 hours.

  • Workup (Critical for DMSO):

    • Cool to room temperature.[2]

    • Dilute reaction mixture with 5 volumes of Water .

    • Extract 3x with Diethyl Ether or MTBE (The product is highly lipophilic and will extract easily; DMSO stays in water).

    • Wash combined organics 2x with Water and 1x with Brine to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Phase Transfer Catalysis (For Scale-Up)

Objective: Substitution with Potassium Cyanide (


).

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile:

    
     (2.0 equiv) dissolved in minimal Water.
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Solvent: Toluene (3 volumes).

Procedure:

  • Dissolve substrate and TBAB in Toluene.

  • Add the aqueous KCN solution.

  • Heat to 100°C with vigorous stirring (1000 rpm). Vigorous stirring is essential to maximize interfacial area.

  • Monitor reaction.[2] If slow, add more TBAB.

  • Workup: Separate layers. Wash organic layer with water. Concentrate.

Troubleshooting & Safety

Elimination vs. Substitution
  • Risk: Low.

  • Reasoning: The

    
    -carbon (C1 of the ring) is quaternary. It has zero  protons.[3] Therefore, E2 elimination is structurally impossible at the 
    
    
    
    -
    
    
    interface.
  • Caveat: Remote elimination or skeletal rearrangement (Wagner-Meerwein) could occur if a carbocation is formed (

    
    ).
    
  • Prevention: Strictly avoid acidic conditions or Lewis acids which promote

    
    . The use of basic/nucleophilic conditions in DMSO (
    
    
    
    ) prevents carbocation formation.
Removing DMSO

DMSO traces can ruin NMR spectra and interfere with subsequent steps.

  • Solution: If water washes fail, use a Lyophilizer (freeze-dryer) to sublime DMSO, or pass the crude material through a short plug of silica gel (eluting with Hexanes; DMSO sticks to silica).

Safety (Azides/Cyanides)
  • DMSO Permeability: DMSO penetrates skin instantly, carrying toxic nucleophiles (Azide/Cyanide) into the bloodstream. Double-glove (Nitrile) and use a fume hood.

  • Waste: Quench Azide waste with dilute bleach; quench Cyanide with bleach at pH > 10.

References

  • Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Detailed analysis of dipolar aprotic acceleration).

  • Reactivity of Neopentyl Halides: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.

    
    ). 
    
  • Phase Transfer Catalysis : Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.

  • Nucleophilicity in DMSO : Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

Sources

Application

Catalytic methods for activating 1-(Chloromethyl)-1-pentylcyclopentane

Application Note: Catalytic Activation Strategies for 1-(Chloromethyl)-1-pentylcyclopentane Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) represents a classic "neopentyl" electrophile scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Activation Strategies for 1-(Chloromethyl)-1-pentylcyclopentane

Executive Summary

1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) represents a classic "neopentyl" electrophile scaffold. Despite being a primary alkyl chloride, its reactivity is severely attenuated by the adjacent quaternary carbon (C1 of the cyclopentane ring), which imposes significant steric hindrance (


-branching). Furthermore, the absence of 

-hydrogens on the quaternary center precludes standard elimination pathways, making this molecule chemically robust but difficult to functionalize via classical

mechanisms.

This guide details three catalytic methodologies to activate this inert scaffold:

  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC): For C(sp³)-C(sp²) bond formation.

  • Photo-Induced Single Electron Transfer (SET): For radical-mediated functionalization.

  • Iodide-Catalyzed Nucleophilic Substitution (Finkelstein-PTC): For functional group interconversion (FGI).

Part 1: Structural Analysis & Reactivity Profile

Before selecting a protocol, one must understand the steric and electronic landscape of the substrate.

  • Neopentyl Retardation: The transition state for backside attack (

    
    ) is destabilized by the steric clash of the incoming nucleophile with the pentyl group and the cyclopentane ring. Reaction rates are typically 
    
    
    
    to
    
    
    times slower than unhindered primary chlorides.
  • Elimination Resistance: The

    
    -carbon (C1 of the ring) is quaternary. There are no protons available for syn- or anti-elimination to form an exocyclic double bond. This stability allows for aggressive radical conditions that would decompose linear alkyl halides.
    
  • Activation Strategy: Successful derivatization requires bypassing the concerted

    
     transition state in favor of radical intermediates  (via Ni catalysis or Photoredox) or using super-nucleophilic catalysis  (Iodide exchange).
    

Part 2: Method A - Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Best For: Coupling the substrate with aryl bromides/iodides to form drug-like scaffolds. Mechanism: Radical-chain oxidative addition.

Nickel catalysts, unlike Palladium, can readily access single-electron pathways (Ni(I)/Ni(III)), allowing them to generate alkyl radicals from alkyl halides. This bypasses the steric barrier of oxidative addition.

Protocol 1: Reductive Arylation (Weix Conditions)

This protocol couples 1-(chloromethyl)-1-pentylcyclopentane with an aryl bromide using Zinc as a reductant, avoiding the need for sensitive organometallic reagents.

Reagents:

  • Substrate: 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Zinc dust (2.0 equiv, activated)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (10 mol%) and dtbbpy (10 mol%) in DMA (0.1 M concentration relative to substrate). Stir for 20 minutes until the solution turns a deep green/blue.
    
  • Activation of Zinc: Zinc dust should be activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.

  • Reaction Assembly: To the catalyst solution, add the activated Zinc (2.0 equiv), 1-(chloromethyl)-1-pentylcyclopentane (1.0 equiv), and the Aryl Bromide (1.2 equiv).

  • Execution: Seal the reaction vessel and heat to 60°C with vigorous stirring. The reaction typically requires 12–24 hours.

    • Note: Vigorous stirring is critical to keep the heterogeneous Zinc suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with 1M HCl (to dissolve excess Zn). Wash with brine, dry over

    
    , and concentrate.
    

Why this works: The reaction proceeds via the formation of a transient alkyl radical from the neopentyl chloride, which is then captured by the Aryl-Ni species. The steric bulk of the neopentyl group actually stabilizes the radical intermediate by preventing dimerization.

Part 3: Method B - Photo-Induced Radical Activation

Best For: Hydroalkylation or Giese-type additions to electron-deficient olefins. Mechanism: Silyl-radical mediated Halogen Atom Transfer (XAT).

Direct reduction of alkyl chlorides requires very negative potentials. Using a silyl radical mediator allows for the abstraction of the Chlorine atom to generate the key carbon-centered radical under mild conditions.

Protocol 2: Photocatalytic Giese Addition

Reagents:

  • Substrate: 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv)

  • Acceptor: Methyl acrylate or similar Michael acceptor (2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Mediator: Supersilane (Tris(trimethylsilyl)silane) (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Setup: In a clear borosilicate vial, combine the substrate, Michael acceptor, photocatalyst, and base.

  • Solvent: Add degassed Acetonitrile (0.1 M).

  • Mediator Addition: Add Supersilane via syringe.

  • Irradiation: Irradiate with Blue LEDs at room temperature. Use a fan to maintain temperature

    
    .
    
  • Monitoring: Monitor consumption of the chloride by GC-MS. The silyl radical abstracts the Cl atom, generating the neopentyl radical, which adds to the acrylate.

  • Purification: Evaporate solvent and purify via flash column chromatography.

Part 4: Method C - Finkelstein-Assisted Phase Transfer Catalysis

Best For: Converting the chloride to a Nitrile, Azide, or Ether. Mechanism: In-situ conversion to Iodide (more reactive) followed by


.

While direct


 is slow, the equilibrium formation of the alkyl iodide (which is a better leaving group) can accelerate the reaction. However, due to the neopentyl effect, high temperatures and Phase Transfer Catalysts (PTC) are mandatory.
Protocol 3: Synthesis of 1-(Azidomethyl)-1-pentylcyclopentane

Reagents:

  • Substrate: 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (3.0 equiv)
    
  • Catalyst 1 (Finkelstein): Sodium Iodide (NaI) (0.5 equiv)

  • Catalyst 2 (PTC): Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (10 mol%)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in dry DMF (0.5 M).

  • Catalyst Addition: Add NaI and TBAB. Stir for 15 minutes at RT to allow partial halide exchange.

  • Nucleophile Addition: Add

    
    .
    
  • Heating: Heat the mixture to 90–100°C .

    • Critical Control: Do not exceed 110°C to avoid thermal decomposition of the azide product.

  • Timeline: Reaction may take 24–48 hours. Monitor by IR spectroscopy (appearance of azide peak at

    
    ).
    
  • Safety: Work behind a blast shield when heating azides.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways for activating the neopentyl chloride bond.

NeopentylActivation Substrate 1-(Chloromethyl)- 1-pentylcyclopentane (Neopentyl Chloride) Ni_Cycle Nickel Catalysis (Radical Chain) Substrate->Ni_Cycle Ni(0)/Zn Photo_Cycle Photoredox/Silane (Halogen Atom Transfer) Substrate->Photo_Cycle Ir(III)*/Si-H PTC_Cycle Finkelstein/PTC (Equilibrium SN2) Substrate->PTC_Cycle NaI/TBAB Radical_Int Neopentyl Radical (Sterically Stabilized) Ni_Cycle->Radical_Int Photo_Cycle->Radical_Int Iodide_Int Neopentyl Iodide (Transient) PTC_Cycle->Iodide_Int I- exchange Product_Aryl Arylated Product (Drug Scaffold) Radical_Int->Product_Aryl Ni Cross-Coupling Product_Alk Alkylated Product (Giese Adduct) Radical_Int->Product_Alk Olefin Trap Product_Sub Substituted Product (-N3, -CN, -OR) Iodide_Int->Product_Sub Nucleophilic Attack

Caption: Divergent activation pathways for 1-(chloromethyl)-1-pentylcyclopentane showing radical vs. polar intermediates.

Summary of Reaction Parameters

ParameterMethod A: Ni-Catalyzed XECMethod B: PhotoredoxMethod C: Finkelstein PTC
Primary Mechanism Radical Oxidative AdditionHalogen Atom Transfer (XAT)

(Iodide assisted)
Key Catalyst

/ dtbbpy
Ir-Photocatalyst / SilaneNaI / TBAB
Temperature 60°C25°C (Room Temp)90–100°C
Substrate Scope Aryl/Heteroaryl couplingAlkene insertionAzides, Nitriles, Ethers
Tolerance High (Esters, Amides ok)High (Acids, Alcohols ok)Moderate (Base sensitive)

References

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

  • Fu, G. C. (2008). The Transition Metal-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. ACS Central Science (Relevant foundational work on Ni-alkyl coupling). Link

  • MacMillan, D. W. C. (2016). Metallaphotoredox catalysis: The merger of photoredox and transition metal catalysis. Nature Reviews Chemistry. Link

  • BenchChem. (2025).[1] 1-(Chloromethyl)-1-pentylcyclopentane Product Data and Safety Profile. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Chloromethyl)-1-pentylcyclopentane Reactions

Welcome to the Advanced Synthesis Troubleshooting Guide. This technical bulletin is specifically designed for researchers and drug development professionals struggling with the functionalization of 1-(Chloromethyl)-1-pen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This technical bulletin is specifically designed for researchers and drug development professionals struggling with the functionalization of 1-(Chloromethyl)-1-pentylcyclopentane .

As a highly hindered neopentyl-type primary alkyl chloride, this substrate routinely fails in standard substitution and elimination workflows. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to successfully activate this inert C–Cl bond.

Part 1: Diagnostic Overview & FAQs

Q1: Why do my standard reactions yield unreacted starting material, while forcing the temperature yields rearranged byproducts?

The Causality: You are encountering the extreme limits of the "neopentyl effect"[1]. In 1-(Chloromethyl)-1-pentylcyclopentane, the


-carbon (bearing the chlorine) is primary, but the adjacent 

-carbon (C1 of the cyclopentane ring) is perfectly quaternary. It is bonded to the chloromethyl group, a pentyl chain, and the C2 and C5 carbons of the cyclopentane ring. This massive steric bulk completely blocks the 180° backside attack trajectory required for an

transition state, effectively reducing the reaction rate to zero[2].

When you attempt to force the reaction using high temperatures or polar protic solvents, the mechanism shifts to an


 pathway. However, the initial primary carbocation is thermodynamically unstable. Before any nucleophile can trap it, the molecule undergoes a rapid Wagner-Meerwein rearrangement (either a ring expansion to a chlorocyclohexane derivative or a 1,2-pentyl shift) to form a stable tertiary carbocation[3]. Standard 

elimination is also impossible because the quaternary

-carbon lacks any abstractable hydrogen atoms[4].
Q2: If direct substitution is blocked, can I convert this halide into a Grignard reagent?

The Causality: Yes, but with significant modifications. Unactivated alkyl chlorides are notoriously sluggish to insert magnesium, and neopentyl steric bulk severely exacerbates this inertness[5]. Standard magnesium turnings will often fail to react even at prolonged reflux[6].

To overcome this, you must bypass the standard surface-insertion mechanism by using highly active magnesium, such as Rieke magnesium (Mg)* or LiCl-solubilized magnesium (Turbo-Grignard conditions)[7]. The oxidative insertion of highly active magnesium proceeds via a single-electron transfer (SET) mechanism at the metal surface. Because this SET pathway involves radical intermediates rather than a sterically demanding concerted transition state, it successfully bypasses the


-quaternary blockage[8]. Once formed, the neopentyl Grignard reagent is stable against rearrangement and can react cleanly with various electrophiles[9].
Q3: I need to perform a cross-coupling but cannot tolerate highly basic Grignard conditions. What is the modern alternative?

The Causality: Photoredox catalysis is the premier solution for functionalizing unactivated, sterically hindered alkyl chlorides under mild conditions[10]. By utilizing a dual catalytic system (e.g., Nickel/Photoredox) alongside a halogen-atom transfer (HAT) agent like a silyl radical or zirconocene, you can abstract the chlorine atom to generate a primary carbon-centered radical[11][12].

Radicals are


-hybridized and lack the strict geometric trajectory requirements of 

reactions, allowing them to form readily despite the adjacent quaternary center. Crucially, unlike carbocations, primary neopentyl radicals rearrange at a significantly slower rate. This kinetic window allows the radical to be captured by a transition metal catalyst (like Ni) for highly efficient cross-electrophile coupling[12].

Part 2: Strategy Decision Diagram

Use the following workflow to determine the optimal synthetic strategy based on your desired molecular transformation.

G Start 1-(Chloromethyl)-1-pentylcyclopentane Reaction Planning Q1 Desired Transformation? Start->Q1 Sub Direct Substitution (C-C or C-Het bond) Q1->Sub Nuc Use as Nucleophile (Grignard) Q1->Nuc Rearrange Ring Expansion (6-Membered Ring) Q1->Rearrange Photo Photoredox Catalysis (Zirconocene / Silyl Radical) Sub->Photo Avoid Sterics Mg Rieke Magnesium or LiCl-Activated Mg Nuc->Mg Overcome C-Cl Inertness SN1 Ag+ or Lewis Acid Promoted SN1 Rearrange->SN1 Carbocation Pathway

Workflow for functionalizing 1-(Chloromethyl)-1-pentylcyclopentane based on desired transformation.

Part 3: Quantitative Reaction Pathway Comparison

Activation StrategyReagents / ConditionsReaction PathwayRearrangement RiskTypical Yield (%)
Direct Substitution

, DMF, 80°C

Low (Fails to react)< 5%
Solvolysis AgOTf, MeOH, Heat

Extreme (Ring expansion)N/A (Complex)
Organometallic Insertion Rieke Mg, THF, 25°CSET / Surface RadicalNone75 - 85%
Photoredox Coupling Ir-PC, Zirconocene, Ni, hνHAT / RadicalVery Low60 - 80%

Part 4: Validated Experimental Protocols

Protocol A: Preparation of the Neopentyl Grignard Reagent via Rieke Magnesium

This protocol utilizes highly active magnesium to force insertion into the inert C–Cl bond via a SET mechanism.

  • Preparation of Rieke Mg: In an argon-purged Schlenk flask, suspend anhydrous

    
     (1.5 equiv) in anhydrous THF. Add lithium metal (3.0 equiv) and a catalytic amount of naphthalene (0.1 equiv). Stir at room temperature for 2–3 hours until the lithium is consumed, yielding a highly active, black magnesium suspension.
    
  • Substrate Insertion: Cool the suspension to 0 °C. Dropwise add 1-(Chloromethyl)-1-pentylcyclopentane (1.0 equiv) dissolved in a minimum volume of anhydrous THF.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction by quenching a 0.1 mL aliquot with water and analyzing via GC-MS (look for the reduced alkane: 1-methyl-1-pentylcyclopentane).

  • Self-Validating Titration (Critical Step): Do not assume 100% conversion. Allow the excess black Mg to settle. Extract a 1.0 mL aliquot of the clear supernatant and titrate it against a standard solution of iodine in THF saturated with LiCl. The disappearance of the deep brown iodine color indicates the exact molarity of the active Grignard reagent. Proceed to react with your target electrophile using this calculated molarity.

Protocol B: Zirconocene/Photoredox-Catalyzed Cross-Electrophile Coupling

This protocol utilizes dual catalysis to generate a primary radical that bypasses steric hindrance for C-C bond formation.

  • Catalyst Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial with

    
     (10 mol%), 
    
    
    
    (5 mol%), dtbbpy ligand (5 mol%), the photocatalyst
    
    
    (2 mol%), and your target aryl bromide coupling partner (1.0 equiv).
  • Reagent Addition: Add 1-(Chloromethyl)-1-pentylcyclopentane (1.5 equiv) and superstoichiometric N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to act as the terminal electron donor. Dilute the mixture in anhydrous DMA to a concentration of 0.1 M.

  • Degassing: Seal the vial with a PTFE septum cap, remove it from the glovebox, and sparge the solution with argon for 10 minutes. Note: Oxygen rapidly quenches both the excited photocatalyst and the intermediate carbon-centered radicals.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate at room temperature for 24 hours. Crucial: Use a cooling fan to maintain the ambient temperature; excessive heat will promote background decomposition.

  • Workup: Quench the reaction with deionized water, extract three times with EtOAc, dry the organic layer over

    
    , and purify the coupled product via silica gel flash chromatography.
    

References

  • Benchchem. Neopentylmagnesium chloride | Grignard Reagent.
  • Okita, T., et al. Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Precision Chemistry, ACS.
  • PMC. Reductive Cyclization of Unactivated Alkyl Chlorides with Tethered Alkenes under Visible-Light Photoredox Catalysis.
  • Macmillan Group, Princeton University. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides.
  • Benchchem. Dealing with unexpected rearrangement products of neopentyl-type halides.
  • Fiveable. Neopentyl Halides Definition - Organic Chemistry.
  • Whitmore, F. C., et al. Preparation and Properties of Neopentyl Chloride in Relation to Molecular Rearrangements. ACS.
  • Chemistry Steps. Exceptions in SN2 and SN1 Reactions.
  • MSU Chemistry. Alkyl Halide Reactivity.
  • Thieme-Connect. Preparation of Functionalized Lithium, Magnesium, Aluminum, Zinc, Manganese, and Indium Organometallics from Functionalized Organic Halides.
  • ResearchGate. Alkyl halides reactions with cathodes or with magnesium.
  • Blomberg, C., et al. Reaction of the Grignard reagent from neopentyl chloride with benzophenone. ACS.

Sources

Optimization

Advanced Technical Support Center: Optimizing Cyclopentyl Alkylations

Welcome to the Technical Support Center for Cyclopentyl Alkylations. Secondary alkyl systems—particularly cyclopentyl rings—are notoriously challenging substrates in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentyl Alkylations. Secondary alkyl systems—particularly cyclopentyl rings—are notoriously challenging substrates in organic synthesis. Researchers frequently encounter low yields of the desired substitution (


) product due to overwhelming competition from the elimination (

) pathway.

This guide is designed for drug development professionals and synthetic chemists. It provides authoritative mechanistic troubleshooting, quantitative parameter optimization, and a self-validating experimental protocol to help you suppress elimination and maximize alkylation yields.

Part 1: Diagnostic Logic Tree for Elimination Troubleshooting

Before altering your experimental design, use the diagnostic logic tree below to identify the primary variable driving the


 side reaction in your current workflow.

DiagnosticTree Start High Elimination Yield in Cyclopentyl Alkylation CheckBase Is the nucleophile strongly basic (pKa > 11)? Start->CheckBase BaseYes Switch to weaker base or use a surrogate CheckBase->BaseYes Yes BaseNo Check Leaving Group & Temp CheckBase->BaseNo No CheckLG Is LG a Chloride/Bromide requiring heat (>60°C)? BaseNo->CheckLG LGYes Switch to Triflate/Tosylate & lower temp (0-25°C) CheckLG->LGYes Yes LGNo Check Solvent Solvation CheckLG->LGNo No CheckSolvent Using polar aprotic (DMF/DMSO)? LGNo->CheckSolvent SolventYes Consider protic co-solvent to dampen basicity CheckSolvent->SolventYes Yes

Diagnostic logic tree for troubleshooting E2 elimination in cyclopentyl alkylations.

Part 2: Mechanistic FAQ (Causality & Theory)

Q: Why does the cyclopentyl ring heavily favor E2 elimination over


 substitution compared to acyclic primary halides? 
A:  The preference is driven by the "characteristic distortivity" of the transition states. The 

transition state requires the reacting carbon to adopt a 120° trigonal bipyramidal geometry. For a 5-membered cyclopentyl ring (ideal internal angle ~104°), this induces severe ring strain and steric clash[1]. Conversely, the

pathway requires an anti-periplanar geometry. The flexible "envelope" conformation of the cyclopentyl ring easily accommodates this alignment without significant strain penalties, drastically lowering the

activation barrier relative to

[1].

Q: How do I select the right base or nucleophile to minimize E2? A: The thermodynamic basicity (proton affinity) of your Lewis base dictates the reaction pathway. Strong bases (


, such as alkoxides or unhindered amines) act as protophiles; their strong acid-base interaction with the substrate easily overcomes the intrinsic distortivity of the 

pathway[2]. To favor

, you must use weaker Lewis bases. If your target requires a basic amine, consider using a non-nucleophilic inorganic base (like

) as an acid scavenger rather than relying on excess nucleophilic amine[3].

Q: What role does solvent play in shifting the


/E2 competition? 
A:  Solvation directly modulates Lewis base strength. While polar aprotic solvents (DMF, DMSO) accelerate 

reactions, they leave basic anions poorly solvated, which inadvertently accelerates the

pathway even more[4]. Strong solvation (e.g., using protic solvents or microsolvation) lowers the HOMO of the Lewis base. Because the

pathway requires breaking two bonds (

and

) compared to only one in

(

),

is far more sensitive to this weakened orbital interaction. Therefore, increasing the solvation of the base can successfully shift the mechanistic preference from

back to

[4].

Q: Leaving group optimization: Should I use a halide or a pseudohalide? A: Pseudohalides, specifically triflates (-OTf), are vastly superior for cyclopentyl alkylations. The triflate group is an exceptional leaving group due to the electron-withdrawing trifluoromethyl moiety, which lowers the activation energy for substitution[5]. This allows the reaction to proceed at much lower temperatures (0 °C to 25 °C). Because the


 elimination produces an extra molecule, it is entropically favored (

); thus, lowering the reaction temperature disproportionately suppresses the

pathway[6].
Part 3: Quantitative Data Summary

The following table summarizes how specific experimental parameters impact the


 vs. 

competition in secondary cyclic systems.
Reaction ParameterCondition Favoring E2 (Elimination)Condition Favoring

(Substitution)
Mechanistic Rationale
Leaving Group (LG) Bromide / ChlorideTriflate (-OTf) / Tosylate (-OTs)Superior LGs lower the activation energy, allowing reactions at cooler temperatures[5].
Temperature > 60 °C0 °C to 25 °C

is entropically favored (

); lowering temperature disproportionately suppresses

[6].
Base / Nucleophile Strong Base (

)
Weak Base (

)
Strong bases overcome the high characteristic distortivity of the

pathway, acting as protophiles[2].
Solvent Solvation Polar Aprotic (DMF, DMSO)Protic (

) or Microsolvated
Strong solvation lowers the HOMO of the Lewis base, weakening its basicity and shifting preference to

[4].
Reagent Addition Bolus (All at once)Dropwise / Successive PortionsControlled addition limits localized electrophile concentration, reducing runaway bimolecular elimination[7].
Part 4: Self-Validating Experimental Protocol

Workflow: Low-Temperature Amine Alkylation using Cyclopentyl Triflate

To synthesize a secondary amine while avoiding over-alkylation and cyclopentene formation, follow this self-validating protocol.

ProtocolWorkflow Step1 1. Prepare Electrophile Step2 2. Solvent & Base Setup Step1->Step2 Step3 3. Controlled Addition Step2->Step3 Step4 4. Low-Temp Incubation Step3->Step4 Step5 5. Aqueous Quench Step4->Step5

Self-validating experimental workflow for low-temperature cyclopentyl alkylation.

Step 1: Electrophile Activation

  • Action: Convert cyclopentanol to cyclopentyl triflate using trifluoromethanesulfonic anhydride (

    
    ) and pyridine in anhydrous DCM at -78 °C.
    
  • Causality: Triflates are exceptional leaving groups that enable subsequent alkylation at 0 °C, avoiding the heat required for bromides which triggers

    
    [5].
    
  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The reaction is validated to proceed to Step 2 only when the alcohol spot completely disappears, ensuring no unreacted starting material interferes with the alkylation.

Step 2: Nucleophile Preparation

  • Action: Dissolve the primary amine (1.0 eq) and

    
     (2.0 eq) in anhydrous 
    
    
    
    . Cool the system to 0 °C.
  • Causality:

    
     is a non-nucleophilic base that scavenges generated acid without acting as a protophile, preventing base-catalyzed 
    
    
    
    [3].

Step 3: Controlled Addition

  • Action: Add the freshly prepared cyclopentyl triflate dropwise over 30 to 45 minutes.

  • Causality: Successive or slow addition keeps the steady-state concentration of the electrophile low, which has been shown to successfully limit the bimolecular elimination side reaction[7].

  • Validation Checkpoint: Monitor the internal temperature probe. The system is validated if the temperature remains strictly below 5 °C during the entire addition process.

Step 4: Incubation and Quench

  • Action: Stir the reaction at 0 °C for 4 hours, then quench with cold aqueous

    
    . Extract the product with MTBE.
    
  • Causality: Maintaining a low temperature throughout the reaction suppresses the entropically driven

    
     pathway[6].
    
  • Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The protocol is validated as successful if vinylic protons (approx. 5.5–5.8 ppm, indicative of the cyclopentene elimination product) are absent or represent <5% relative to the desired secondary amine product peak.
    
Part 5: References
  • How Solvation Influences the SN2 versus E2 Competition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Selective alkylation of cyclopentyl alcohols (WO2014154908A1) Source: Google Patents (WIPO) URL:

  • Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Nucleophilic Substitution for Quaternary Carbon Construction

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Yield & Selectivity on Quaternary Centers Introduction: The "Quaternary Barrier" Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Yield & Selectivity on Quaternary Centers

Introduction: The "Quaternary Barrier"

Welcome to the technical support hub. You are likely here because your reaction has hit the "Quaternary Barrier." Whether you are trying to perform a substitution on a tertiary carbon (to form a quaternary product) or trying to construct a quaternary stereocenter via alkylation, you are fighting two fundamental forces:

  • Steric Repulsion: The transition state energy is massive due to crowding.

  • Elimination Competition: On tertiary substrates, the E1 pathway (alkene formation) is often kinetically favored over SN1 substitution, especially if the nucleophile has any basic character.

This guide moves beyond textbook "SN1 vs SN2" rules. We will deploy advanced solvent engineering, Lewis acid catalysis, and transition-metal workarounds to force the substitution pathway.

Module 1: The "Impossible" SN2 – Substitution on Tertiary Electrophiles

User Issue: "I have a tertiary alcohol/halide. I need to substitute the leaving group with a nucleophile. I am getting 90% elimination (alkene) and 10% substitution."

Root Cause Analysis

Classical SN2 is geometrically impossible on tertiary centers.[1] You are forced into an SN1 manifold. However, the resulting carbocation is hyper-reactive.[2] If your nucleophile acts even slightly as a base, it will strip a beta-proton (E1 pathway).

Troubleshooting Protocol
Solution A: The "Magic Solvent" Switch (HFIP)

Hexafluoroisopropanol (HFIP) is the single most effective tool for this problem.

  • Mechanism: HFIP is a strong hydrogen-bond donor (activates the Leaving Group) but extremely non-nucleophilic (won't compete) and non-basic. It stabilizes the transition state for ionization while suppressing the basicity of the system.

ParameterStandard Solvent (DCM/THF)High-Performance Solvent (HFIP)
Dielectric Constant Low (poor ionization)High (promotes ionization)
Nucleophilicity ModerateExtremely Low (Zero background reaction)
H-Bond Donating LowHigh (Assists LG departure)
Typical Yield (3° Substrate) <20% (Elimination dominant)>80% (Substitution dominant)

Protocol 1.1: HFIP-Mediated Substitution

  • Substrate: Tertiary chloride/bromide or Tertiary Acetate.

  • Solvent: Pure HFIP or 4:1 HFIP:DCM (if solubility is poor).

  • Nucleophile: Use a nucleophile with low basicity (e.g., TMS-Azide, Allyltrimethylsilane, Electron-rich arenes).

  • Conditions: Stir at RT. If using an acetate, add catalytic Lewis Acid (e.g., Bi(OTf)3 or Zn(OTf)2).

Solution B: Lewis Acid "Push-Pull" Catalysis

If HFIP is insufficient, you must mechanically force the leaving group off using a Lewis Acid (LA) while delivering the nucleophile.

  • The Reagent: TMSOTf (Trimethylsilyl triflate) or BF3·OEt2 .

  • The Logic: The LA binds the leaving group (Pull). The nucleophile (often delivered as a silyl derivative) attacks the carbocation immediately (Push).

Q: My nucleophile is acid-sensitive. What now? A: Use Jacobsen’s Thiourea Catalysts . These are H-bond donors that mimic the "anion-binding" effect of enzymes. They facilitate the departure of the leaving group (like chloride) via H-bonding without generating a harsh acidic environment, allowing substitution on tertiary centers with high enantioselectivity (if chiral catalyst is used).

Module 2: Constructing Quaternary Stereocenters (Allylic Alkylation)

User Issue: "I am trying to build a quaternary center using Tsuji-Trost Pd-catalyzed allylic substitution. I keep getting the linear (achiral) product, not the branched (quaternary) one."

Root Cause Analysis

In metal-catalyzed allylic substitution, the nucleophile can attack either terminus of the


-allyl complex.
  • Linear Product: Sterically favored (attack at the less hindered carbon).

  • Branched Product: Required for quaternary centers but sterically disfavored.

Palladium (Pd) typically favors the linear product with soft nucleophiles. To get the quaternary center, you must disrupt this preference.

Troubleshooting Protocol
Solution A: Switch the Metal (Memory Effect)

Palladium allows rapid equilibration of the


-allyl complex. Iridium (Ir)  and Molybdenum (Mo)  are slower to equilibrate and often attack the more substituted carbon (branched selectivity) due to electronic bias or specific ligand environments.
  • Recommendation: Switch from Pd(PPh3)4 to [Ir(COD)Cl]2 + Phosphoramidite Ligand .

  • Outcome: Ir-catalysis is the gold standard for forming quaternary centers via allylic substitution.

Solution B: The "Hard" Nucleophile Trick (Decarboxylative Allylation)

If you must use Palladium (e.g., for cost or availability), you cannot use standard stabilized nucleophiles (like malonates) to get quaternary centers easily. You must use Enol Carbonates (Stoltz/Trost Chemistry).

Protocol 2.1: Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA) This reaction forces the formation of a quaternary center by tethering the nucleophile (enolate) and electrophile (allyl group) in the same molecule before decarboxylation.

  • Substrate: Allyl

    
    -ketoester or Allyl Enol Carbonate.
    
  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: (S)-t-Bu-PHOX (Critical for quaternary centers).

  • Solvent: THF or Toluene (anhydrous).

  • Mechanism: The Pd inserts, CO2 is lost, and the enolate attacks the allyl group intramolecularly or via a tight ion pair. This overcomes the steric penalty.

Module 3: Visualization & Logic Flow

Workflow: Selecting the Right Pathway

QuaternarySubstitution Start START: Quaternary Center Goal TypeCheck Substrate Type? Start->TypeCheck TertiaryLG Tertiary Electrophile (R3C-X) TypeCheck->TertiaryLG Substitution ON 3° Carbon AllylicPre Allylic Precursor (Construction) TypeCheck->AllylicPre Creating 4° Center EliminationRisk Risk: E1 Elimination TertiaryLG->EliminationRisk RegioIssue Issue: Linear vs Branched AllylicPre->RegioIssue SolventCheck Can you use HFIP? EliminationRisk->SolventCheck HFIP_Path Use HFIP Solvent (Promotes Ionization, Suppresses Base) SolventCheck->HFIP_Path Yes LewisAcid_Path Use Lewis Acid (TMSOTf/ZnCl2) + Silyl Nucleophile SolventCheck->LewisAcid_Path No/Substrate Sensitive MetalCheck Catalyst Choice RegioIssue->MetalCheck Ir_Path Iridium (Ir) Catalysis (Favors Branched/Quaternary) MetalCheck->Ir_Path Intermolecular Pd_Path Palladium (Pd) w/ PHOX Ligand (Decarboxylative Allylation) MetalCheck->Pd_Path Intramolecular (Enolates)

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate class and steric constraints.

FAQs (Frequently Asked Questions)

Q: I am doing an SN1 reaction on a tertiary chloride with methanol, but I see no reaction after 48 hours. Why? A: Methanol is a protic solvent, but it is also nucleophilic. If the carbocation formation is slow (due to a poor leaving group or electron-withdrawing groups on the skeleton), the methanol might not be polar enough to force ionization.

  • Fix: Add LiClO4 (Lithium Perchlorate) to increase ionic strength ("Salt Effect") or switch to TFE (Trifluoroethanol) or HFIP . These fluorinated alcohols are much better at ionizing C-Cl bonds than methanol.

Q: Can I perform an SN2 reaction on a tertiary center if I use a strong enough nucleophile? A: No. This is a geometric impossibility. The backside of a tertiary carbon is blocked by alkyl groups. Increasing nucleophile strength (basicity) will only increase the rate of Elimination (E2). You must proceed via a carbocation (SN1) or a radical intermediate.

Q: What about stereochemistry? SN1 racemizes my chiral tertiary center. A: This is the classic problem. To maintain stereochemistry on a tertiary center:

  • Contact Ion Pairs: In non-polar solvents with specific catalysts (like chiral phosphoric acids), the nucleophile attacks the carbocation before the leaving group fully diffuses away, leading to Inversion (SN2-like outcome via an ion-pair mechanism).

  • Radical-Polar Crossover: Convert the tertiary halide to a tertiary radical (using photoredox catalysis), then trap it stereoselectively. This is cutting-edge but effective for "impossible" substitutions.

References

  • HFIP in SN1 Reactions

    • Title: "The Effect of Fluorinated Alcohols on the SN1 Solvolysis of Tertiary Halides"
    • Source:Journal of Organic Chemistry
    • Context: Establishes HFIP as the premier solvent for ionizing hindered substrates without elimin
    • URL:[Link] (Canonical representation of solvent effects).

  • Quaternary Centers via Pd-Catalysis (Stoltz)

    • Title: "The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkyl
    • Source:Beilstein Journal of Organic Chemistry / PMC
    • Context: Definitive guide on using PHOX ligands and decarboxylative methods to solve the regioselectivity problem.
    • URL:[Link]

  • Iridium Catalyzed Allylation (Branched Selectivity)

    • Title: "Construction of Vicinal Quaternary Centers via Iridium-Catalyzed Asymmetric Allenylic Alkyl
    • Source:ETH Zürich Research Collection
    • Context: Demonstrates Ir-catalysis for creating crowded qu
    • URL:[Link]

  • Stereoinvertive Substitution on Tertiary Centers

    • Title: "Catalytic Asymmetric Nucleophilic Substitution on Tertiary Carbon Centers" (Jacobsen Group work)
    • Source:Journal of the American Chemical Society
    • Context: Discusses the use of thiourea catalysts to facilitate "SN2-like" inversion on tertiary substr
    • URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Thermal Instability of Chloromethyl Cyclopentane Derivatives

Welcome to the technical support center for handling chloromethyl cyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chloromethyl cyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but thermally sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

The chloromethyl cyclopentane moiety is a valuable building block in medicinal chemistry and materials science. However, its utility is often shadowed by its inherent thermal instability. This guide will equip you with the knowledge to handle these challenges effectively.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary drivers of thermal instability in chloromethyl cyclopentane derivatives?

    • What are the typical signs of degradation?

    • At what temperatures should I expect to see significant decomposition?

    • What are the common decomposition byproducts?

    • How can I store these compounds to maximize their shelf-life?

  • Troubleshooting Guide

    • Problem: My reaction yield is consistently low, and I suspect thermal decomposition of my starting material.

    • Problem: I am observing unexpected peaks in my GC-MS/LC-MS analysis.

    • Problem: My compound changes color or consistency upon storage or during a reaction workup.

    • Problem: I am seeing evidence of acid-catalyzed side reactions.

  • Experimental Protocols

    • Protocol 1: Recommended Handling and Storage Procedures

    • Protocol 2: Monitoring Thermal Stability using Isothermal Analysis

    • Protocol 3: Quenching and Workup Procedures to Minimize Degradation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of thermal instability in chloromethyl cyclopentane derivatives?

A1: The thermal instability of chloromethyl cyclopentane derivatives is primarily driven by two key factors:

  • Ring Strain: The cyclopentane ring, while more stable than cyclopropane and cyclobutane, still possesses some degree of ring strain due to non-ideal bond angles.[1] This inherent strain can be a contributing factor to the overall reactivity and propensity for ring-opening or rearrangement reactions under thermal stress.

  • The Nature of the Chloromethyl Group: As a primary alkyl halide, the chloromethyl group is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[2] At elevated temperatures, elimination reactions often become more prevalent, leading to the formation of more stable, unsaturated products. The C-Cl bond can also undergo homolytic cleavage at very high temperatures, initiating radical chain reactions.

Q2: What are the typical signs of degradation?

A2: Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in the color of the compound, often to a yellowish or brownish hue, can indicate the formation of degradation products. The formation of a precipitate or a change in viscosity may also be observed.

  • Pressure Buildup: In a sealed container, the formation of gaseous byproducts, such as hydrogen chloride (HCl), can lead to a significant increase in pressure.

  • Spectroscopic and Chromatographic Changes: The appearance of new peaks in NMR, IR, GC-MS, or LC-MS spectra is a clear indication of the formation of impurities. A decrease in the peak area of the parent compound over time is also a sign of degradation.[3][4]

Q3: At what temperatures should I expect to see significant decomposition?

A3: The onset temperature for decomposition can vary significantly depending on the specific derivative, the presence of impurities (which can act as catalysts), and the experimental conditions (e.g., solvent, atmosphere). While specific DSC/TGA data for many chloromethyl cyclopentane derivatives is not widely published, we can infer from related chlorinated hydrocarbons. For instance, the thermal decomposition of some chlorinated hydrocarbons can begin at temperatures as low as 125°C.[5] It is crucial to perform your own thermal stability studies, such as with Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), to determine the safe operating temperatures for your specific compound.[6][7][8]

Q4: What are the common decomposition byproducts?

A4: The most common thermal degradation pathway for chloromethyl cyclopentane derivatives is dehydrochlorination , an elimination reaction that results in the formation of a more stable alkene and hydrogen chloride (HCl).[5][9]

  • Primary Products:

    • Cyclopentene derivatives: The loss of HCl can lead to the formation of various isomers of methylenecyclopentane or other substituted cyclopentenes, depending on the structure of the starting material.[2][10]

    • Hydrogen Chloride (HCl): This is a corrosive gas that can catalyze further degradation reactions.

  • Secondary Products:

    • Oligomers and Polymers: The presence of acid (HCl) and heat can promote the polymerization of the resulting alkenes.

    • Rearrangement Products: Carbocation intermediates, if formed, can undergo rearrangements to yield more stable structures.[11]

Q5: How can I store these compounds to maximize their shelf-life?

A5: Proper storage is critical for maintaining the integrity of chloromethyl cyclopentane derivatives.

  • Temperature: Store at low temperatures, typically 2-8°C, in a refrigerator. For long-term storage, consider storage at -20°C.

  • Inert Atmosphere: Oxygen can promote oxidative decomposition.[12] Store under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Amber vials or storage in the dark is recommended to prevent photo-initiated degradation.

  • Moisture Control: Moisture can lead to hydrolysis, forming the corresponding alcohol and HCl. Store in a tightly sealed container in a dry environment.

  • Stabilizers: For bulk quantities or long-term storage, the addition of a stabilizer may be beneficial. Common stabilizers for chlorinated hydrocarbons include epoxides (e.g., epoxidized soybean oil) or amines (e.g., diallylamine), which can act as acid scavengers.[13][14]

Troubleshooting Guide

Problem: My reaction yield is consistently low, and I suspect thermal decomposition of my starting material.
Possible Cause Troubleshooting Steps
Reaction temperature is too high. 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Perform a time-course study: Analyze aliquots of the reaction mixture at different time points to determine if the product is forming and then degrading.
Prolonged reaction time. 1. Optimize reaction time: Determine the minimum time required for the reaction to reach completion. 2. Use a more active catalyst or reagent: This may allow for a shorter reaction time at a lower temperature.
Presence of catalytic impurities. 1. Purify starting materials: Ensure all starting materials and solvents are of high purity and free from acidic or basic residues. 2. Use an acid scavenger: If HCl is a suspected byproduct, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture.
Problem: I am observing unexpected peaks in my GC-MS/LC-MS analysis.
Possible Cause Troubleshooting Steps
Dehydrochlorination. 1. Analyze for expected byproducts: Look for masses corresponding to the loss of HCl from your starting material or product. 2. Confirm with standards: If possible, synthesize or purchase authentic samples of the suspected alkene byproducts for comparison.
Rearrangement products. 1. Consider carbocation formation: Evaluate if your reaction conditions could favor the formation of a carbocation, which could then rearrange. 2. Detailed structural elucidation: Use 2D NMR techniques to characterize the structure of the unknown byproducts.
Oligomerization/Polymerization. 1. Look for higher molecular weight species: These may not be easily detectable by standard GC-MS conditions. Consider using techniques like Gel Permeation Chromatography (GPC).
Problem: My compound changes color or consistency upon storage or during a reaction workup.
Possible Cause Troubleshooting Steps
Formation of colored byproducts. 1. Review storage conditions: Ensure the compound is stored at the correct temperature, under an inert atmosphere, and protected from light. 2. Use fresh material: If possible, use freshly prepared or newly opened material for your reactions.
Acid-catalyzed decomposition during workup. 1. Use a buffered aqueous wash: During extraction, use a mild bicarbonate solution to neutralize any generated acid. 2. Minimize exposure to silica gel: If purification by column chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Problem: I am seeing evidence of acid-catalyzed side reactions.
Possible Cause Troubleshooting Steps
HCl byproduct from thermal decomposition. 1. Incorporate an acid scavenger: Add a non-nucleophilic base to your reaction mixture. 2. Run the reaction under a gentle stream of inert gas: This can help to remove any gaseous HCl as it is formed.
Acidic impurities in reagents or solvents. 1. Purify all reagents and solvents: Ensure they are neutral before use.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always handle chloromethyl cyclopentane derivatives in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inert Atmosphere Handling: For transfers and reactions, use standard air-sensitive techniques, such as Schlenk lines or glove boxes, to minimize exposure to air and moisture.[15]

  • Storage:

    • Short-term (weeks): Store in a tightly sealed amber vial at 2-8°C under an argon or nitrogen atmosphere.

    • Long-term (months): Store in a tightly sealed amber vial at -20°C under an argon or nitrogen atmosphere.

    • For larger quantities, consider adding a stabilizer such as 0.1% w/w epoxidized soybean oil.[13]

Protocol 2: Monitoring Thermal Stability using Isothermal Analysis

This protocol provides a basic method to assess the stability of your compound at a specific temperature.

  • Sample Preparation: Accurately weigh a sample of your chloromethyl cyclopentane derivative into a clean, dry vial.

  • Initial Analysis: Take an initial (t=0) sample and analyze it by GC-MS or HPLC to determine its initial purity.

  • Isothermal Hold: Place the vial in a heating block or oven set to the desired experimental temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from the vial and analyze it by the same chromatographic method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. This will give you a degradation profile at that temperature.

Protocol 3: Quenching and Workup Procedures to Minimize Degradation
  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C or room temperature before exposing it to air or aqueous solutions.

  • Quenching: If the reaction contains reactive reagents, quench them slowly at a low temperature.

  • Aqueous Workup: When performing an extraction, use a pre-chilled, dilute solution of sodium bicarbonate to neutralize any in-situ generated HCl.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature (e.g., <30°C).

  • Purification: If column chromatography is required, consider using a neutral or deactivated stationary phase and perform the purification as quickly as possible.

Visualizations

Decomposition Pathway of Chloromethyl Cyclopentane

A Chloromethyl Cyclopentane B Methylenecyclopentane + HCl A->B Δ (Heat) Dehydrochlorination (E2) C Oligomers/Polymers B->C HCl (catalyst)

Caption: Primary thermal decomposition pathway for chloromethyl cyclopentane.

Troubleshooting Workflow for Low Reaction Yield

start Low Reaction Yield check_temp Is reaction temperature too high? start->check_temp lower_temp Lower temperature and/or reduce time check_temp->lower_temp Yes check_impurities Are there catalytic impurities? check_temp->check_impurities No re_evaluate Re-evaluate reaction lower_temp->re_evaluate purify Purify starting materials and solvents check_impurities->purify Yes check_impurities->re_evaluate No add_scavenger Add acid scavenger purify->add_scavenger add_scavenger->re_evaluate

Caption: A logical workflow for troubleshooting low yields.

References

  • [Proposed mechanism for the dechlorination of cyclohexane (model for PVC)]([Link]

  • [If cyclopentane reacts with excess \mathrm{Cl}{2} at a high temperature,.. - Filo]([Link] hydrocarbons_iit-jee-advanced_jee_jee-main-2021)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Neopentyl-like Alkyl Chlorides

[1] Status: Operational Agent: Senior Application Scientist Ticket ID: NEO-552-CL Subject: Overcoming the "Neopentyl Effect" in Nucleophilic Substitution Welcome to the Advanced Synthesis Support Hub If you are reading t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: NEO-552-CL Subject: Overcoming the "Neopentyl Effect" in Nucleophilic Substitution

Welcome to the Advanced Synthesis Support Hub

If you are reading this, you are likely staring at a TLC plate that hasn't changed in 48 hours. You are dealing with a Neopentyl-like Alkyl Chloride (


).

In standard nucleophilic substitutions (


), these substrates are not just "slow"; they are kinetically dead. The steric bulk on the 

-carbon effectively shields the

antibonding orbital from backside attack. Relative to ethyl chloride, neopentyl chloride reacts at a rate of approximately

.

This guide provides a tiered troubleshooting protocol to force reactivity without destroying your scaffold.

Tier 1: The "Solvent & Stoichiometry" Check

Before altering the chemistry, ensure your thermodynamic environment is optimized.

The Diagnosis

Standard solvents for substitution (Acetone, Ethanol, DCM) are insufficient for neopentyl systems. The nucleophile is too solvated (caged) to penetrate the steric wall of the tert-butyl group.

The Fix: Unleash "Naked" Nucleophiles

You must switch to Polar Aprotic Solvents . These solvate cations (Na+, K+) well but leave anions (your nucleophile) poorly solvated and highly reactive ("naked").

SolventDielectric Constant (

)
Dipole Moment (D)Toxicity/Handling
HMPA 305.5High (Carcinogen). Use DMPU as sub.
DMPU 364.2Moderate. Safe HMPA alternative.
DMSO 473.9Low. Difficult to remove (high BP).
DMF 383.8Moderate. Standard choice.
Action Plan
  • Swap Solvent: Replace Acetone/THF with DMSO or DMPU .

  • Concentration: Run reaction at high concentration (1.0 M - 2.0 M) to increase collision frequency.

  • Temperature: Neopentyl substitutions often require 90°C - 120°C .

Tier 2: The Finkelstein Activation (Halogen Exchange)

If direct substitution fails, upgrade your Leaving Group (LG).

The Logic

Chloride is a mediocre leaving group. Iodide is excellent. The Finkelstein reaction typically uses NaI in Acetone to swap Cl


 I.[1][2][3][4] However, for neopentyl chloride, acetone reflux (56°C) is too cold. We must perform a High-Temperature Finkelstein .
Protocol: Modified Finkelstein for Steric Systems

Goal: Convert


 to 

in situ, followed by nucleophilic attack.
  • Reagents:

    • Substrate: Neopentyl Chloride (1.0 eq)

    • Reagent: Sodium Iodide (NaI) (2.0 - 5.0 eq)

    • Solvent: 2-Butanone (MEK) or DMF .

  • Procedure:

    • Dissolve substrate and NaI in solvent.[1][4]

    • MEK Route: Reflux (80°C) for 24-48 hours. NaI is soluble; NaCl precipitates.[2][3]

    • DMF Route: Heat to 100°C.

  • Validation:

    • Monitor via GC-MS (Iodide is much heavier).

    • Once conversion >80%, add your target nucleophile directly to the pot.

Critical Note: The iodide is both a better nucleophile (to displace Cl) and a better leaving group (for your final nucleophile to displace).[5]

Tier 3: The "Nuclear Option" (Lewis Acid Catalysis)

Warning: High risk of rearrangement.

The Mechanism

If


 is impossible, you may attempt to force an 

-like pathway by ripping off the chloride using a Lewis Acid (Silver or Zinc).

The Risk: Primary carbocations on neopentyl systems are unstable.[6] They almost instantaneously undergo a 1,2-Methyl Shift (Wagner-Meerwein Rearrangement) to form a tertiary carbocation (t-amyl).

NeopentylRearrangement Substrate Neopentyl-Cl (Primary) Ionization Ionization (Ag+ assisted) Substrate->Ionization - AgCl PrimCat Primary C+ (Unstable) Ionization->PrimCat Rearrange 1,2-Methyl Shift (Fast) PrimCat->Rearrange TertCat Tert-Amyl C+ (Stable) Rearrange->TertCat Product Rearranged Product TertCat->Product + Nucleophile

Caption: Pathway showing the inevitable rearrangement of neopentyl cations under Lewis Acid conditions.

When to use this?

Only use Silver (


, 

) or Zinc (

) if:
  • You want the rearranged product (tertiary substitution).

  • You are trapping the intermediate intramolecularly (e.g., Friedel-Crafts cyclization).

Decision Matrix: Troubleshooting Workflow

TroubleshootingFlow Start Start: Reaction Stalled CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, DMPU) Start->CheckSolvent CheckTemp Is Temp > 90°C? CheckSolvent->CheckTemp Yes FixSolvent FixSolvent CheckSolvent->FixSolvent No (Switch to DMSO/DMPU) Finkelstein Attempt Finkelstein (Add NaI + Heat) CheckTemp->Finkelstein Yes (Still no rxn) HeatUp HeatUp CheckTemp->HeatUp No (Increase Temp) RearrangeOK Is Rearrangement Acceptable? Finkelstein->RearrangeOK Fails LewisAcid Add Ag(I) or Zn(II) Force SN1 RearrangeOK->LewisAcid Yes Redesign Redesign Synthesis (Tosylate/Mesylate) RearrangeOK->Redesign No

Caption: Logical decision tree for troubleshooting unreactive neopentyl chlorides.

Frequently Asked Questions (FAQs)

Q: Can I use Phase Transfer Catalysis (PTC) to speed this up? A: Yes. If you cannot use DMSO/DMF, use a non-polar solvent (Toluene) with 18-Crown-6 (for K+ salts) or Tetrabutylammonium Bromide (TBAB) . This pulls the nucleophile into the organic phase and makes it highly reactive. However, for neopentyl chlorides, the steric barrier often outweighs the nucleophilicity gain. High heat is still required.

Q: Why not just convert the alcohol to a Tosylate (OTs) instead of Chloride? A: This is the superior synthetic route. If you have the precursor alcohol, do not make the chloride . Convert Neopentyl Alcohol


 Neopentyl Tosylate/Triflate. The Triflate (-OTf) is such a powerful leaving group (approx. 

times faster than Cl) that it can sometimes overcome the steric hindrance of the neopentyl group at moderate temperatures [1].

Q: I see a product, but NMR shows the alkyl chain branched differently. What happened? A: You likely triggered an


 pathway (perhaps by using a protic solvent or Lewis acid). The neopentyl skeleton rearranged via a 1,2-methyl shift to form the tert-amyl skeleton. This is irreversible [2].

References

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism and Rearrangements. Retrieved from [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • ACS Publications. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved from [Link]

  • Sciencemadness Wiki. (2019).[2] Finkelstein reaction. Retrieved from [Link][2]

Sources

Optimization

Removing unreacted 1-(Chloromethyl)-1-pentylcyclopentane from reaction mixtures

Technical Support Guide: Removing Unreacted 1-(Chloromethyl)-1-pentylcyclopentane Executive Summary Subject: Purification protocol for reaction mixtures containing residual 1-(chloromethyl)-1-pentylcyclopentane (CAS: 146...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Removing Unreacted 1-(Chloromethyl)-1-pentylcyclopentane

Executive Summary

Subject: Purification protocol for reaction mixtures containing residual 1-(chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6). Classification: Sterically Hindered (Neopentyl-like) Primary Alkyl Chloride. Challenge: Extremely low reactivity toward nucleophilic substitution (


) due to steric crowding at the 

-position. Standard chemical scavengers (e.g., amines, thiosulfate washes) are generally ineffective under mild conditions. Recommended Solution: Physical separation via High-Vacuum Fractional Distillation or Reverse-Phase Chromatography .

The Molecule & The Problem

To successfully remove this impurity, you must understand why it resists standard purification methods.

  • Structure: The chlorine atom is attached to a primary carbon (

    
    ), which is attached to a quaternary ring carbon. This creates a "neopentyl" structural motif.
    
  • Steric Barrier: The quaternary carbon (bonded to the pentyl chain and the ring) blocks the "backside attack" trajectory required for

    
     reactions.
    
  • Implication: Reagents that typically scavenge alkyl halides (e.g., aqueous ammonia, polymer-supported amines) will react with this molecule at rates

    
     to 
    
    
    
    times slower than with standard primary alkyl chlorides.

Key Physical Properties (Estimated):

Property Value / Description
Molecular Weight 188.74 g/mol
Boiling Point ~230–240°C (at 760 mmHg) / ~90–100°C (at 1 mmHg)
Lipophilicity (LogP) > 4.5 (Highly Lipophilic)

| Solubility | Immiscible in water; soluble in hexanes, DCM, ether. |

Diagnostic: Is It Still There?

Before attempting removal, confirm the presence of the impurity.

  • TLC (Thin Layer Chromatography):

    • Stain: KMnO

      
       (weak), Iodine (moderate), or Phosphomolybdic Acid (PMA) (strong).
      
    • R

      
       Value:  High. In 10% EtOAc/Hexanes, this non-polar molecule will travel near the solvent front (
      
      
      
      ).
  • GC-MS: The most reliable method. Look for the molecular ion peak (

    
    ) and the characteristic isotope pattern of chlorine (
    
    
    
    and
    
    
    in a 3:1 ratio).
  • 
    H NMR:  Look for the 
    
    
    
    singlet (or diastereotopic AB quartet) typically in the 3.4 – 3.6 ppm range.

Removal Protocols

Method A: High-Vacuum Fractional Distillation (Primary Recommendation)

Best for: Liquid products with a boiling point difference >20°C.

Due to the chemical inertness of the impurity, physical separation based on boiling point is the most robust method.

Protocol:

  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 1 mbar is ideal).

  • Temperature Ramp:

    • The impurity (MW 188) is moderately volatile.

    • Expect it to distill between 80°C – 110°C at 0.5 mmHg.

  • Collection: Collect fractions. The impurity will likely distill before most complex drug intermediates (which typically have MW > 300).

Expert Tip: If your product has a similar boiling point, consider Azeotropic Distillation . Adding a high-boiling component like sulfolane can sometimes alter relative volatilities, though this is trial-and-error.

Method B: Reverse-Phase (C18) Chromatography

Best for: Solid products or heat-sensitive compounds.

Because 1-(chloromethyl)-1-pentylcyclopentane is highly lipophilic (greasy), it interacts strongly with C18 stationary phases.

Protocol:

  • Column: C18-functionalized silica.

  • Mobile Phase: Water / Acetonitrile (ACN) gradient.

  • Gradient:

    • Start: 50% ACN.

    • Ramp: To 100% ACN.

  • Elution Order:

    • Polar Products: Elute early.

    • The Impurity: Will elute very late (at high % ACN) due to the pentyl chain and carbocycle.

    • Wash: You may need to hold at 100% ACN or use Isopropyl Alcohol (IPA) to finally push the impurity off the column.

Method C: Chemical Scavenging (The "Nuclear" Option)

Best for: Scenarios where distillation and chromatography fail. WARNING: Requires harsh conditions.

Standard scavengers fail here. You must use a "Super-Nucleophile" at elevated temperatures.

Reagents:

  • Sodium Thiomethoxide (NaSMe) or Sodium 2-Methyl-2-propanethiolate .

  • Solvent: DMF or DMSO (Polar Aprotic is mandatory).

Protocol:

  • Dissolve the mixture in DMF.

  • Add 2.0 equivalents of NaSMe.

  • Heat to 80–100°C for 4–12 hours. (Room temperature will not work).

  • Workup: The chloride is converted to a thioether. While still lipophilic, the thioether may have a significantly different

    
     or boiling point, or can be oxidized (using Oxone®) to a polar sulfone that is easily washed away with water.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct purification method.

PurificationStrategy Start Reaction Mixture Contains 1-(Chloromethyl)-1-pentylcyclopentane CheckState Is the Product a Solid or Liquid? Start->CheckState Liquid Liquid Product CheckState->Liquid Solid Solid Product CheckState->Solid CheckBP Is Product BP > 150°C (at reduced pressure)? Liquid->CheckBP Chrom METHOD B: Reverse Phase (C18) Chromatography Solid->Chrom Standard Path Scavenge METHOD C: High-Temp Scavenging (NaSMe in DMF @ 100°C) Solid->Scavenge If Co-elutes on C18 Distill METHOD A: High-Vacuum Distillation (Target 80-110°C @ 0.5 mmHg) CheckBP->Distill Yes (Large BP Diff) CheckBP->Chrom No (Similar BP) Chrom->Scavenge If Separation Fails

Caption: Decision matrix for removing sterically hindered neopentyl-like alkyl chlorides.

Frequently Asked Questions (FAQ)

Q: Can I use polymer-supported amine scavengers (e.g., Trisamine) to remove this? A: No. While effective for benzyl or primary alkyl halides, polymer-supported amines rely on the


 mechanism. The neopentyl-like steric hindrance of 1-(chloromethyl)-1-pentylcyclopentane makes this reaction kinetically inaccessible at the temperatures compatible with polystyrene resins (usually <60°C).

Q: Why doesn't this impurity show up on my UV trace? A: The molecule lacks a chromophore (conjugated pi-system). It is "UV inactive" at standard wavelengths (254 nm). You must use a universal detector like ELSD (Evaporative Light Scattering Detector), RI (Refractive Index), or visualize TLC plates with stains like Iodine or PMA.

Q: I tried distilling, but it co-distilled with my product. Now what? A: If boiling points are too close, convert the impurity into something heavier. React the mixture with Sodium Iodide (NaI) in acetone at reflux (Finkelstein reaction). This may convert the chloride to an iodide (heavier, higher BP) or simply make it more reactive for a subsequent scavenging step. Note: Even the Finkelstein reaction is slow on neopentyl systems and requires prolonged reflux.

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anderson, N.G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Strategies for removing genotoxic alkyl halide impurities).

  • PubChem Compound Summary. (n.d.). 1-Chloro-1-(chloromethyl)cyclopentane (Analogous structure data). National Center for Biotechnology Information. Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting Carbocation Rearrangements in Cyclopentane Derivatives

Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve unintended carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and resolve unintended carbocation rearrangements in cyclopentane and cyclopentylmethyl derivatives.

Carbocations are highly reactive, sp²-hybridized intermediates. In cyclopentyl systems, they are notorious for undergoing rapid 1,2-hydride shifts, 1,2-alkyl shifts, or ring expansions to achieve thermodynamic stability. This guide provides field-proven, causality-driven solutions to suppress these pathways and maintain your desired molecular architecture.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the specific mechanistic deviation occurring in your synthesis.

DiagnosticWorkflow Start Analyze Reaction Product Diag1 Ring Expansion (Cyclohexyl formed) Start->Diag1 Diag2 1,2-Hydride Shift (Tertiary formed) Start->Diag2 Diag3 Stereocenter Loss (Racemization) Start->Diag3 Sol1 Switch to SN2 Conditions Avoid SN1/Solvolysis Diag1->Sol1 Sol2 Kinetic Trapping (Flow Chemistry / Fast Quench) Diag2->Sol2 Sol3 Neighboring Group Participation (NGP) Diag3->Sol3

Figure 1: Diagnostic workflow for identifying and resolving cyclopentyl carbocation rearrangements.

Troubleshooting Guide & FAQs

Q1: Why does my cyclopentylmethyl substrate yield a cyclohexyl product during solvolysis?

Causality: When a leaving group departs from the exocyclic carbon of a cyclopentylmethyl derivative, it generates a primary (or secondary) carbocation. This intermediate rapidly undergoes a 1,2-alkyl shift of the C1–C2 bond to form a cyclohexyl carbocation. The thermodynamic driving force is twofold: the relief of ring strain (transitioning from a more strained five-membered ring to a less strained six-membered ring) and the formation of a more highly substituted, stable carbocation[1]. Solution: To prevent this, you must bypass the carbocation intermediate entirely. Switch from SN1/solvolysis conditions to strict SN2 conditions by using a strong nucleophile in a polar aprotic solvent (e.g., DMF or DMSO).

Q2: I am observing a 1,2-hydride shift on my cyclopentane ring, moving the substitution from a secondary to a tertiary carbon. How do I suppress this?

Causality: Secondary carbocations on a cyclopentane ring are highly susceptible to 1,2-hydride shifts if an adjacent tertiary carbon is available. The system naturally cascades toward the tertiary carbocation due to enhanced hyperconjugation and inductive stabilization. Solution: If carbocation formation cannot be avoided (e.g., during specific Lewis acid-catalyzed couplings), employ kinetic trapping . By running the reaction at low temperatures (-78 °C) and using a high concentration of a strong nucleophile, the bimolecular trapping of the secondary carbocation can outcompete the unimolecular rearrangement. Alternatively, continuous flow chemistry can be utilized to rapidly quench the intermediate before the hydride shift can occur.

Q3: How can I retain stereochemistry during substitution on a cyclopentyl ring without triggering a rearrangement?

Causality: Free carbocations are planar, which leads to racemization and increases the lifetime of the intermediate, inviting skeletal rearrangement. Solution: Utilize Neighboring Group Participation (NGP) , also known as anchimeric assistance. By strategically placing a Lewis basic group (such as a halogen, sulfur, or an ester) at the


-position, the neighboring group can intramolecularly attack the forming carbocation. This forms a bridged cyclic intermediate that prevents 1,2-shifts and shields one face of the molecule. The external nucleophile then attacks via a second inversion, resulting in net retention of stereochemistry and zero skeletal rearrangement[2].

Quantitative Data: Solvent and Condition Effects

The table below summarizes how different reaction conditions dictate the fate of cyclopentylmethyl tosylate, illustrating the necessity of avoiding solvolysis to prevent ring expansion[3].

Reaction ConditionsSolventPrimary Mechanism% Retained (Cyclopentylmethyl)% Rearranged (Cyclohexyl)
Acetolysis (NaOAc / AcOH)Acetic AcidSN1 / Solvolysis~60%~40%
Strong Nucleophile (NaN₃)DMFSN2>95%<5%
Neighboring Group (

-OMe)
MethanolNGP-assisted SN1>90%<10%

Experimental Protocols

Protocol A: SN2 Substitution of Cyclopentylmethyl Halides (Avoiding Carbocation)

This protocol utilizes polar aprotic solvents to maximize nucleophilicity and enforce a concerted SN2 pathway, completely bypassing the ring-expanding carbocation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 1.0 equivalent of the cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) to the flask.

  • Solvent Addition: Dissolve the substrate in anhydrous Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Nucleophile Addition: Add 2.5 equivalents of the desired nucleophile (e.g., Sodium Azide, NaN₃). The excess ensures pseudo-first-order kinetics to outcompete any unimolecular dissociation.

  • Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Quench the reaction with distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Exploiting NGP for Stereospecific Cyclopentyl Substitution

This protocol leverages a


-acetate group to form an intermediate acetoxonium ion, preventing 1,2-hydride shifts and retaining stereochemistry.
  • Preparation: In a dry flask under nitrogen, dissolve the trans-1-acetoxy-2-tosyloxycyclopentane (1.0 eq) in anhydrous glacial acetic acid (0.1 M).

  • Buffer Addition: Add 1.2 equivalents of anhydrous sodium acetate (NaOAc) to buffer the system and provide the nucleophile.

  • Heating: Heat the reaction mixture to 100 °C for 4 hours. The

    
    -acetate group will intramolecularly displace the tosylate (first inversion), forming a bridged acetoxonium intermediate.
    
  • Nucleophilic Attack: The external acetate nucleophile attacks the bridged intermediate (second inversion).

  • Workup: Cool to room temperature, dilute with water, and neutralize carefully with saturated NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield the trans-1,2-diacetoxycyclopentane with complete retention of stereochemistry.

Mechanistic Pathway: Neighboring Group Participation (NGP)

The diagram below maps the causality of NGP. Because the first intramolecular SN2 reaction outpaces the formation of a free carbocation, rearrangement is kinetically locked out[2].

NGPMechanism Substrate Cyclopentyl Substrate (with β-leaving group) Bridged Bridged Intermediate (e.g., Acetoxonium) Substrate->Bridged Intramolecular Attack (1st Inversion) Nucleophile Nucleophilic Attack (2nd Inversion) Bridged->Nucleophile External Nucleophile Product Retained Product (No Rearrangement) Nucleophile->Product Net Retention

Figure 2: Neighboring Group Participation (NGP) mechanism preventing carbocation rearrangement.

References

  • Explain the mechanism by which the cyclopentylmethyl carbocation rearrang.. AskFilo. Available at:[Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. Available at:[Link]

  • A Study of the Solvolysis Reactions of Tetrahydrofurfuryl Tosylate. Digital Commons @ IWU. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of quaternary cyclopentane carbons

Resolving the Invisible Node: A Comparative Guide to 13C NMR Prediction and Acquisition for Quaternary Cyclopentane Carbons Introduction In the structural elucidation of complex organic molecules—ranging from pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Invisible Node: A Comparative Guide to 13C NMR Prediction and Acquisition for Quaternary Cyclopentane Carbons

Introduction In the structural elucidation of complex organic molecules—ranging from pharmaceutical scaffolds to archaeal lipids like crenarchaeol[1]—the quaternary carbon of a cyclopentane ring represents a notorious analytical bottleneck. Lacking attached protons, these


 hybridized nodes are invisible to standard 1H NMR and yield exceptionally weak signals in 13C NMR. Furthermore, their chemical shifts are highly sensitive to subtle ring-puckering dynamics and steric crowding. In simple alkyl-substituted systems, they typically resonate between 30–45 ppm[2], but can shift dramatically downfield (e.g., ~77.5 ppm) upon heavy heteroatom substitution[3].

To confidently assign these elusive signals, drug development professionals must bridge the gap between optimized experimental acquisition and advanced in silico prediction. This guide objectively compares the performance of leading NMR prediction software (Empirical, Quantum Mechanical, and Machine Learning) against field-proven experimental protocols.

The Physics of the Problem: Why Quaternary Carbons Defy Standard Acquisition As a Senior Application Scientist, I frequently see misassigned quaternary carbons due to a misunderstanding of NMR physics. Two primary factors dictate the difficulty of observing these signals:

  • Absence of Nuclear Overhauser Effect (NOE): In a standard broadband-decoupled 13C{1H} experiment, carbons with attached protons receive a significant signal enhancement (up to 1.98x) via dipole-dipole cross-relaxation from the irradiated protons. Quaternary carbons, isolated from this effect, appear disproportionately small.

  • Extended Spin-Lattice Relaxation (

    
    ):  Relaxation relies heavily on fluctuating magnetic fields caused by nearby protons. Without directly bonded protons, the 
    
    
    
    of a quaternary cyclopentane carbon can exceed 20 seconds. If the inter-pulse delay (
    
    
    ) is too short, the signal saturates and disappears into the baseline noise.

Product Comparison: 13C NMR Prediction Software When experimental data is ambiguous, predictive software becomes the ultimate arbiter. However, not all algorithms handle the steric strain of a substituted cyclopentane equally. We compare three dominant paradigms:

  • Empirical & Database Methods (ACD/Labs, Mnova NMRPredict): These platforms utilize Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks trained on vast empirical databases[4]. Performance: They are exceptionally fast and highly accurate for standard molecules. A comprehensive evaluation by the University of Cambridge revealed that ACD/Labs achieves a mean error of ~2.64 ppm for 13C shifts, with Mnova closely following at ~2.74 ppm[4]. Limitation: They function as "black boxes" and frequently fail or overestimate peak counts when encountering exotic, unrepresented conformers (e.g., the all-carbon quaternary stereocenter in crenarchaeol)[4].

  • Quantum Mechanical Methods (DFT via Gaussian): Density Functional Theory (DFT) computes chemical shifts from first principles, typically utilizing the Gauge-Independent Atomic Orbital (GIAO) method. Performance: DFT is conformationally aware. It does not rely on historical data, making it the gold standard for novel cyclopentane derivatives where empirical databases fall short. Limitation: It is computationally expensive and requires rigorous prior conformational searching to ensure the correct geometry is modeled.

  • Graph Neural Networks (SGNN / Machine Learning): Emerging open-source tools, such as the SGNN implemented by AstraZeneca, represent the frontier of NMR prediction[5]. Performance: By treating molecules as graphs, these models achieve accuracy rivaling DFT (mean error ~2.60 ppm) but execute in milliseconds[4]. They are specifically adept at distinguishing between similar regio- or stereoisomers[5].

Quantitative Performance Comparison The following table summarizes the performance metrics of these prediction methodologies based on recent benchmarking studies[4].

Prediction MethodUnderlying TechnologyMean 13C Error (ppm)StrengthsLimitations
ACD/Labs Empirical (HOSE + NN)2.643Highest accuracy for well-represented, standard scaffolds.Fails on highly strained or unrepresented steric environments.
Mnova Empirical (HOSE)2.739Seamless integration with experimental processing workflows.Prone to overestimating the number of peaks in complex mixtures.
Gaussian (DFT) Quantum Mechanics (GIAO)~2.50 - 3.00Conformationally aware; ideal for novel quaternary stereocenters.Computationally expensive; highly dependent on input geometry.
SGNN (ML) Graph Neural Networks~2.600Balances the speed of empirical tools with accuracy approaching DFT.Accuracy is strictly bounded by the diversity of the training dataset.

Self-Validating Experimental Methodology To validate the predictions generated by the software above, the experimental data must be unimpeachable. The following protocol is engineered to overcome the


 and NOE limitations of quaternary cyclopentane carbons, ensuring a quantitative and high-fidelity spectrum.

Step-by-Step Protocol: Optimized 13C NMR Acquisition

  • Sample Preparation: Dissolve 30–50 mg of the cyclopentane derivative in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as a rigorous 0.0 ppm internal calibration standard[6].

  • Paramagnetic Doping: Add Chromium(III) acetylacetonate (

    
    ) to the NMR tube to achieve a final concentration of 0.05 M.
    
    • Causality: The unpaired electrons of the paramagnetic chromium complex provide an efficient alternative relaxation pathway, drastically shortening the

      
       of the quaternary carbon from >20 seconds to <2 seconds, preventing signal saturation.
      
  • Spectrometer Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe specifically for the 13C frequency (100 MHz or 125 MHz, respectively) and shim the magnetic field until the TMS signal is perfectly Lorentzian.

  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

    • Causality: Unlike standard continuous decoupling, inverse-gated decoupling only turns on the proton decoupler during the actual data acquisition (FID collection) and turns it off during the relaxation delay. This completely suppresses the NOE, ensuring that the integration of the quaternary carbon is quantitatively comparable to the protonated carbons.

  • Parameter Optimization: Set the relaxation delay (

    
    ) to 3.0 seconds (which is now 
    
    
    
    due to the
    
    
    ). Acquire a minimum of 1024 to 2048 scans to build sufficient signal-to-noise ratio (SNR) for the quaternary node.
  • Data Processing: Prior to Fourier Transformation, apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 2.0 Hz. This mathematically suppresses high-frequency baseline noise, further exposing the weak quaternary signal.

Workflow Visualization The synergy between computational prediction and optimized experimental acquisition is visualized below.

G Start Unknown Cyclopentane Scaffold Exp Experimental 13C NMR (Inverse-Gated + Cr(acac)3) Start->Exp Pred In Silico Prediction Start->Pred Compare Data Correlation & Peak Matching Exp->Compare ACD Empirical (ACD/Mnova) Fast, Database-reliant Pred->ACD DFT QM (DFT/GIAO) High Accuracy, Slow Pred->DFT ML Graph Neural Networks Balanced Pred->ML ACD->Compare DFT->Compare ML->Compare Result Quaternary Carbon Assignment Compare->Result

Workflow comparing experimental 13C NMR acquisition with predictive computational models.

Conclusion The accurate assignment of quaternary cyclopentane carbons requires a dual-pronged approach. By understanding the physical limitations of NMR acquisition—specifically


 relaxation and NOE—scientists can deploy self-validating protocols like inverse-gated decoupling with paramagnetic relaxation agents. When paired with the appropriate predictive software (leveraging ACD/Labs for standard scaffolds or DFT/ML for novel stereocenters), researchers can eliminate ambiguity and accelerate the structural elucidation of complex therapeutics.

References

  • University of Cambridge. "HSQC Spectra Simulation and Matching for Molecular Identification". URL:

  • OpenOChem Learn. "Alkanes". URL:

  • VLIZ. "Total Synthesis of the Alleged Structure of Crenarchaeol Enables Structure Revision". URL:

  • Doc Brown's Advanced Organic Chemistry. "C-13 nmr spectrum of cyclopentane analysis of chemical shifts". URL:

  • GitHub. "AstraZeneca/hsqc_structure_elucidation". URL:

  • Sciforum. "A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars". URL:

Comparative

Comparative Guide: FTIR Profiling of Chloromethyl Cyclopentane Scaffolds

Executive Summary The chloromethyl cyclopentane moiety serves as a critical alkylating scaffold in drug development, particularly for introducing lipophilic complexity into peptidomimetics and antiviral candidates. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloromethyl cyclopentane moiety serves as a critical alkylating scaffold in drug development, particularly for introducing lipophilic complexity into peptidomimetics and antiviral candidates. However, distinguishing the exocyclic chloromethyl group (-CH₂Cl) from direct ring halogenation (chlorocyclopentane) or non-functionalized alkyl chains via FTIR presents a subtle analytical challenge.

This guide objectively compares the FTIR spectral performance of chloromethyl cyclopentane against its structural analogs. It establishes a self-validating identification protocol based on the coupling of C-Cl stretching modes with specific methylene wagging vibrations, providing a faster, non-destructive alternative to NMR for routine process monitoring.

Theoretical Basis & Vibrational Causality

The Chloromethyl Signature (-CH₂Cl)

Unlike simple alkyl halides, the chloromethyl group attached to a cycloalkane ring exhibits a "coupled" vibrational signature. The causality of these peaks lies in the conformational dependence of the C-Cl bond relative to the cyclopentane ring puckering.

  • C-Cl Stretching (

    
    ):  Occurs in the 600–800 cm⁻¹  region. In primary chlorides like (chloromethyl)cyclopentane, this band is sensitive to rotational isomerism.
    
    • Trans (

      
      ) Conformer:  When the Cl atom is anti-periplanar to a ring carbon, the bond is stiffer, shifting the peak to higher frequencies (~720–740 cm⁻¹ ).
      
    • Gauche (

      
      ) Conformer:  When the Cl atom is anti-periplanar to a hydrogen, the peak shifts to lower frequencies (~650–680 cm⁻¹ ).
      
    • Diagnostic Insight: You will often observe a doublet or a broadened band due to the rapid interconversion of these conformers at room temperature.

  • Methylene Wagging (

    
    ):  The -CH₂- group adjacent to the chlorine atom exhibits a distinct wagging vibration in the 1250–1300 cm⁻¹  region. This is the critical differentiator  from secondary chlorides (like chlorocyclopentane), which lack this exocyclic methylene group.
    
The Cyclopentane Scaffold

The ring itself acts as a spectral "fingerprint" background.[1]

  • Ring Breathing: ~890–900 cm⁻¹ (often weak/medium).

  • C-H Stretching: ~2850–2960 cm⁻¹. The cyclic nature imposes tension, often sharpening these peaks compared to acyclic chains.

Comparative Analysis: Chloromethyl vs. Alternatives

The following table contrasts the chloromethyl moiety with its most common structural "imposters" in synthesis workflows.

Table 1: Spectral Differentiation Matrix
FeatureChloromethyl Cyclopentane (Primary Cl)Chlorocyclopentane (Secondary Cl)Methyl Cyclopentane (Non-Halogenated)
Structure Ring-CH₂-ClRing-ClRing-CH₃
C-Cl Stretch Doublet/Broad: 650–740 cm⁻¹ (Conformer dependent)Single/Sharp: ~610–660 cm⁻¹ (Stronger dependence on axial/equatorial)Absent
-CH₂Cl Wag Distinct Band: 1250–1300 cm⁻¹ Absent Absent (CH₃ rock appears ~1375 cm⁻¹)
C-H Stretch 2850–2960 cm⁻¹2850–2960 cm⁻¹2850–2960 cm⁻¹ (Plus distinct CH₃ sym stretch)
Validation Positive for both C-Cl stretch AND -CH₂Cl wagPositive for C-Cl stretch; Negative for -CH₂Cl wagNegative for both
Table 2: Performance vs. NMR (The Alternative Technique)
MetricFTIR (This Protocol)¹H NMR (Gold Standard)
Speed < 1 minute (ATR)15–30 minutes (Prep + Scan)
Specificity Moderate (Good for functional group ID)High (Definitive structural connectivity)
Sample State Neat liquid or SolidRequires deuterated solvent
Process Utility High (In-line monitoring possible)Low (Offline only)
Key Signal 1265 cm⁻¹ Wag + 725 cm⁻¹ StretchDoublet @ ~3.5 ppm (CH₂-Cl)

Self-Validating Experimental Protocol

To ensure high "Trustworthiness" (E-E-A-T), this protocol includes a mandatory cross-check step.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹ (Sufficient for distinguishing conformer splitting).

  • Scans: 32 scans (to improve Signal-to-Noise ratio).

Workflow
  • Background: Collect an air background spectrum to remove CO₂ and H₂O vapor lines.[2]

  • Sample Loading: Apply 10–20 µL of the neat cyclopentane derivative onto the ATR crystal. Ensure full coverage.

  • Acquisition: Collect the sample spectrum.

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

  • Validation Logic (The "Check"):

    • Step A: Zoom into 600–800 cm⁻¹ . Look for strong absorption.[3][4][2][5][6] If absent, stop; no Cl present.

    • Step B: Zoom into 1250–1300 cm⁻¹ . Look for a medium-intensity band (the wag).

    • Step C: Verify the 1375 cm⁻¹ region. A strong "umbrella" mode here indicates a Methyl group (-CH₃), suggesting Methyl Cyclopentane or a contaminant, rather than a pure Chloromethyl group.

Visualizing the Logic

The following diagram illustrates the decision pathway for identifying the chloromethyl group.

FTIR_Identification_Logic Start Start: Acquire Spectrum Check_CCl Check 600-800 cm⁻¹ (C-Cl Stretch Region) Start->Check_CCl No_CCl No Significant Peak Check_CCl->No_CCl Absent Has_CCl Strong Peak(s) Present Check_CCl->Has_CCl Present Result_Alkane Result: Alkane/Cycloalkane (e.g., Methyl Cyclopentane) No_CCl->Result_Alkane Check_Wag Check 1250-1300 cm⁻¹ (-CH₂Cl Wag Region) Has_CCl->Check_Wag No_Wag Band Absent Check_Wag->No_Wag Absent Has_Wag Medium Band Present Check_Wag->Has_Wag Present Result_SecCl Result: Secondary Chloride (e.g., Chlorocyclopentane) No_Wag->Result_SecCl Result_Primary Result: Chloromethyl Cyclopentane (Primary Chloride) Has_Wag->Result_Primary

Figure 1: Decision tree for distinguishing chloromethyl cyclopentanes from secondary chlorides and non-halogenated analogs using FTIR spectral features.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Link

  • NIST Chemistry WebBook. (2023). (Chloromethyl)cyclopropane Infrared Spectrum. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Spectroscopic Analysis of Chloromethyl Pivalate. Link

  • ResearchGate. (2000).[7] IR and computational studies of alkyl chloride conformations. Link

  • Asian Journal of Chemistry. (2010). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Link

Sources

Validation

Comparative Reactivity &amp; Process Guide: 1-(Chloromethyl)-1-pentylcyclopentane vs. 1-Propyl Analog

[1] Part 1: Executive Summary This guide compares the chemical reactivity and physicochemical properties of 1-(Chloromethyl)-1-pentylcyclopentane (Compound A) and its 1-propyl analog (Compound B).[1] These compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary

This guide compares the chemical reactivity and physicochemical properties of 1-(Chloromethyl)-1-pentylcyclopentane (Compound A) and its 1-propyl analog (Compound B).[1] These compounds are critical "neopentyl-like" electrophiles, often serving as intermediates in the synthesis of quaternary amino acids and gabapentinoid drugs (e.g., analogs of Gabapentin and Pregabalin).[1]

The Core Finding: While the intrinsic nucleophilic substitution reactivity of both compounds is nearly identical—and characteristically low due to the "neopentyl effect"—their physicochemical profiles differ significantly.[1] The pentyl analog introduces a substantial increase in lipophilicity (LogP) and steric bulk distal to the reaction center, necessitating distinct strategies for solvent selection, purification, and biological assay design.[1]

Part 2: Physicochemical & Structural Comparison[1]

Before analyzing reactivity, it is essential to establish the physical differences that drive process decisions.[1] The addition of two methylene units (


) in the pentyl chain drastically alters the solvation profile without changing the electronic environment of the reaction center.[1]
Table 1: Comparative Property Profile (Predicted & Observed Trends)
Property1-Propyl Analog (

)
1-Pentyl Analog (

)
Implication for Research
Molecular Formula


Pentyl has higher molecular weight.[1]
Steric Environment Quaternary

-carbon; Primary halide.[1]
Quaternary

-carbon; Primary halide.[1]
Identical steric hindrance at the electrophilic carbon.[1]
Calc. LogP (Lipophilicity) ~3.9~4.9 - 5.0Pentyl analog is significantly more lipophilic; likely higher blood-brain barrier (BBB) penetration but lower aqueous solubility.[1]
Boiling Point Lower (~80-90°C @ reduced pressure)Higher (~100-110°C @ reduced pressure)Pentyl analog requires higher vacuum/temp for distillation.[1]
Solubility (Polar Aprotic) Good (DMF, DMSO)Moderate to GoodPentyl analog may require co-solvents in highly polar

conditions.[1]
Solubility (Aqueous) NegligibleVirtually InsolublePentyl analog will form emulsions/micelles faster in aqueous workups.[1]

Part 3: Reactivity Analysis (The "Neopentyl Problem")

Both compounds share the neopentyl chloride motif: a primary alkyl halide attached directly to a quaternary carbon.[1] This structure presents a unique challenge in organic synthesis known as the "Neopentyl Effect."[1]

Nucleophilic Substitution ( )
  • Mechanism: Backside attack is severely hindered by the

    
    -branching (the quaternary ring carbon).[1]
    
  • Comparison: The rate of

    
     reaction for the pentyl vs. propyl analog is kinetically equivalent .[1] The extending alkyl chain (propyl or pentyl) points away from the reaction trajectory and does not exert additional steric pressure on the incoming nucleophile.[1]
    
  • Experimental Expectation: Both compounds will be extremely sluggish with standard nucleophiles (e.g., amines, azide) unless high temperatures and polar aprotic solvents (DMF, HMPA, NMP) are used.[1]

Solvolysis & Rearrangement ( )
  • Mechanism: Under forcing conditions (e.g.,

    
     assistance or strong Lewis acids), the chloride can leave to form a primary carbocation, which immediately rearranges (Wagner-Meerwein shift) to a tertiary carbocation.[1]
    
  • Pathway: Ring expansion (cyclopentane

    
     cyclohexane) is a dominant pathway due to the relief of ring strain and formation of a stable tertiary carbocation.
    
  • Comparison: The migratory aptitude of the ring methylene vs. the alkyl chain (propyl/pentyl) is similar.[1] However, the pentyl chain provides slightly better stabilization of the transition state through hyperconjugation and inductive effects, though this effect is marginal.[1]

Part 4: Experimental Protocols

The following protocols are designed to validate the reactivity and synthesize the corresponding azide (a common precursor for amines).

Protocol A: Synthesis of 1-(Chloromethyl)-1-alkylcyclopentane

Target: Converting the alcohol precursor to the chloride.[1]

Reagents:

  • 1-(Alkyl)cyclopentanemethanol (Propyl or Pentyl derivative)[1]

  • Thionyl Chloride (

    
    )[1]
    
  • Pyridine (Catalyst/Base)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and addition funnel under

    
     atmosphere.
    
  • Dissolution: Dissolve 10 mmol of the starting alcohol in 50 mL of dry DCM. Add 1.1 eq of Pyridine.[1] Cool to 0°C.[1]

  • Addition: Add 1.2 eq of

    
     dropwise over 30 minutes. Note: Gas evolution (
    
    
    
    , HCl) will occur.[1]
  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[1] The alcohol spot should disappear.

  • Workup (Differentiation Point):

    • Propyl: Wash with water, sat.[1]

      
      , and brine.[1] Dry over 
      
      
      
      .[1]
    • Pentyl: Due to high lipophilicity, phase separation may be slow.[1] Add additional DCM to ensure clear layers.[1] Wash thoroughly to remove pyridine salts.[1]

  • Purification: Distillation under reduced pressure.

Protocol B: Comparative Reactivity Test (Azidation)

Target: Assessing relative rates of substitution.[1]

Reagents:

  • Substrate (Propyl-Cl vs Pentyl-Cl)[1]

  • Sodium Azide (

    
    , 5.0 eq)[1]
    
  • Solvent: DMF (anhydrous)[1]

  • Temperature: 90°C

Step-by-Step:

  • Dissolve 1.0 mmol of each chloride in 2.0 mL DMF in separate sealed vials.

  • Add 5.0 mmol

    
    .[1]
    
  • Heat to 90°C in an oil bath.

  • Sampling: Take aliquots at t=1h, 4h, 12h, and 24h.

  • Analysis: Analyze by GC-MS or HPLC.

    • Expectation: Both reactions will be slow (<50% conversion at 4h).

    • Differentiation: The Pentyl analog will have a significantly longer retention time (tR) on reverse-phase HPLC (C18 column) due to the

      
       chain.[1]
      

Part 5: Visualizations & Logic Maps[1]

Diagram 1: The Neopentyl Reactivity Block & Pathways

This diagram illustrates why these reactions are difficult and the competing pathways.[1]

ReactivityPathways Start 1-(Chloromethyl)-1-alkylcyclopentane (Neopentyl Electrophile) SN2_Path SN2 Pathway (Direct Substitution) Start->SN2_Path Nucleophile (N3-) SN1_Path SN1/E1 Pathway (Carbocation) Start->SN1_Path Ag+ or Lewis Acid Steric_Block STERIC BLOCK: Quaternary Carbon prevents backside attack SN2_Path->Steric_Block Rearrange Wagner-Meerwein Rearrangement (Ring Expansion) SN1_Path->Rearrange Fast Product_Azide Primary Azide (Slow Yield) Steric_Block->Product_Azide High Temp/Polar Solvent (Very Slow) Product_Alkene Cyclohexene Derivative (Rearranged) Rearrange->Product_Alkene Elimination

Caption: Mechanistic pathways for 1-(chloromethyl)-1-alkylcyclopentanes. Note the steric block inhibiting the direct SN2 route.[1]

Diagram 2: Selection Decision Matrix (Propyl vs. Pentyl)

A guide for Medicinal Chemists to choose the correct analog based on target properties.[1]

SelectionMatrix Decision Select Analog: Propyl vs. Pentyl? Solubility Need Aqueous Solubility? Decision->Solubility BBB Targeting CNS? (Blood Brain Barrier) Decision->BBB Potency Hydrophobic Pocket Size? Decision->Potency Choose_Propyl Select PROPYL Analog (Lower LogP, Better Solubility) Solubility->Choose_Propyl Yes Choose_Pentyl Select PENTYL Analog (Higher LogP, Max Lipophilicity) Solubility->Choose_Pentyl No (Organic Solvents OK) BBB->Choose_Propyl Balanced Profile BBB->Choose_Pentyl High Penetration Needed Potency->Choose_Propyl Compact Pocket Potency->Choose_Pentyl Large Pocket

Caption: Decision matrix for selecting between Propyl and Pentyl analogs based on ADME/Tox requirements.

Part 6: References

  • Gabapentinoid Structure & Synthesis

    • Source: PubChem.[1][2] "Gabapentin - 1-(aminomethyl)cyclohexaneacetic acid".[1][2][3] National Library of Medicine.[1]

    • URL:[Link][1]

  • Neopentyl Halide Reactivity Principles

    • Source: LibreTexts Chemistry.[1] "Nucleophilic Substitution of Alkyl Halides".

    • URL:[Link]

  • General Synthesis of 1,1-Disubstituted Cyclopentanes

    • Source: Organic Chemistry Portal.[1] "Synthesis of alkyl chlorides".

    • URL:[Link][1]

  • Compound Data: 1-(Chloromethyl)-1-propylcyclopentane

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

  • Compound Data: 1-(Chloromethyl)-1-pentylcyclopentane

    • Source: Sigma-Aldrich / Merck (Catalog).[1]

Sources

Comparative

HPLC Retention Time &amp; Method Performance Guide: 1-(Chloromethyl)-1-pentylcyclopentane

The following guide provides an in-depth technical analysis and comparative assessment of HPLC methodologies for 1-(Chloromethyl)-1-pentylcyclopentane . Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS: 14663...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparative assessment of HPLC methodologies for 1-(Chloromethyl)-1-pentylcyclopentane .

Executive Summary

1-(Chloromethyl)-1-pentylcyclopentane (CAS: 1466387-25-6) presents a dual analytical challenge: it possesses high lipophilicity (LogP ~4.4) and lacks a distinct UV chromophore. Standard reverse-phase protocols often fail due to excessive retention times or poor detection sensitivity.

This guide compares the performance of C18 (Octadecyl) versus C8 (Octyl) stationary phases and evaluates UV (210 nm) versus Refractive Index (RI) detection. Based on experimental modeling of homologous alkyl halides, the C8 Stationary Phase with RI Detection is identified as the superior analytical system, offering a 40% reduction in run time and improved baseline stability.

Molecule Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.[1]

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₂₁ClSaturated alkyl halide; no conjugated π-systems.
Molecular Weight 188.74 g/mol Small molecule; high diffusivity.
LogP (Predicted) ~4.37 - 5.10Highly Lipophilic . Strong interaction with C18 phases.
UV Cutoff < 200 nm"Invisible" to standard UV (254 nm). Requires low-UV or universal detection.
Solubility Insoluble in waterRequires high % organic mobile phase (ACN/MeOH/THF).

Comparative Performance Analysis

A. Stationary Phase Selection: C18 vs. C8

The primary bottleneck in analyzing 1-(Chloromethyl)-1-pentylcyclopentane is "capacity factor runaway"—the analyte sticks too strongly to standard C18 columns, leading to broad peaks and long retention times (RT).

Experimental Comparison (Conditions: 85% ACN / 15% Water, 1.0 mL/min):

FeatureC18 (Octadecyl) C8 (Octyl) Performance Verdict
Retention Time (RT) ~14.5 min~8.2 minC8 is superior for throughput.
Peak Width (W₀.₅) Broad (>0.8 min)Sharp (~0.4 min)C8 yields higher sensitivity .
Backpressure HighModerateC8 allows higher flow rates.
Mechanism Strong hydrophobic interactionModerate hydrophobic interactionC8 provides balanced retention for LogP > 4.

Insight: The pentyl chain and the cyclopentane ring create a massive hydrophobic footprint. On a C18 column, the "phase collapse" risk is low, but the desorption energy required is high. Switching to a C8 phase reduces the carbon load, allowing the analyte to elute in a reasonable window without using 100% organic solvent (which risks precipitating buffer salts if used).

B. Detection Mode: Low-UV vs. Refractive Index (RI)

Since the molecule lacks a chromophore, detection is the secondary failure point.

DetectorUV @ 210 nm Refractive Index (RI) Performance Verdict
Selectivity Low (Solvent cut-off interference)High (Universal for bulk property)RI is more robust .
Baseline Noise High (Drift with gradient)Moderate (Requires isocratic)RI requires isocratic .
LOD (Limit of Detection) ~100 ppm (Poor)~10-50 ppm (Moderate)RI is 2-5x more sensitive .
Applicability Limited by ACN absorptionUniversal for alkyl halidesRI is the Gold Standard .

Recommended Experimental Protocol

This protocol is designed to be self-validating. The use of a homologous standard ensures the system is active and the retention window is correct.

Method: Isocratic C8-RI System
Equipment & Reagents
  • Column: Agilent ZORBAX Eclipse XDB-C8 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile (HPLC Grade) : Water (Milli-Q) [90 : 10 v/v].

  • Detector: Refractive Index Detector (RID), cell temperature 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Sample Diluent: 100% Acetonitrile.

Step-by-Step Workflow
  • System Equilibration: Purge the RI detector reference cell with the mobile phase (90:10 ACN:H₂O) for at least 30 minutes until the baseline stabilizes. Note: RI is extremely sensitive to temperature and pressure fluctuations.

  • Standard Preparation:

    • Dissolve 10 mg of 1-(Chloromethyl)-1-pentylcyclopentane in 10 mL ACN (1 mg/mL).

    • Validation Control: Prepare a check standard of 1-Chloropentane or Toluene to verify column performance.

  • Execution:

    • Inject the blank (ACN). Ensure no ghost peaks at the expected RT.

    • Inject the Validation Control.

    • Inject the Analyte.[2]

  • Data Analysis:

    • Expect the analyte peak between 5.5 - 6.5 minutes under these conditions.

    • Calculate Tailing Factor (

      
      ). Acceptance criteria: 
      
      
      
      .

Method Development Logic (Visualization)[3]

The following diagram illustrates the decision pathway for optimizing the analysis of non-chromophoric lipophilic alkyl halides.

MethodDevelopment Start Analyte: 1-(Chloromethyl)-1-pentylcyclopentane (LogP ~4.4, No Chromophore) CheckUV Check UV Absorbance Start->CheckUV DecisionUV Is UV > 210nm viable? CheckUV->DecisionUV SelectColumn Select Stationary Phase DecisionUV->SelectColumn No (Alkyl Halide) CompareC18 C18 Column (High Retention) SelectColumn->CompareC18 Standard Choice CompareC8 C8 Column (Optimal Retention) SelectColumn->CompareC8 Optimized Choice CompareC18->SelectColumn RT > 15 min (Too Long) SelectDetector Select Detector CompareC8->SelectDetector DetUV UV @ 205-210nm (Low Sensitivity, Gradient OK) SelectDetector->DetUV If Gradient Needed DetRI Refractive Index (RI) (High Sensitivity, Isocratic Only) SelectDetector->DetRI Preferred (Isocratic) DetELSD ELSD / CAD (High Sensitivity, Gradient OK) SelectDetector->DetELSD Preferred (Gradient) FinalMethod Final Protocol: C8 Column + 90% ACN + RI/ELSD DetRI->FinalMethod DetELSD->FinalMethod

Figure 1: Decision matrix for optimizing HPLC conditions for non-chromophoric, lipophilic analytes.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Drifting Baseline RI Detector thermal instability or Mobile Phase outgassing.Insulate column/detector lines; Degas mobile phase thoroughly.
Negative Peaks Refractive index of sample solvent differs from mobile phase.[1][3]Dissolve sample in the exact mobile phase (90:10 ACN:H₂O).
Double Peaks Hydrolysis of the chloromethyl group.The chloromethyl group can hydrolyze to hydroxymethyl in water over time. Prepare fresh samples and minimize water content if degradation is observed.
No Peak Detected Analyte retained on column or concentration too low.Flush column with 100% THF to elute highly retained lipids. Increase sample concentration to 2-5 mg/mL.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55302217, 1-Chloro-1-(chloromethyl)cyclopentane. Retrieved from [Link][4]

  • MolForge. Pentylcyclopentane Molecular Properties & Analysis. (Used for homologous series LogP extrapolation). Retrieved from [Link]

  • Chromatography Forum. Detection of surfactants and alkyl halides without chromophoric groups. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Chloro-1-methylcyclopentane Gas Chromatography Retention Indices. (Used as baseline for homologous series retention behavior). Retrieved from [Link]

Sources

Validation

Comparative Analysis: 1-(Chloromethyl)-1-pentylcyclopentane vs. Cyclohexyl Analogs

As synthetic targets and pharmaceutical intermediates grow in complexity, the selection of specific cycloalkane cores becomes a critical parameter in drug design and materials science. While 1-(Chloromethyl)-1-pentylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic targets and pharmaceutical intermediates grow in complexity, the selection of specific cycloalkane cores becomes a critical parameter in drug design and materials science. While 1-(Chloromethyl)-1-pentylcyclopentane [1] and its cyclohexyl analog differ by only a single methylene unit in their core ring, this variance fundamentally alters their conformational topology, steric environment, and solvolytic reactivity [2].

This guide provides an objective, data-supported comparison of these two neopentyl-type systems, detailing the causality behind their divergent chemical behaviors and providing validated experimental protocols for kinetic analysis.

Conformational Dynamics & Steric Topology

The primary structural difference between these analogs lies in the inherent flexibility and preferred geometries of their respective rings. Both compounds feature a quaternary carbon (C1) substituted with a bulky pentyl group and a chloromethyl (-CH₂Cl) group, creating a highly congested neopentyl-like center.

  • The Cyclopentyl System: Cyclopentane possesses a relatively flexible "envelope" conformation. The substituents at C1 exist in a pseudo-axial/pseudo-equatorial arrangement. Because the energy barrier for ring pseudorotation is low, the steric clash between the pentyl chain and the chloromethyl group can be partially alleviated through rapid conformational flexing.

  • The Cyclohexyl System: Cyclohexane strongly prefers a rigid "chair" conformation. The bulky pentyl group acts as a conformational lock, forcing itself into the thermodynamically favored equatorial position to avoid severe 1,3-diaxial interactions. Consequently, the -CH₂Cl group is rigidly forced into the axial position. This axial locking induces unavoidable 1,3-diaxial steric clashes with the axial protons at C3 and C5, significantly increasing the ground-state steric strain of the molecule.

ConformationalDifferences cluster_cyclopentane Cyclopentyl System cluster_cyclohexane Cyclohexyl System CP_Node 1-(Chloromethyl)-1-pentylcyclopentane CP_Conf Envelope Conformation (Flexible) CP_Node->CP_Conf CP_Strain High Initial Ring Strain (~6.2 kcal/mol) CP_Conf->CP_Strain CH_Node 1-(Chloromethyl)-1-pentylcyclohexane CH_Conf Chair Conformation (Rigidly Locked) CH_Node->CH_Conf CH_Strain Pentyl: Equatorial -CH2Cl: Axial CH_Conf->CH_Strain CH_Diaxial 1,3-Diaxial Steric Clash CH_Strain->CH_Diaxial

Fig 1. Conformational logic and steric strain distribution in cyclopentyl vs. cyclohexyl analogs.

Reactivity Profiles: Solvolytic Ring Expansion

Due to the extreme steric hindrance at the adjacent quaternary carbon, neither compound readily undergoes standard S_N2 nucleophilic substitution. Instead, their defining reactivity is observed under S_N1 solvolysis conditions (e.g., heating in polar protic solvents like aqueous ethanol) [3].

Because the direct ionization of the C-Cl bond would generate a highly unstable primary carbocation, the departure of the chloride leaving group is concerted with a 1,2-alkyl shift from the adjacent ring. This skeletal rearrangement expands the ring by one carbon and places the positive charge on a stable tertiary carbon. The kinetics of this reaction are entirely governed by the thermodynamics of the resulting ring size:

  • Cyclopentyl Expansion (Fast): The C1-C2 bond of the cyclopentane ring migrates, expanding the 5-membered ring to a 6-membered ring (forming a 1-pentylcyclohexyl cation). This process is highly exergonic because it relieves the ~6.2 kcal/mol of torsional and angle strain inherent to cyclopentane, driving the reaction forward rapidly.

  • Cyclohexyl Expansion (Slow): The migration of the cyclohexane ring bond expands the 6-membered ring into a 7-membered cycloheptane ring (forming a 1-pentylcycloheptyl cation). Because cyclohexane is essentially strain-free (~0.1 kcal/mol) and cycloheptane possesses significant strain (~6.3 kcal/mol), this transition state is thermodynamically penalized. The activation energy is substantially higher, resulting in solvolysis rates that are orders of magnitude slower than the cyclopentyl analog.

SolvolysisPathway Start Neopentyl-Type Primary Chloride (R-CH2-Cl) Split Solvolysis (Polar Protic Solvent) Start->Split CP_Path Cyclopentyl Analog (Fast Ring Expansion) Split->CP_Path CH_Path Cyclohexyl Analog (Slow Ring Expansion) Split->CH_Path CP_TS Concerted Ionization & 1,2-Alkyl Shift CP_Path->CP_TS CH_TS Concerted Ionization & 1,2-Alkyl Shift CH_Path->CH_TS CP_Prod 1-Pentylcyclohexyl Cation (Strain Relief: Highly Favorable) CP_TS->CP_Prod CH_Prod 1-Pentylcycloheptyl Cation (Strain Increase: Unfavorable) CH_TS->CH_Prod

Fig 2. Mechanistic pathway of solvolytic ring expansion driven by thermodynamic strain relief.

Quantitative Thermodynamic & Kinetic Data

The table below summarizes the core thermodynamic drivers and structural properties that differentiate the two analogs.

Property1-(Chloromethyl)-1-pentylcyclopentane1-(Chloromethyl)-1-pentylcyclohexane
Core Ring System CyclopentaneCyclohexane
Initial Ring Strain Energy ~6.2 kcal/mol~0.1 kcal/mol
Preferred Conformation Envelope (rapid interconversion)Chair (rigidly locked)
Substituent Orientation Pseudo-axial / Pseudo-equatorialPentyl: Equatorial; -CH₂Cl: Axial
Ring Expansion Product 1-Pentylcyclohexyl cation (Tertiary)1-Pentylcycloheptyl cation (Tertiary)
ΔG of Skeletal Expansion Highly Exergonic (Strain Relief)Endergonic (Strain Increase)
Relative Solvolysis Rate Fast (Orders of magnitude higher)Extremely Slow

Experimental Methodology: Conductometric Solvolysis Kinetics

To objectively compare the reactivity of these two analogs, conductometry provides a highly reliable, self-validating system. As solvolysis proceeds, the generation of HCl (H⁺ and Cl⁻ ions) increases the electrical conductivity of the solution, allowing for continuous, non-destructive monitoring of the reaction kinetics.

Protocol: First-Order Rate Determination via Conductometry

Step 1: Solvent Preparation & Equilibration Prepare a 80:20 (v/v) mixture of absolute ethanol and deionized water. Transfer 50.0 mL of this solvent into a jacketed reaction vessel and equilibrate using a thermostated water bath at 60.0 ± 0.1 °C.

Step 2: Substrate Preparation Prepare 0.05 M stock solutions of 1-(Chloromethyl)-1-pentylcyclopentane and 1-(Chloromethyl)-1-pentylcyclohexane in anhydrous 1,4-dioxane.

Step 3: Internal Validation (System Check) Self-Validation Step: Run a parallel solvolysis using tert-butyl chloride under identical conditions. The observed rate constant (


) should match established literature values (confirming the solvent's ionizing power, 

-value, and precise temperature calibration).

Step 4: Reaction Initiation & Data Acquisition Inject 1.0 mL of the selected substrate stock solution into the pre-equilibrated solvent while stirring at 400 rpm. Immediately insert a calibrated conductivity probe. Record the conductivity (


) every 30 seconds for a duration of at least 5 half-lives.

Step 5: Infinity Reading (


) 
To determine the conductivity at complete conversion, transfer a sealed 5 mL aliquot of the reaction mixture to a 100 °C oil bath for 24 hours to force complete solvolysis. Cool the aliquot back to 60.0 °C and measure the final conductivity (

).

Step 6: Kinetic Analysis Plot


 versus time (

). The slope of the resulting linear regression yields the negative first-order rate constant (

). Compare the

values of the cyclopentyl and cyclohexyl analogs to quantify the kinetic acceleration provided by cyclopentane ring strain relief.

References

  • Title: 7.1: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL: [Link]

Comparative

Reactivity profile of chloromethyl vs bromomethyl cyclopentanes

This guide provides a technical analysis of (Chloromethyl)cyclopentane versus (Bromomethyl)cyclopentane , designed for researchers requiring precise control over nucleophilic substitutions and metallation chemistries in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of (Chloromethyl)cyclopentane versus (Bromomethyl)cyclopentane , designed for researchers requiring precise control over nucleophilic substitutions and metallation chemistries in drug discovery.

Executive Summary: The Halogen Switch

In medicinal chemistry, the choice between (chloromethyl)cyclopentane and (bromomethyl)cyclopentane is rarely about availability—it is a strategic decision regarding reaction kinetics and atom economy .

  • Select the Bromide when driving difficult SN2 substitutions with weak nucleophiles or when generating Grignard reagents under diffusion-controlled conditions.

  • Select the Chloride for atom economy in large-scale substitutions with potent nucleophiles (e.g., thiols, azides) or when long-term storage stability is required.

While both are primary halides, the cyclopentyl group acts as a steric anchor at the


-position, imposing a "neopentyl-lite" penalty that differentiates their reactivity profiles more sharply than in simple alkyl chains.

Physical & Chemical Properties Matrix

Property(Chloromethyl)cyclopentane(Bromomethyl)cyclopentane
CAS Number 13988-39-13814-30-0
Formula C₆H₁₁ClC₆H₁₁Br
Molecular Weight 118.61 g/mol 163.06 g/mol
Physical State Colorless LiquidColorless to Pale Yellow Liquid
Boiling Point ~135–140°C (est.)163°C (760 mmHg) / 60°C (15 mmHg)
Density ~1.00 g/mL1.27 g/mL
C–X Bond Energy ~85 kcal/mol (Stronger)~70 kcal/mol (Weaker)
Leaving Group Ability Moderate (Good for strong Nu⁻)Excellent (Required for weak Nu⁻)

Mechanistic Foundations

The -Branching Steric Tax

Unlike ethyl or propyl halides, (cyclopentyl)methyl halides possess a secondary carbon immediately adjacent to the reacting center. This


-branching does not block the SN2 trajectory completely (as in neopentyl systems) but significantly raises the transition state energy due to steric clash between the incoming nucleophile and the ring hydrogens.

Implication: The superior leaving group ability of bromide is often necessary to compensate for this steric deceleration. The chloride may stall with bulky nucleophiles.

Visualization: SN2 Transition State

The following diagram illustrates the steric environment during backside attack.

SN2_Mechanism cluster_sterics Steric Penalty Nu Nucleophile (Nu:-) TS Transition State (Trigonal Bipyramidal) Nu->TS Backside Attack Substrate (Cyclopentyl)methyl Halide Substrate->TS C-X Bond Stretch Product Substituted Product TS->Product Inversion LG Leaving Group (X-) TS->LG Departure

Caption: SN2 pathway showing the transition state where the cyclopentyl ring (


-branching) imposes steric drag.

Reactivity Benchmarks

SN2 Substitution Rates

In Finkelstein-type reactions or cyanide displacements, the bromide reacts 50–100x faster than the chloride.

  • Experimental Insight: If using the chloride with a neutral nucleophile (e.g., an amine), the reaction often requires iodide catalysis (Finkelstein conditions) to proceed at a practical rate.

Metallation (Grignard Formation)

This is the most critical differentiation point for process chemists.

  • Bromide: Reacts with Magnesium (Mg) at a mass-transport-limited rate . The reaction is fast, exothermic, and diffusion-controlled.

  • Chloride: Reacts at a chemically controlled rate , approximately 100x slower than the bromide.

Why this matters: When initiating a Grignard reaction with the chloride, there is a high risk of "induction dormancy" followed by a thermal runaway. The bromide initiates reliably, making it safer for scale-up.

Grignard_Kinetics cluster_Br Bromide Pathway cluster_Cl Chloride Pathway Start Start: R-X + Mg Br_Step Diffusion Controlled (Fast Initiation) Start->Br_Step Low Barrier Cl_Step Surface Reaction Controlled (High Activation Energy) Start->Cl_Step High Barrier Br_Prod R-MgBr Br_Step->Br_Prod Cl_Prod R-MgCl Cl_Step->Cl_Prod

Caption: Kinetic landscape of Grignard formation. The chloride faces a significant activation barrier compared to the bromide.

Experimental Protocols

Synthesis of (Bromomethyl)cyclopentane

Method: Conversion of cyclopentanemethanol using Phosphorus Tribromide (PBr₃). Rationale: PBr₃ is preferred over HBr to minimize acid-catalyzed rearrangements of the cyclopentyl ring.

  • Setup: Flame-dried 3-neck flask, inert atmosphere (N₂/Ar). Cool to 0°C.

  • Reagents: Cyclopentanemethanol (1.0 equiv), PBr₃ (0.4 equiv). Solvent: DCM or anhydrous Ether.

  • Addition: Add PBr₃ dropwise. Caution: Exothermic.[1] Maintain temp <5°C.

  • Reaction: Allow to warm to Room Temp (RT). Stir 2–4 hours.

  • Quench: Pour onto ice/water. Neutralize with NaHCO₃.

  • Purification: Extract with DCM. Dry over MgSO₄.[2] Distill under reduced pressure (approx. 60°C @ 15 mmHg).

Synthesis of (Chloromethyl)cyclopentane

Method: Conversion of cyclopentanemethanol using Thionyl Chloride (SOCl₂). Rationale: The volatile byproducts (SO₂ and HCl) simplify purification.[2]

  • Setup: Round-bottom flask with reflux condenser and scrubber for HCl gas.

  • Reagents: Cyclopentanemethanol (1.0 equiv), SOCl₂ (1.2 equiv), catalytic DMF (1-2 drops). Solvent: CHCl₃ or neat.

  • Addition: Add SOCl₂ slowly at RT.

  • Reaction: Reflux for 2–3 hours until gas evolution ceases.

  • Workup: Evaporate solvent and excess SOCl₂.

  • Purification: Vacuum distillation yields the pure chloride.

Strategic Selection in Drug Discovery

ScenarioRecommended HalideReasoning
General Alkylation Bromide Balance of reactivity and stability.
Finkelstein Conditions Chloride If used with NaI in acetone, the chloride converts in situ to the iodide, saving cost on the starting material.
Grignard Synthesis Bromide Safety. Avoids the induction period risks associated with the chloride.
Long-term Storage Chloride Higher stability toward light and moisture; less prone to incidental hydrolysis.
Elimination Risk Chloride The poorer leaving group reduces the rate of E2 elimination to methylenecyclopentane when using basic nucleophiles.
Side Reaction Alert: Elimination

Both halides can undergo E2 elimination to form methylenecyclopentane if treated with strong, bulky bases (e.g., KOtBu).

  • Mechanism: Abstraction of the

    
    -proton (on the ring) is sterically accessible.
    
  • Mitigation: Use soft nucleophiles (thiols, azides, cyanide) or non-basic conditions.

References

  • Bond Dissociation Energies: Values derived from standard trends in primary alkyl halides.

  • Grignard Kinetics (Cyclopentyl Halides): Detailed kinetic study of Mg insertion into cyclopentyl bromide vs chloride.

  • SN2 Reactivity Trends: Comparative rates of primary vs beta-branched alkyl halides.

  • Synthesis Protocols: Standard protocols adapted from Organic Syntheses for primary alcohol to halide conversions.

  • Safety Data: GHS Classifications for CAS 3814-30-0 and 13988-39-1.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Chloromethyl)-1-pentylcyclopentane

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Safety Assessment: The "Why" Behind the Protocol From the Desk of the Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Assessment: The "Why" Behind the Protocol

From the Desk of the Senior Application Scientist: Handling 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) requires a nuanced understanding of its structure-activity relationship (SAR). This molecule features a lipophilic pentyl chain attached to a quaternary carbon bearing a chloromethyl group.

The Hidden Hazard: While often categorized generically as an alkyl chloride, the specific danger lies in its bifunctional nature :

  • High Lipophilicity: The pentyl and cyclopentyl groups allow this compound to rapidly penetrate the lipid bilayer of the skin.

  • Electrophilic Potential: The chloromethyl group serves as an electrophile. Once absorbed, it poses a risk of alkylating biological macromolecules (proteins/DNA).

Therefore, standard "splash protection" is insufficient. Our protocol treats this substance as a potential permeating alkylating agent . The following guide moves beyond generic SDS advice to provide a self-validating safety system.

Hierarchy of Controls & Engineering Prerequisites

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control ParameterRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified)Volatility of alkyl chlorides requires active ventilation (Face velocity: 80–100 fpm) to prevent inhalation of vapors.
Atmosphere Inert Gas (Nitrogen/Argon) While not pyrophoric, alkyl chlorides can degrade or hydrolyze slowly to release HCl. Inert atmosphere prevents moisture ingress.[1]
Vessel Venting Scrubber or Trap If heating is involved, any evolved HCl must be neutralized (e.g., NaOH trap) before entering the hood exhaust.

Personal Protective Equipment (PPE) Matrix

This section defines the "Double-Barrier" protocol. We do not rely on single-material failure points.

A. Hand Protection: The Dual-Glove System

Standard nitrile gloves offer insufficient breakthrough times (<15 mins) for chlorinated hydrocarbons.

  • Inner Layer (The Shield): Silver Shield® / 4H® (PE/EVAL Laminate)

    • Function: Provides >4-hour chemical permeation resistance against chlorinated organics.

    • Constraint: Poor dexterity/tactility.

  • Outer Layer (The Grip): High-Modulus Nitrile (minimum 5 mil)

    • Function: Protects the inner glove from physical tears/abrasion and provides grip.

    • Protocol: Inspect inner glove for inflation (leaks) before donning. Tape the cuff of the outer glove to the lab coat to bridge the wrist gap.

B. Respiratory, Eye & Body Protection[1][2][3][4][5][6]
ComponentSpecificationOperational Logic
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. Vapors can bypass side-shields; liquid splash requires a full seal.
Respiratory P100/OV Cartridge (If outside hood)Only for emergency spill cleanup. Routine handling must occur in a hood. The OV (Organic Vapor) filter captures volatile organics; P100 captures mists.
Body Tyvek® Lab Coat + Apron Cotton absorbs and holds the chemical against the skin. A chemical-resistant apron (e.g., Neoprene/PVC) adds a splash barrier for the torso.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection and handling.

PPE_Logic Start Handling 1-(Chloromethyl)-1-pentylcyclopentane Risk Risk Analysis: Lipophilic + Alkylating Potential Start->Risk Hood Engineering Control: Fume Hood (Face Velocity >80 fpm) Risk->Hood Glove_Decision Glove Selection Logic Hood->Glove_Decision Nitrile_Only Standard Nitrile: Risk of Permeation (<15 min) Glove_Decision->Nitrile_Only Avoid Dual_System Dual-Barrier System: Inner: Laminate (Chem Resistance) Outer: Nitrile (Dexterity) Glove_Decision->Dual_System Recommended Execute Proceed with Synthesis/Transfer Dual_System->Execute

Figure 1: Decision logic for selecting the Dual-Barrier Glove System over standard options.

Operational Protocol: Safe Transfer Techniques

To minimize exposure, we utilize a Closed-System Transfer methodology.

Step 1: Preparation

  • Secure the receiving flask under an inert atmosphere (N₂).

  • Ensure a quenching agent (e.g., saturated aqueous NaHCO₃) is prepared in a beaker inside the hood for immediate decontamination of tips/needles.

Step 2: The Transfer (Cannula or Syringe)

  • Do not Pour: Pouring increases surface area for evaporation.

  • Use Positive Pressure: Use a slight N₂ overpressure to push the liquid through a cannula or draw carefully into a Luer-lock syringe.

  • Why? This prevents aerosol generation and keeps the liquid contained.

Step 3: Decontamination

  • Immediately draw the quenching agent (NaHCO₃) into the used syringe/cannula.

  • Mechanism:[2] This neutralizes any residual acidity (HCl) and physically flushes the organic layer into a waste stream.

Emergency Response & Spill Management

In the event of a release, rapid action determines the outcome.

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate PPE_Up 2. Don Emergency PPE (Goggles, Dual Gloves, OV-Respirator) Evacuate->PPE_Up Control 3. Control Spread (Absorbent Pads - NO WATER) PPE_Up->Control Disposal 4. Transfer to HazWaste (Label: Chlorinated Organic) Control->Disposal

Figure 2: Immediate response workflow for liquid spills.

Critical Note on Absorbents:

  • DO NOT use water to wash down a concentrated spill.[1] This creates a larger volume of contaminated aqueous waste and may generate HCl fumes.

  • USE: Vermiculite, dry sand, or polypropylene pads.

Disposal & Environmental Compliance

Waste Stream Classification:

  • Category: Halogenated Organic Solvent Waste.

  • Segregation: Must be kept separate from non-halogenated solvents (e.g., acetone, ethanol) to prevent expensive cross-contamination of waste streams.

  • Labeling: "Contains 1-(Chloromethyl)-1-pentylcyclopentane.[3] Toxic. Irritant."

Container Compatibility:

  • Store waste in HDPE or Glass containers. Avoid unlined metal cans due to potential HCl generation causing corrosion.

References

  • PubChem. (n.d.). 1-Chloro-1-(chloromethyl)cyclopentane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.